molecular formula C8H6N2O2 B026865 Indazole-3-carboxylic acid CAS No. 4498-67-3

Indazole-3-carboxylic acid

Katalognummer: B026865
CAS-Nummer: 4498-67-3
Molekulargewicht: 162.15 g/mol
InChI-Schlüssel: BHXVYTQDWMQVBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Indazole-3-carboxylic acid (CAS: 4498-67-3) is a high-value heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound serves as a versatile precursor for the synthesis of diverse pharmacologically active molecules through amide cross-coupling and other derivatization reactions. Its unique structure, featuring a planar indazole core with two nitrogen atoms, allows for strategic modifications to explore a wide range of biological activities. Research Applications & Value: • Medicinal Chemistry Building Block: Primarily used as a key intermediate in the synthesis of novel compounds for biological screening. It is a fundamental scaffold in the development of molecules with potential antitumor, antibacterial, anti-inflammatory, and anticancer properties. • Renal Cancer Research: Recent studies have utilized this core to synthesize a library of 3-carboxamide indazole derivatives, which were evaluated via molecular docking against renal cancer-related proteins (e.g., PDB: 6FEW), demonstrating substantial binding energies and highlighting its relevance in oncology research. • Synthesis of Derivatives: The carboxylic acid functional group enables efficient amide bond formation, allowing researchers to create a wide array of derivatives, such as N-alkylated indazoles, for structure-activity relationship (SAR) studies. • Computational Chemistry: This compound and its derivatives are suitable subjects for Density Functional Theory (DFT) computational studies to investigate properties like HOMO-LUMO energy gaps, chemical potential, and molecular electrostatic potential, which predict reactivity and stability. Product Specifications: • CAS Number: 4498-67-3 • Molecular Formula: C 8 H 6 N 2 O 2 • Molecular Weight: 162.15 g/mol • Appearance: Beige to brown powder • Melting Point: ~266-270 °C (dec.) • Purity: ≥97.0% (HPLC) Handling & Safety: This product is for research purposes only and is not intended for diagnostic or therapeutic use. Refer to the Safety Data Sheet (SDS) for detailed handling and hazard information.

Eigenschaften

IUPAC Name

1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)7-5-3-1-2-4-6(5)9-10-7/h1-4H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXVYTQDWMQVBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Record name indazolium-3-carboxylate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196347
Record name Indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4498-67-3
Record name Indazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4498-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indazole-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004498673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4498-67-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520610
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-indazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.541
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INDAZOLE-3-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1YOL9C0VN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to Indazole-3-Carboxylic Acid: Core Properties, Structure, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole-3-carboxylic acid is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of a wide array of biologically active molecules. Its unique structural features and chemical reactivity have positioned it as a molecule of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the fundamental properties, structure, and relevant biological interactions of this compound. It includes a detailed summary of its physicochemical and spectroscopic data, step-by-step experimental protocols for its synthesis and characterization, and a visual exploration of its interaction with the Calcium-Release Activated Calcium (CRAC) channel signaling pathway, a key target for therapeutic intervention.

Core Properties and Structure

This compound, systematically named 1H-indazole-3-carboxylic acid, is a beige-colored powder. Its core structure consists of a bicyclic aromatic system where a benzene (B151609) ring is fused to a pyrazole (B372694) ring, with a carboxylic acid group substituted at the 3-position.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueReference(s)
IUPAC Name 1H-indazole-3-carboxylic acid[1]
Synonyms 3-Carboxyindazole, Benzopyrazole-3-carboxylic acid[1]
CAS Number 4498-67-3[2]
Molecular Formula C₈H₆N₂O₂[1]
Molecular Weight 162.15 g/mol [2]
Appearance Beige powder/colorless solid[2]
Melting Point 266-270 °C (with decomposition)[3][4]
Solubility Soluble in DMSO[4]
pKa (Predicted) 3.03 ± 0.10[4]
Chemical Structure

The chemical structure of this compound is depicted below:

Caption: Chemical structure of 1H-indazole-3-carboxylic acid.

Experimental Protocols

This section provides detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the lithiation of 1H-indazole followed by quenching with carbon dioxide.

Materials:

  • 1H-Indazole

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Dry tetrahydrofuran (B95107) (THF)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), aqueous solution

  • Diethyl ether

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 1H-indazole in dry THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents) to the stirred solution while maintaining the temperature at -78 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Carefully add crushed dry ice to the reaction mixture in small portions.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding water.

  • Acidify the aqueous layer with HCl until the pH is acidic, leading to the precipitation of the product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Dry the purified this compound under vacuum.

Spectroscopic Characterization

Objective: To confirm the chemical structure by analyzing the proton signals.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz)

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Tetramethylsilane (TMS) can be used as an internal standard.

Data Acquisition:

  • Acquire the ¹H NMR spectrum at room temperature.

  • Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

Expected Spectrum: The spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring and the N-H proton of the indazole ring, as well as the carboxylic acid proton. The aromatic protons will typically appear as multiplets in the range of δ 7.0-8.5 ppm. The N-H and carboxylic acid protons will appear as broad singlets at a lower field.

Objective: To identify the functional groups present in the molecule.

Instrumentation:

  • FTIR Spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR Method):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]

  • Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent pellet.[5]

Data Acquisition:

  • Acquire the FTIR spectrum over a typical range of 4000-400 cm⁻¹.

  • The spectral data is reported in wavenumbers (cm⁻¹).

Expected Spectrum: The spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad band around 3000 cm⁻¹), the N-H stretch of the indazole ring (around 3300-3400 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C=C and C=N stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region).[6]

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation:

  • Mass Spectrometer with an Electrospray Ionization (ESI) source.

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable solvent, such as methanol (B129727) or acetonitrile, to a concentration of approximately 1 mg/mL.

Data Acquisition:

  • The analysis is typically performed using positive or negative ion mode ESI.

  • For positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 163.05.

  • For negative ion mode, the deprotonated molecule [M-H]⁻ is expected at m/z 161.03.

  • A full scan is typically acquired over a mass range of m/z 50-500.[7]

  • Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern for further structural confirmation.

Biological Interactions: The CRAC Channel Signaling Pathway

Derivatives of this compound have been identified as potent inhibitors of the Calcium-Release Activated Calcium (CRAC) channels, which play a crucial role in calcium signaling in various cell types, including immune cells.[8]

Overview of the CRAC Channel Signaling Pathway

The activation of CRAC channels is a key event in store-operated calcium entry (SOCE), a process that replenishes intracellular calcium stores and generates sustained calcium signals. This pathway is initiated by the depletion of calcium from the endoplasmic reticulum (ER). The key molecular players are the ER-resident calcium sensor, Stromal Interaction Molecule 1 (STIM1), and the pore-forming subunit of the CRAC channel in the plasma membrane, ORAI1.

CRAC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol cluster_er Endoplasmic Reticulum (ER) Receptor Cell Surface Receptor PLC Phospholipase C (PLC) Receptor->PLC 2. Receptor Activation IP3 IP₃ PLC->IP3 3. PIP₂ Hydrolysis ORAI1_closed ORAI1 Channel (Closed) ORAI1_open ORAI1 Channel (Open) ORAI1_closed->ORAI1_open 8. ORAI1 Channel Opening Ca_cytosol Ca²⁺ Influx ORAI1_open->Ca_cytosol 9. Ca²⁺ Influx IP3R IP₃ Receptor IP3->IP3R 4. IP₃ Binding Downstream Downstream Signaling (e.g., NFAT activation, Gene Expression) Ca_cytosol->Downstream Ca_ER Ca²⁺ Store IP3R->Ca_ER 5. Ca²⁺ Release from ER STIM1_inactive STIM1 (Inactive) STIM1_active STIM1 (Active) STIM1_inactive->STIM1_active 6. Low [Ca²⁺]ER leads to STIM1 Oligomerization and Conformational Change STIM1_active->ORAI1_closed 7. STIM1 translocates to ER-PM junctions and binds to ORAI1 Ca_ER->STIM1_inactive High [Ca²⁺]ER Ligand Ligand Ligand->Receptor 1. Ligand Binding

Caption: The CRAC channel signaling pathway.

Mechanism of Inhibition by Indazole-3-Carboxamide Derivatives

Indazole-3-carboxamide derivatives have been shown to act as blockers of the ORAI1 channel, thereby inhibiting the influx of calcium into the cell. This action disrupts the downstream signaling events that are dependent on sustained intracellular calcium levels.

Inhibition_Mechanism cluster_membrane Plasma Membrane cluster_cytosol ORAI1_open ORAI1 Channel (Open) Ca_cytosol Ca²⁺ Influx ORAI1_open->Ca_cytosol Blocked Blocked Downstream Downstream Signaling Ca_cytosol->Downstream Indazole Indazole-3-carboxamide Derivative Indazole->ORAI1_open Inhibition

Caption: Inhibition of the ORAI1 channel by indazole-3-carboxamide derivatives.

Conclusion

This compound is a compound of significant academic and industrial importance. Its well-defined physicochemical properties and versatile reactivity make it a valuable starting material for the synthesis of novel compounds. The detailed experimental protocols provided in this guide offer a practical resource for researchers working with this molecule. Furthermore, the elucidation of the interaction of its derivatives with the CRAC channel signaling pathway highlights its potential for the development of new therapeutic agents targeting a range of diseases, including inflammatory and autoimmune disorders. This guide serves as a foundational resource for scientists and professionals engaged in the exploration and application of this compound and its derivatives.

References

Discovery and synthesis of novel indazole-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Indazole-3-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole, or benzpyrazole, is an aromatic heterocyclic compound featuring a bicyclic structure composed of a fused benzene (B151609) and pyrazole (B372694) ring.[1] This scaffold is of immense pharmacological importance, forming the core of numerous bioactive molecules.[1][2] While rarely occurring in nature, synthetic indazole derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, and anti-HIV properties.[1][2][3] The structural versatility of the indazole nucleus allows for extensive functionalization, making it a "privileged scaffold" in medicinal chemistry.[1] Several FDA-approved drugs, such as the multi-kinase inhibitors Pazopanib and Axitinib, the antiemetic Granisetron (B54018), and the PARP inhibitor Niraparib, feature the indazole core, highlighting its significance in modern drug discovery.[1]

This compound and its derivatives are particularly valuable intermediates and bioactive molecules in their own right.[4][5] They serve as crucial building blocks for synthesizing a variety of pharmaceuticals.[4] This guide provides a technical overview of contemporary synthesis strategies, details the discovery of novel this compound derivatives for various therapeutic targets, and presents their biological evaluation, complete with experimental protocols, quantitative data, and visualizations of relevant pathways and workflows.

Core Synthesis Strategies

The synthesis of the indazole ring and its subsequent functionalization at the 3-position to yield carboxylic acid derivatives can be achieved through various methodologies. These range from classical condensation and cyclization reactions to modern metal-catalyzed cross-coupling strategies.[1][2]

A common starting point is the indazole ring itself, which can be protected and then carboxylated. A widely used method involves the protection of the indazole nitrogen with a group like 2-(trimethylsilyl)ethoxymethyl (SEM), followed by lithiation and reaction with carbon dioxide.[6][7] Subsequent deprotection yields the desired 1H-indazole-3-carboxylic acid. From this core structure, a multitude of derivatives, particularly amides and esters, can be synthesized through standard coupling and esterification reactions.

General Synthesis Workflow

The overall process for generating a library of indazole-3-carboxamide derivatives typically follows a logical progression from the core synthesis to diversification through amide bond formation.

G A Starting Material (e.g., o-Toluidine or Indazole) B Synthesis of Indazole Core A->B C N-Protection (e.g., SEM-Cl) B->C If starting from Indazole E 1H-Indazole-3-Carboxylic Acid B->E Direct carboxylation methods D Carboxylation at C3 (e.g., n-BuLi, CO2) C->D I Deprotection D->I F Activation of Carboxylic Acid (e.g., HATU, EDC/HOBt) E->F G Amide Coupling with Primary/Secondary Amines (R-NH2) F->G H Novel Indazole-3-Carboxamide Derivatives G->H I->E

Caption: General workflow for the synthesis of indazole-3-carboxamide derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of chemical synthesis. The following are representative protocols for the synthesis of 1H-indazole-3-carboxylic acid and its amide derivatives.

Protocol 1: Synthesis of 1H-Indazole-3-Carboxylic Acid (3)

This protocol describes the synthesis starting from SEM-protected indazole.[6][7]

  • Protection of Indazole (2): Indazole is first protected with (2-Chloromethoxy-ethyl)-trimethyl-silane (SEM-Cl) to yield 1-SEM-indazole.

  • Carboxylation: To a solution of 1-SEM-indazole (11 g, 44.33 mmol) in dry THF (110 mL) at -78°C under a nitrogen atmosphere, n-BuLi (2.5 M in hexane, 19.49 mL, 48.76 mmol) is added dropwise. The mixture is stirred at this temperature for 30 minutes, warmed to 0°C for 10 minutes, and then re-cooled to -40°C.

  • CO2 gas is passed through the reaction mixture for 90 minutes at -40°C. The reaction is then quenched with a saturated ammonium (B1175870) chloride solution.

  • Deprotection: The protected acid intermediate is dissolved in a mixture of DMF (5 mL) and THF (50 mL) and treated with TBAF (1 M in THF). The reaction mixture is refluxed at 80°C for 4 hours.

  • Work-up: After evaporation of THF, the residue is basified with 10% NaHCO3 solution, washed with diethyl ether, and then acidified with a citric acid solution to precipitate the product. The solid is filtered and dried to afford 1H-indazole-3-carboxylic acid (3).[6]

Protocol 2: Synthesis of 1H-Indazole-3-Carboxylic Acid Methyl Ester (2)

This protocol outlines the esterification of the carboxylic acid.[8]

  • To a solution of 1H-Indazole-3-carboxylic acid (1) (4 g, 24.66 mmol) in methanol (B129727) (40 mL) at room temperature, a catalytic amount of H2SO4 is added.

  • The resulting solution is stirred at reflux temperature for 2 hours.

  • The methanol is evaporated under vacuum. The residue is treated with ice water (50 mL).

  • The precipitated product is extracted with Ethyl acetate (B1210297) (80 mL), washed with brine solution (50 mL), and dried over Na2SO4 to yield the methyl ester.[8]

Protocol 3: General Procedure for Amide Coupling

This protocol describes the synthesis of 1H-indazole-3-carboxamide derivatives (4a-n).[1][6]

  • To a solution of 1H-indazole-3-carboxylic acid (3) (0.1 g, 0.61 mmol) in DMF, add HOBT (0.1 g, 0.74 mmol), EDC·HCl (0.141 g, 0.74 mmol), and TEA (0.187 g, 1.85 mmol).

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Add the desired amine (R-NH2) (0.61 mmol) to the reaction mixture and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, pour ice water (20 mL) into the reaction mixture.

  • Extract the product with 10% Methanol in Chloroform (2 x 30 mL).

  • The combined organic layer is washed with 10% NaHCO3, brine solution, and dried over Na2SO4.

  • Evaporate the solvent and purify the compound by column chromatography to afford the final amide products.[6]

Biological Activities and Drug Discovery Applications

This compound derivatives have been investigated for a wide array of therapeutic applications, owing to their ability to interact with various biological targets.

Anticancer Activity

Many indazole derivatives are potent anticancer agents.[2][9] For example, compound 2f was shown to have potent growth inhibitory activity against several cancer cell lines.[9] It promotes apoptosis by upregulating cleaved caspase-3 and Bax, and downregulating Bcl-2.[9] Furthermore, it can decrease mitochondrial membrane potential and increase reactive oxygen species (ROS) levels in cancer cells.[9] Other derivatives have shown activity against VEGFR-2, a key target in angiogenesis.[2]

CRAC Channel Blockers and Anti-inflammatory Effects

A significant area of research has been the development of indazole-3-carboxamides as blockers of the calcium-release activated calcium (CRAC) channel.[10][11] The influx of extracellular calcium via the CRAC channel is critical for mast cell functions, and its aberrant activation contributes to numerous diseases, including autoimmune disorders and inflammation.[10] By modulating this channel, these compounds can stabilize mast cells and inhibit the release of pro-inflammatory mediators.

Structure-activity relationship (SAR) studies have revealed that the regiochemistry of the amide linker is critical for activity. Indazole-3-carboxamides (e.g., 12d ) actively inhibit calcium influx, whereas their reverse amide isomers are inactive.[10][11]

Signaling Pathway: CRAC Channel-Mediated Mast Cell Activation

The diagram below illustrates the signaling pathway inhibited by indazole-3-carboxamide CRAC channel blockers.

G Antigen Antigen IgE IgE Antigen->IgE FcεRI FcεRI Receptor IgE->FcεRI binds PLC PLCγ Activation FcεRI->PLC cross-linking leads to IP3 IP3 Generation PLC->IP3 ER Endoplasmic Reticulum (ER) IP3->ER binds to IP3R on Ca_ER Ca2+ Store Depletion ER->Ca_ER STIM1 STIM1 Activation Ca_ER->STIM1 ORAI1 ORAI1 Channel STIM1->ORAI1 translocates to plasma membrane and activates CRAC CRAC Channel (STIM1/ORAI1 Complex) ORAI1->CRAC Ca_Influx Extracellular Ca2+ Influx CRAC->Ca_Influx NFAT NFAT Activation Ca_Influx->NFAT Mediators Release of Pro-inflammatory Mediators (e.g., TNFα) NFAT->Mediators translocation to nucleus and gene transcription leads to Inhibitor Indazole-3-Carboxamide Derivative (e.g., 12d) Inhibitor->CRAC Blocks

References

The Indazole-3-Carboxylic Acid Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole ring system, a bicyclic heterocycle composed of a fused benzene (B151609) and pyrazole (B372694) ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets with high affinity and specificity. Within this class, derivatives of indazole-3-carboxylic acid and its corresponding carboxamides have garnered significant attention, leading to the development of potent modulators of various enzymes and receptors. These compounds have shown remarkable therapeutic potential across multiple disease areas, including oncology, inflammation, and neurology.

This technical guide provides a comprehensive overview of the principal biological activities associated with the this compound scaffold. It consolidates key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and workflows to serve as a critical resource for researchers engaged in the design and development of novel therapeutics based on this versatile core.

Core Biological Activities and Mechanisms of Action

This compound derivatives have been identified as potent inhibitors and modulators of several key cellular targets. The primary activities explored in this guide are their roles as anticancer, anti-inflammatory, and neuroprotective agents.

Anticancer Activity

The indazole-3-carboxamide moiety is a cornerstone of several targeted anticancer therapies. Its activity stems from the inhibition of critical protein kinases involved in tumor growth, proliferation, and metastasis.

PAK1 is a serine/threonine kinase that acts as a crucial node in signaling pathways downstream of Rho GTPases like Cdc42 and Rac1.[1] Its aberrant activation is linked to cancer cell proliferation, migration, and invasion.[2][3] 1H-indazole-3-carboxamide derivatives have been identified as a potent class of PAK1 inhibitors.[2][3]

Mechanism of Action: These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of PAK1. This binding event prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascade that promotes cell motility and survival. The indazole core often forms key hydrogen bonds within the hinge region of the ATP-binding pocket, while the carboxamide linker allows for the introduction of various substituents to explore interactions with other regions of the enzyme, enhancing both potency and selectivity.[2]

Signaling Pathway:

PAK1_Signaling_Pathway RTK Growth Factor Receptor (e.g., EGFR) Ras Ras RTK->Ras Rac_Cdc42 Rac/Cdc42 Ras->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 MEK_ERK MEK/ERK Pathway PAK1->MEK_ERK Cytoskeleton Cytoskeletal Remodeling PAK1->Cytoskeleton Indazole Indazole-3-Carboxamide Inhibitor Indazole->PAK1 Proliferation Cell Proliferation & Survival MEK_ERK->Proliferation Metastasis Migration & Invasion Cytoskeleton->Metastasis

PAK1 signaling pathway and point of inhibition.

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis.[4][5] Several indazole-based compounds, including the FDA-approved drug Axitinib, are potent VEGFR-2 inhibitors.

Mechanism of Action: By blocking the ATP-binding site of the VEGFR-2 kinase domain, indazole derivatives prevent its autophosphorylation and subsequent activation. This halts the downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which are essential for endothelial cell proliferation, migration, and survival.[5]

Signaling Pathway:

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Indazole Indazole-based Inhibitor Indazole->VEGFR2 PKC PKC PLCg->PKC AKT AKT PI3K->AKT MAPK MAPK Pathway PKC->MAPK Survival Cell Survival AKT->Survival Proliferation Proliferation & Migration MAPK->Proliferation Angiogenesis Angiogenesis Survival->Angiogenesis Proliferation->Angiogenesis

VEGFR-2 signaling cascade and point of inhibition.

PARP enzymes, particularly PARP-1, are crucial for DNA single-strand break repair. In cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibiting PARP leads to synthetic lethality, making PARP inhibitors a valuable class of anticancer drugs. Indazole-3-carboxamide derivatives have been developed as effective PARP-1 inhibitors.[1]

Mechanism of Action: These derivatives act by competing with the natural substrate NAD+ in the catalytic domain of PARP-1. By preventing the synthesis of poly(ADP-ribose) chains, they trap PARP-1 on damaged DNA, leading to the accumulation of cytotoxic DNA double-strand breaks during replication, which cannot be repaired in homologous recombination-deficient cancer cells.[1]

Anti-Inflammatory Activity

Chronic inflammation is a key factor in numerous diseases. Indazole-3-carboxamides have demonstrated potent anti-inflammatory effects through the modulation of calcium signaling in immune cells.

CRAC channels are highly calcium-selective ion channels essential for store-operated calcium entry (SOCE) in various non-excitable cells, including immune cells like mast cells and T lymphocytes. Aberrant CRAC channel activation contributes to inflammatory and autoimmune disorders.[6]

Mechanism of Action: Indazole-3-carboxamide derivatives have been identified as potent CRAC channel blockers.[6] Depletion of endoplasmic reticulum (ER) calcium stores triggers the STIM1 protein to aggregate and translocate to the plasma membrane, where it activates the Orai1 channel, the pore-forming unit of the CRAC channel. This activation leads to a sustained influx of Ca2+. The indazole inhibitors block this influx, thereby suppressing the downstream Ca2+-dependent activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells), which is critical for the production of pro-inflammatory cytokines.[6][7] The specific regiochemistry of the 3-carboxamide linker is critical for this inhibitory activity.[6]

Signaling Pathway:

CRAC_Channel_Pathway Receptor Cell Surface Receptor ER Endoplasmic Reticulum (ER) Receptor->ER Ca²⁺ Store Depletion STIM1 STIM1 ER->STIM1 Activation Orai1 Orai1 (CRAC) STIM1->Orai1 Gating Ca_influx Ca²⁺ Influx Orai1->Ca_influx Indazole Indazole-3-Carboxamide Blocker Indazole->Orai1 NFAT NFAT Activation Ca_influx->NFAT Cytokines Pro-inflammatory Cytokine Release NFAT->Cytokines

CRAC channel signaling and point of inhibition.
Neuroprotective and Neuromodulatory Activity

The α7 nAChR is a ligand-gated ion channel highly permeable to calcium, which is expressed in the central nervous system and implicated in cognitive functions like memory and attention.[8][9] Dysfunction of this receptor is associated with neurological disorders such as Alzheimer's disease and schizophrenia. This compound derivatives have been developed as partial agonists for the α7 nAChR.[8]

Mechanism of Action: By binding to and activating the α7 nAChR, these compounds facilitate the influx of calcium into neurons. This influx can modulate neurotransmitter release and activate downstream signaling pathways, such as the PI3K-Akt pathway, which are involved in promoting neuronal survival and synaptic plasticity. As partial agonists, they provide a balanced level of receptor activation, which can be advantageous in avoiding the receptor desensitization often seen with full agonists.[8]

Signaling Pathway:

a7_nAChR_Pathway Indazole Indazole-3-Carboxylic Acid Agonist a7R α7 nAChR Indazole->a7R Ca_influx Ca²⁺ Influx a7R->Ca_influx PI3K PI3K Ca_influx->PI3K AKT Akt PI3K->AKT Neuroprotection Neuronal Survival & Plasticity AKT->Neuroprotection Cognition Improved Cognitive Function Neuroprotection->Cognition Synthesis_Workflow Start 1H-Indazole-3-Carboxylic Acid + Amine (R-NH₂) Step1 Dissolve in DMF Add Coupling Agents (EDC, HOBT) Add Base (TEA) Start->Step1 Step2 Stir at Room Temperature (4-6 hours) Step1->Step2 Step3 Quench with Ice Water Extract with Organic Solvent Step2->Step3 Step4 Wash, Dry, and Evaporate Solvent Step3->Step4 Step5 Purify by Column Chromatography Step4->Step5 End Final Product: 1H-Indazole-3-Carboxamide Step5->End Kinase_Assay_Workflow Start Prepare Serial Dilutions of Indazole Inhibitor Step1 Add Inhibitor, Kinase Enzyme, and Substrate/ATP Mix to Plate Start->Step1 Step2 Incubate at Room Temp (e.g., 60 minutes) Step1->Step2 Step3 Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Step2->Step3 Step4 Incubate at Room Temp (e.g., 40 minutes) Step3->Step4 Step5 Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Step4->Step5 Step6 Incubate at Room Temp (e.g., 30 minutes) Step5->Step6 End Read Luminescence (Signal correlates with ADP formed) Step6->End

References

The Therapeutic Promise of Indazole-3-Carboxylic Acid: An In-depth Technical Guide to Early Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole-3-carboxylic acid and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating significant therapeutic potential across a range of diseases, including cancer, inflammation, and as agents for male contraception. This technical guide provides a comprehensive overview of the foundational preclinical and early clinical research that has illuminated the mechanisms of action, quantitative efficacy, and experimental underpinnings of these promising compounds. Particular focus is given to two of its most notable derivatives: Lonidamine (B1675067), an anti-cancer agent, and Gamendazole, a non-hormonal male contraceptive candidate.

Core Therapeutic Areas and Mechanisms of Action

Early investigations have primarily centered on three therapeutic avenues for this compound derivatives: oncology, male contraception, and anti-inflammatory applications.

Anticancer Activity: The Case of Lonidamine

Lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid) has been the most extensively studied derivative in the context of oncology. Its primary mechanism of action is the disruption of energy metabolism in cancer cells.[1] Unlike normal differentiated cells, many tumor cells rely heavily on aerobic glycolysis for energy production, a phenomenon known as the Warburg effect. Lonidamine selectively targets this metabolic vulnerability through a multi-pronged approach:

  • Inhibition of Mitochondrially Bound Hexokinase: Lonidamine inhibits hexokinase, the enzyme that catalyzes the first committed step of glycolysis.[1] This inhibition is particularly effective against the hexokinase isoforms that are bound to the outer mitochondrial membrane in cancer cells.[1]

  • Inhibition of Mitochondrial Complex II: Lonidamine also targets the succinate-ubiquinone reductase (SQR) activity of Complex II in the mitochondrial electron transport chain.[2] This leads to a decrease in mitochondrial respiration and an increase in the production of reactive oxygen species (ROS), which can induce cell death.

These actions result in a depletion of ATP, the primary energy currency of the cell, and an accumulation of lactate, leading to intracellular acidification and ultimately, apoptosis.

Male Contraception: The Role of Gamendazole

Gamendazole, another this compound derivative, has shown potent, reversible antispermatogenic effects in preclinical models.[3] Its mechanism is distinct from the metabolic disruption seen with Lonidamine. Gamendazole's primary targets within the testis, specifically in the Sertoli cells that support sperm development, are:

  • Heat Shock Protein 90 (HSP90AB1): Gamendazole binds to HSP90AB1 (also known as HSP90β), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell signaling.[4][5]

  • Eukaryotic Elongation Factor 1 Alpha 1 (EEF1A1): This protein is also a target of Gamendazole.[4]

The binding of Gamendazole to these proteins in Sertoli cells disrupts the junctional complexes that anchor developing spermatids, leading to their premature release and resulting in infertility.[3] This effect has been shown to be reversible upon cessation of treatment in animal models.

Anti-inflammatory Potential

Derivatives of this compound have also demonstrated anti-inflammatory properties. Studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), and exhibit analgesic effects in animal models of inflammation.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data from early studies on this compound derivatives.

Compound Assay Cell Line/Model IC50 / Effective Dose Reference
LonidamineCell ProliferationHuman Lung Cancer (H2030BrM3)~140 µM[8]
LonidamineCell ProliferationHuman Lung Cancer (A549)~207 µM[8]
Mito-LNDCell ProliferationHuman Lung Cancer (H2030BrM3)0.74 µM[9]
Mito-LNDCell ProliferationHuman Lung Cancer (A549)0.69 µM[9]
Mito-LNDMitochondrial Complex I InhibitionHuman Lung Cancer (H2030BrM3)1.2 µM[9]
Mito-LNDMitochondrial Complex II InhibitionHuman Lung Cancer (H2030BrM3)2.4 µM[9]
GamendazoleInfertility Rate (100%)Male Rats (in vivo)6 mg/kg (single oral dose)[10]
Compound Clinical Trial Phase Cancer Type Dosage Observed Response Reference
LonidaminePhase IAdvanced Cancer60-360 mg/m² (with hyperthermia)1 Complete Response, 2 Partial Responses, 3 Improvements, 3 Disease Stabilizations[11]
LonidaminePhase II/III (Combination Therapy)Advanced Breast, Ovarian, Lung CancerNot specifiedEncouraging results, warranting larger studies[12]

Experimental Protocols

This section details the methodologies for key experiments cited in the early studies of this compound derivatives.

Synthesis of Lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid)

Materials:

  • 1H-indazole-3-carboxylic acid

  • 2,4-dichlorobenzyl chloride

  • Sodium hydroxide (B78521)

  • Water

  • Hydrochloric acid

Procedure:

  • Dissolve 5.0g (0.031mol) of 1H-indazole-3-carboxylic acid and 3.70g (0.092mol) of sodium hydroxide in 120ml of water in a 250ml four-necked bottle.[13]

  • Heat the mixture to 90°C with stirring.[13]

  • Add 8.88g (0.037mol) of 2,4-dichlorobenzyl bromide dropwise over approximately 5 minutes.[13]

  • Increase the temperature to approximately 92°C and maintain for 2 hours to complete the reaction.[13]

  • Cool the reaction mixture, filter, and wash the resulting solid.[13]

  • Dry the solid to obtain the crude product.[13]

  • For purification, the crude product can be dissolved in water, the pH adjusted to 2-5 with dilute hydrochloric acid, heated to 40-80°C, cooled, filtered, washed to neutrality, and dried to yield the final product.[14]

Mitochondrial Isolation and Respiration Assay

Materials:

  • Isolation Buffer I & II

  • Respiration Buffer

  • Substrates (e.g., succinate, ADP)

  • MitoXpress Xtra probe

  • 96-well microplate

  • Plate reader with temperature control

Procedure:

  • Euthanize the animal and excise the liver.

  • Chop and wash the liver with ice-cold Isolation Buffer I.

  • Homogenize the tissue using a Teflon pestle.

  • Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Transfer the supernatant to a new tube and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the mitochondria.[15]

  • Wash the mitochondrial pellet with Isolation Buffer I and then with Isolation Buffer II, centrifuging at 10,000 x g for 10 minutes at 4°C after each wash.[15]

  • Resuspend the final mitochondrial pellet in Isolation Buffer II and determine the protein concentration.[15]

  • For the respiration assay, prepare a dilution series of the isolated mitochondria in a 96-well plate.

  • Add the substrate solution (e.g., succinate) and the MitoXpress Xtra probe to each well.

  • Measure the oxygen consumption rate over time using a plate reader at 30°C.[15]

JC-1 Mitochondrial Membrane Potential Assay

Materials:

  • JC-1 reagent

  • Cell culture medium

  • Assay Buffer

  • 96-well black culture plate

  • Fluorescence microscope or plate reader

Procedure:

  • Culture cells in a 96-well black plate to approximately 80% confluency.[5]

  • Treat the cells with the experimental compounds.

  • Prepare the JC-1 staining solution by diluting the JC-1 reagent in cell culture medium (e.g., 1:10).[5]

  • Add the JC-1 staining solution to each well and incubate at 37°C in a CO2 incubator for 15-30 minutes in the dark.[5]

  • Centrifuge the plate at 400 x g for 5 minutes and carefully aspirate the supernatant.[5]

  • Wash the cells with Assay Buffer, followed by another centrifugation and aspiration step.[5]

  • Analyze the fluorescence immediately. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic or unhealthy cells with low potential will show green fluorescence (JC-1 monomers).[5] The ratio of red to green fluorescence is used to quantify the change in membrane potential.

Hsp90-Dependent Luciferase Refolding Assay

Materials:

  • Rabbit reticulocyte lysate

  • Firefly luciferase

  • ATP

  • Test compounds

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Heat-denature firefly luciferase.

  • In a reaction mixture, combine rabbit reticulocyte lysate, ATP, and the heat-denatured luciferase.

  • Add the test compounds at various concentrations.

  • Incubate the mixture to allow for Hsp90-dependent refolding of the luciferase.

  • Measure the restored luciferase activity using a luminometer after the addition of a luciferase assay reagent.[16]

  • A decrease in luciferase activity in the presence of a test compound indicates inhibition of Hsp90's chaperone function.[16]

Western Blot for AKT and ERBB2 Degradation

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-AKT, anti-ERBB2, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with the test compound for the desired time.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the band intensity for AKT and ERBB2 relative to the loading control indicates degradation of these Hsp90 client proteins.

Primary Sertoli Cell Culture and F-actin Staining

Materials:

  • Testes from immature rats or mice

  • Collagenase, hyaluronidase, DNase I

  • Culture medium (e.g., DMEM/F12) with supplements

  • Methanol (B129727) or paraformaldehyde for fixation

  • Triton X-100 for permeabilization

  • FITC-conjugated phalloidin

  • Mounting medium with DAPI

Procedure:

  • Isolate testes and decapsulate them.

  • Digest the seminiferous tubules with a cocktail of enzymes (collagenase, hyaluronidase, DNase I) to release the cells.[17]

  • Plate the cell suspension and culture in a CO2 incubator. Sertoli cells will form a monolayer.

  • To visualize the F-actin cytoskeleton, fix the cultured Sertoli cells with methanol or paraformaldehyde.[6]

  • Permeabilize the cells with Triton X-100.[6]

  • Incubate the cells with FITC-conjugated phalloidin, which specifically binds to F-actin.[6]

  • Mount the coverslips with a mounting medium containing DAPI to counterstain the nuclei.

  • Visualize the F-actin network using a fluorescence microscope.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows described in the early studies of this compound derivatives.

lonidamine_mechanism cluster_glycolysis Aerobic Glycolysis cluster_mitochondrion Mitochondrion glucose Glucose g6p Glucose-6-Phosphate glucose->g6p Hexokinase pyruvate Pyruvate g6p->pyruvate lactate Lactate pyruvate->lactate pyruvate_mito Pyruvate pyruvate->pyruvate_mito succinate Succinate complex_ii Complex II (SQR) succinate->complex_ii etc Electron Transport Chain complex_ii->etc ros ROS complex_ii->ros atp ATP etc->atp lonidamine Lonidamine lonidamine->complex_ii Inhibits Hexokinase Hexokinase lonidamine->Hexokinase Inhibits

Caption: Mechanism of action of Lonidamine in cancer cells.

gamendazole_mechanism cluster_sertoli_cell Sertoli Cell hsp90 HSP90AB1 client_proteins Client Proteins (e.g., AKT) hsp90->client_proteins Maintains Stability junctional_complex Sertoli-Spermatid Junctional Complex hsp90->junctional_complex Disruption eef1a1 EEF1A1 eef1a1->junctional_complex Regulates spermatid Developing Spermatid junctional_complex->spermatid Anchors infertility Infertility spermatid->infertility Premature Release gamendazole Gamendazole gamendazole->hsp90 Binds & Inhibits gamendazole->eef1a1 Binds

Caption: Mechanism of action of Gamendazole in Sertoli cells.

experimental_workflow cluster_assays In Vitro / Ex Vivo Assays cluster_in_vivo In Vivo Assays start Start: Cell Culture/Animal Model treatment Treatment with Indazole Derivative start->treatment cell_viability Cell Viability/Proliferation treatment->cell_viability western_blot Western Blot treatment->western_blot mito_potential Mitochondrial Membrane Potential (JC-1) treatment->mito_potential mito_resp Mitochondrial Respiration treatment->mito_resp hsp90_assay Hsp90 Refolding Assay treatment->hsp90_assay actin_staining F-actin Staining treatment->actin_staining tumor_growth Tumor Growth Inhibition treatment->tumor_growth fertility_study Fertility Assessment treatment->fertility_study inflammation_model Anti-inflammatory Model treatment->inflammation_model endpoint_analysis Endpoint Analysis cell_viability->endpoint_analysis western_blot->endpoint_analysis mito_potential->endpoint_analysis mito_resp->endpoint_analysis hsp90_assay->endpoint_analysis actin_staining->endpoint_analysis tumor_growth->endpoint_analysis fertility_study->endpoint_analysis inflammation_model->endpoint_analysis

Caption: General experimental workflow for studying indazole derivatives.

Conclusion and Future Directions

The early studies on this compound and its derivatives have laid a robust foundation for their development as therapeutic agents. The distinct mechanisms of action of compounds like Lonidamine and Gamendazole highlight the chemical tractability of the indazole scaffold to target diverse biological processes. The quantitative data from preclinical and early clinical studies, while promising, underscore the need for further optimization to enhance efficacy and minimize off-target effects.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To design more potent and selective derivatives.

  • Advanced Drug Delivery Systems: To improve the bioavailability and tumor-targeting of these compounds.

  • Combination Therapies: Exploring the synergistic effects of indazole derivatives with other established therapeutic agents.

  • Elucidation of Resistance Mechanisms: Understanding how cancer cells or the reproductive system might develop resistance to these compounds.

The comprehensive experimental protocols and foundational data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals as they continue to explore the full therapeutic potential of this versatile class of molecules.

References

Spectroscopic Analysis of Indazole-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of Indazole-3-carboxylic acid, a key heterocyclic compound with significant applications in medicinal chemistry and drug development. This document outlines the characteristic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, supported by detailed experimental protocols. The information presented herein is intended to serve as a comprehensive resource for the identification, characterization, and quality control of this compound in a research and development setting.

Data Presentation

The spectroscopic data for this compound is summarized in the following tables for clear and concise reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, 400 MHz)

Chemical Shift (δ) ppmMultiplicityAssignment
~13.5 (very broad)sCOOH
~8.15dH-4
~7.70dH-7
~7.45tH-6
~7.25tH-5

Note: The chemical shifts for the aromatic protons are approximate and their assignment is based on the analysis of substituted indazole derivatives. The broad signal at ~13.5 ppm is characteristic of a carboxylic acid proton and an N-H proton of the indazole ring, which may be in exchange or overlapping.

¹³C NMR (DMSO-d₆, 100 MHz)

Chemical Shift (δ) ppmAssignment
~165C=O
~141C-7a
~138C-3
~127C-6
~122C-4
~121C-5
~111C-7
~122C-3a

Note: The chemical shifts are approximate and based on typical values for indazole and carboxylic acid functionalities.

Infrared (IR) Spectroscopy

FTIR (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Strong, BroadO-H stretch (Carboxylic Acid)
~3100MediumN-H stretch
~1700StrongC=O stretch (Carboxylic Acid)
~1620MediumC=C stretch (Aromatic)
~1500MediumC=C stretch (Aromatic)
~1250StrongC-O stretch
~750StrongC-H bend (ortho-disubstituted)
Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum

m/zRelative Intensity (%)Assignment
162High[M]⁺ (Molecular Ion)
145Moderate[M-OH]⁺
117High[M-COOH]⁺ or [M-CO₂H]⁺
90ModerateFurther fragmentation

Note: The fragmentation pattern is predicted based on the structure of this compound and common fragmentation pathways for carboxylic acids and heterocyclic compounds.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse experiment (zg30)

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: 16 ppm

  • Referencing: The residual solvent peak of DMSO-d₆ is used as an internal reference (δ = 2.50 ppm).

¹³C NMR Spectroscopy:

  • Instrument: 100 MHz NMR Spectrometer (on a 400 MHz system)

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Pulse Program: Proton-decoupled pulse program (zgpg30)

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.5 s

  • Spectral Width: 240 ppm

  • Referencing: The solvent peak of DMSO-d₆ is used as an internal reference (δ = 39.52 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the mixture into a pellet press.

  • Apply pressure to form a thin, transparent pellet.

FTIR Analysis:

  • Instrument: Fourier Transform Infrared Spectrometer

  • Accessory: Transmission sample holder

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

  • Background: A background spectrum of the empty sample compartment is collected prior to sample analysis.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

Mass Spectrometry Analysis (Electron Ionization):

  • Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe with a mass spectrometer.

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-400

  • Inlet System: If using GC-MS, a suitable capillary column (e.g., DB-5ms) and temperature program should be used to ensure elution of the analyte. For a direct insertion probe, the sample is volatilized by heating.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound such as this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Purity_Assessment Purity Assessment Data_Analysis->Purity_Assessment Final_Report Final Report: Characterized Compound Structure_Confirmation->Final_Report Purity_Assessment->Final_Report

A generalized workflow for spectroscopic analysis.

An In-depth Technical Guide to the Solubility and Stability of Indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies for assessing the solubility and stability of Indazole-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. Understanding these properties is critical for formulation development, ensuring product quality, and meeting regulatory requirements.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and dissolution characteristics. The following section details the known solubility of this compound in various solvents.

Quantitative Solubility Data

A summary of the available quantitative and qualitative solubility data for this compound is presented in Table 1. Notably, there is a significant amount of data available for its solubility in Dimethyl Sulfoxide (DMSO).

Table 1: Solubility of this compound in Various Solvents

SolventTemperatureSolubilityData Type
Dimethyl Sulfoxide (DMSO)Room Temperature≥ 200 mg/mL[1][2]Quantitative
WaterNot SpecifiedSoluble in polar solvents[3]Qualitative
AlcoholsNot SpecifiedSoluble in polar solvents[3]Qualitative
Experimental Protocol: Equilibrium Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound, based on established pharmaceutical testing guidelines.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate (B84403) buffer pH 7.4, 0.1 N HCl, methanol (B129727), ethanol)

  • Calibrated analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for this compound

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The equilibration time should be sufficient to allow the concentration of the dissolved solid to become constant.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the collected supernatant through a syringe filter to remove any undissolved particles. This step is critical to prevent artificially high solubility readings.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

  • Data Analysis: Calculate the solubility of this compound in the solvent at the specified temperature, expressed in mg/mL or mol/L. The experiment should be performed in triplicate to ensure the reliability of the results.

Workflow for Equilibrium Solubility Determination:

G Equilibrium Solubility Workflow start Start prep Prepare Supersaturated Solutions (Excess solid in solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-72h with agitation) prep->equilibrate sample Collect Supernatant equilibrate->sample filter Filter to Remove Undissolved Solid sample->filter dilute Dilute Filtrate filter->dilute analyze Analyze by HPLC dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Workflow for determining the equilibrium solubility of a compound.

Stability Profile

Assessing the stability of an API under various environmental conditions is a mandatory step in drug development. This section outlines the known stability characteristics of this compound and provides a protocol for forced degradation studies.

Summary of Stability Data

The stability of this compound has been investigated under photolytic conditions. Information regarding its stability under other stress conditions is limited, but some inferences can be drawn from its chemical structure and the behavior of related compounds.

Table 2: Stability Profile of this compound

Stress ConditionObservationPotential Degradation Pathway
Photolytic (UV) Undergoes phototransformation, including rotamerization and tautomerization.[4][5]Decarboxylation is a known pathway for similar heterocyclic carboxylic acids.[4]
Oxidative Incompatible with oxidizing agents.[5]Oxidation of the indazole ring system.
Acidic/Basic Data not available.Hydrolysis of the carboxylic acid group is unlikely under typical conditions, but the indazole ring may be susceptible to degradation at extreme pH.
Thermal Melting point is 266-270 °C with decomposition.[3][6]Thermal decomposition pathways are not well-defined in the available literature.
Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for developing and validating stability-indicating analytical methods. The following protocol outlines a systematic approach to investigating the degradation of this compound under various stress conditions.

Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • Calibrated pH meter

  • Photostability chamber

  • Oven

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60 °C) for a specified time.

    • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH and heat at a controlled temperature (e.g., 60 °C) for a specified time. Neutralize the solution before analysis.

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature for a specified time.

    • Thermal Degradation: Expose the solid drug substance to dry heat in an oven at a high temperature (e.g., 105 °C) for a specified duration. Also, heat a solution of the drug substance.

    • Photolytic Degradation: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Analyze the stressed samples, along with an unstressed control sample, using an HPLC-PDA/MS system. The chromatographic method should be developed to separate the parent drug from all degradation products.

  • Data Evaluation:

    • Determine the percentage of degradation of this compound under each stress condition.

    • Identify and characterize the degradation products using their retention times, UV spectra, and mass spectral data.

    • Establish the degradation pathways based on the identified degradants.

Workflow for Forced Degradation Study:

G Forced Degradation Study Workflow start Start prep_stock Prepare Stock Solution of This compound start->prep_stock stress_conditions Expose to Stress Conditions prep_stock->stress_conditions acid Acid Hydrolysis (HCl, Heat) stress_conditions->acid base Base Hydrolysis (NaOH, Heat) stress_conditions->base oxidation Oxidation (H₂O₂) stress_conditions->oxidation thermal Thermal (Heat) stress_conditions->thermal photo Photolytic (Light/UV) stress_conditions->photo analyze Analyze by Stability-Indicating HPLC-PDA/MS acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze evaluate Evaluate Degradation & Identify Degradants analyze->evaluate end End evaluate->end

Caption: A generalized workflow for conducting forced degradation studies.

Potential Degradation Pathway

Based on the available literature, a potential degradation pathway for this compound, particularly under photolytic stress, involves transformations of the indazole ring and the carboxylic acid group.

G Potential Photodegradation Pathways parent This compound rotamer Rotamerization (Conformational Isomer) parent->rotamer UV Irradiation tautomer Tautomerization (Structural Isomer) parent->tautomer UV Irradiation decarboxylation Decarboxylation Product (Indazole) parent->decarboxylation UV Irradiation (Potential)

Caption: Potential photodegradation pathways of this compound.

Conclusion

This technical guide summarizes the current understanding of the solubility and stability of this compound. While significant data exists for its solubility in DMSO, further quantitative studies in aqueous and other organic solvents are warranted for comprehensive formulation development. The stability profile indicates susceptibility to photolytic degradation, and a systematic forced degradation study would be beneficial to fully elucidate its degradation pathways under various stress conditions. The provided experimental protocols offer a robust framework for researchers to generate this critical data, facilitating the development of stable and effective pharmaceutical products containing this compound.

References

The Multifaceted Mechanisms of Indazole-3-Carboxylic Acid Derivatives in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole-3-carboxylic acid and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities through diverse mechanisms of action. This technical guide provides an in-depth analysis of the core mechanisms of three prominent classes of this compound derivatives: the anti-cancer agent lonidamine (B1675067), the male contraceptive candidate gamendazole (B1674601), and a novel class of calcium-release activated calcium (CRAC) channel blockers. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the associated signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction

The indazole ring is a privileged heterocyclic motif that forms the core of numerous biologically active compounds.[1] The functionalization of this scaffold, particularly at the 3-position with a carboxylic acid moiety, has given rise to a plethora of derivatives with significant therapeutic potential.[2][3] These compounds interact with a variety of biological targets, leading to distinct and potent pharmacological effects. This guide focuses on the well-characterized mechanisms of lonidamine, gamendazole, and indazole-3-carboxamide CRAC channel inhibitors, highlighting their impact on cellular metabolism, protein homeostasis, and ion channel modulation.

Lonidamine: A Disrupter of Cancer Cell Energy Metabolism

Lonidamine, a derivative of this compound, has been investigated for its anti-cancer properties, which stem from its ability to interfere with the energy metabolism of tumor cells.[4][5] Its mechanism is multi-pronged, targeting several key players in cellular bioenergetics.

Core Mechanisms of Action

Lonidamine's primary anti-neoplastic activity is achieved through the inhibition of key transport proteins and enzymes involved in cellular respiration and glycolysis.[6]

  • Inhibition of Mitochondrial Pyruvate (B1213749) Carrier (MPC): Lonidamine potently inhibits the MPC, which is responsible for transporting pyruvate from the cytosol into the mitochondrial matrix.[4][6][7] This blockade curtails the fuel supply to the tricarboxylic acid (TCA) cycle, a central hub of cellular respiration.

  • Inhibition of Monocarboxylate Transporters (MCTs): Lonidamine also inhibits MCTs, particularly MCT1, MCT2, and MCT4.[6][7][8] These transporters are crucial for the efflux of lactate, a product of glycolysis, from cancer cells. Inhibition of MCTs leads to intracellular acidification and a disruption of the tumor microenvironment.[9]

  • Inhibition of Mitochondrial Hexokinase: Lonidamine has been shown to inhibit mitochondrially bound hexokinase, the enzyme that catalyzes the first committed step of glycolysis.[4][10][11] This effect is particularly relevant in cancer cells that exhibit high rates of aerobic glycolysis (the Warburg effect).

  • Inhibition of Mitochondrial Respiratory Chain: Lonidamine can also inhibit Complex I and Complex II (succinate-ubiquinone reductase activity) of the electron transport chain, further compromising mitochondrial respiration and ATP production.[12][13][14]

  • Impact on Pentose (B10789219) Phosphate (B84403) Pathway (PPP): By disrupting glycolysis, lonidamine can indirectly suppress the pentose phosphate pathway, leading to a reduction in NADPH and glutathione (B108866) (GSH) levels, thereby increasing oxidative stress within cancer cells.[4][12]

Quantitative Data: Lonidamine Activity

The following table summarizes the key quantitative data for lonidamine's inhibitory activities.

TargetParameterValueSpecies/SystemReference(s)
Mitochondrial Pyruvate Carrier (MPC)K_i_2.5 µMIsolated rat liver mitochondria[4][7][15]
IC_50_~7 µMUncoupled pyruvate oxidation in rat heart mitochondria[4][7]
Monocarboxylate Transporter 1 (MCT1)K_0.5_36-40 µMXenopus laevis oocytes[4][7]
Monocarboxylate Transporter 2 (MCT2)K_0.5_36-40 µMXenopus laevis oocytes[4][7]
Monocarboxylate Transporter 4 (MCT4)K_0.5_36-40 µMXenopus laevis oocytes[4][7]
Mitochondrial Complex IIC_50_444 µMH2030BrM3 cells[13]
Mitochondrial Complex IIIC_50_390 µMH2030BrM3 cells[13]
IC_50_~150 µMUncoupled succinate (B1194679) oxidation in rat liver mitochondria[4][7]
Hexokinase-Inhibition at 600 µMProstate cancer cells[4]
Cell Proliferation (A549 Lung Cancer)IC_50_280 µMA549 cells[16]
Cell Proliferation (MCF-7 Breast Cancer)IC_50_~170 µM (24h)MCF-7 cells[16]

Signaling Pathway Diagram

lonidamine_mechanism cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_cyto Cytosol Lonidamine Lonidamine MPC MPC Lonidamine->MPC Inhibits ETC ETC (Complex I & II) Lonidamine->ETC Inhibits Hexokinase Hexokinase-II Lonidamine->Hexokinase Inhibits MCT MCT Lonidamine->MCT Inhibits Pyruvate_mito Pyruvate TCA TCA Cycle Pyruvate_mito->TCA TCA->ETC ATP_mito ATP ETC->ATP_mito Glucose_cyto Glucose G6P G6P Glucose_cyto->G6P G6P->Hexokinase Glycolysis Glycolysis G6P->Glycolysis PPP PPP G6P->PPP Pyruvate_cyto Pyruvate Glycolysis->Pyruvate_cyto Pyruvate_cyto->MPC Lactate Lactate Pyruvate_cyto->Lactate Lactate->MCT Efflux NADPH NADPH PPP->NADPH GSH GSH NADPH->GSH

Lonidamine's multifaceted inhibition of cancer cell energy metabolism.

Gamendazole: A Novel Male Contraceptive Agent

Gamendazole, another this compound derivative, has been investigated as a potential non-hormonal male contraceptive.[17][18] Its mechanism of action centers on the disruption of spermatogenesis by targeting key proteins within Sertoli cells.

Core Mechanisms of Action

Gamendazole's effects are primarily mediated through its interaction with chaperone and translation elongation factors.[8][17]

  • Targeting HSP90AB1 (HSP90β) and EEF1A1: Gamendazole binds to Heat Shock Protein 90 Alpha Family Class B Member 1 (HSP90AB1) and Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1).[17][18]

  • Degradation of HSP90 Client Proteins: Inhibition of HSP90 leads to the degradation of its client proteins, such as AKT1 and ERBB2, which are crucial for cell survival and signaling.[17][18]

  • Stimulation of Interleukin 1a (Il1a) Transcription: Gamendazole treatment leads to a rapid increase in the transcription of Il1a in Sertoli cells.[17][19] Interleukin 1 is a known regulator of the junctional complexes between Sertoli cells and spermatids.

  • Disruption of Spermatid Adhesion: The culmination of these effects is the disruption of the Sertoli cell-spermatid junctional complexes, leading to the premature release of spermatids and subsequent infertility.[17]

Quantitative Data: Gamendazole Activity
Target/EffectParameterValueSpecies/SystemReference(s)
Il1a Transcription-Spike in transcription at 100 nM (60 min)Primary rat Sertoli cells[17][19]
HSP90AB1 (HSP90β)BindingConfirmed by affinity purificationTestis, Sertoli cells, ID8 ovarian cancer cells[17][18]
EEF1A1BindingConfirmed by affinity purificationTestis, Sertoli cells, ID8 ovarian cancer cells[17][18]

Signaling Pathway Diagram

gamendazole_mechanism cluster_sertoli Sertoli Cell Gamendazole Gamendazole HSP90 HSP90AB1 Gamendazole->HSP90 Inhibits EEF1A1 EEF1A1 Gamendazole->EEF1A1 Inhibits AKT1 AKT1 HSP90->AKT1 Stabilizes ERBB2 ERBB2 HSP90->ERBB2 Stabilizes NFkB_path NF-kB Pathway EEF1A1->NFkB_path AKT1->NFkB_path Il1a_gene Il1a Gene NFkB_path->Il1a_gene Activates Il1a_protein IL-1α Il1a_gene->Il1a_protein Junctional_complex Sertoli-Spermatid Junctional Complex Il1a_protein->Junctional_complex Disrupts Spermatid_release Premature Spermatid Release Junctional_complex->Spermatid_release

Gamendazole's mechanism of action in Sertoli cells leading to infertility.

Indazole-3-Carboxamides as CRAC Channel Blockers

A more recently identified class of this compound derivatives, the indazole-3-carboxamides, have been shown to be potent blockers of store-operated calcium entry (SOCE) through the calcium-release activated calcium (CRAC) channels.[20][21][22]

Core Mechanisms of Action

These compounds act as direct inhibitors of the CRAC channel, which is a key regulator of calcium signaling in non-excitable cells, including immune cells.

  • Direct Blockade of Orai Channels: The indazole-3-carboxamides directly bind to and block the pore of the Orai1 channel, the pore-forming subunit of the CRAC channel.[22]

  • Inhibition of Calcium Influx: This blockade prevents the influx of extracellular calcium into the cell following the depletion of intracellular calcium stores.[20][21]

  • Modulation of Immune Cell Function: By inhibiting calcium signaling, these compounds can suppress the activation and effector functions of immune cells, such as mast cells and T cells, including degranulation and cytokine release.[20][21][22]

Quantitative Data: Indazole-3-Carboxamide Activity
CompoundParameterValueCell LineReference(s)
Indazole-3-carboxamide 12dIC_50_ (Ca²⁺ influx)0.67 µMRBL-2H3[20]
IC_50_ (TNFα production)0.28 µMRBL-2H3[20]
Indazole-3-carboxamide 12aIC_50_ (Ca²⁺ influx)1.51 µMRBL-2H3[20]
Lead Indazole-3-carboxamidesIC_50_ (Ca²⁺ currents)3-4 µMHEK293 (hOrai1 G98S)[22]

Mechanism of Action Diagram

crac_channel_inhibition cluster_cell_membrane Cell Membrane cluster_er Endoplasmic Reticulum Orai1 Orai1 Channel Ca_in Ca²⁺ (intracellular) Orai1->Ca_in Influx Indazole_3_carboxamide Indazole-3- carboxamide Indazole_3_carboxamide->Orai1 Blocks Ca_out Ca²⁺ (extracellular) Ca_out->Orai1 Influx STIM1 STIM1 STIM1->Orai1 Activates upon Ca²⁺ depletion Ca_er Ca²⁺

Inhibition of the CRAC channel by indazole-3-carboxamides.

Experimental Methodologies

This section provides an overview of the key experimental protocols used to elucidate the mechanisms of action of this compound derivatives.

Mitochondrial Respiration and Glycolysis Assays
  • Measurement of Oxygen Consumption Rate (OCR):

    • Principle: OCR is a direct measure of mitochondrial respiration. It is typically measured using extracellular flux analyzers (e.g., Seahorse XF Analyzer).

    • General Protocol: Cells are seeded in a specialized microplate. After adherence, the culture medium is replaced with assay medium. The test compound (e.g., lonidamine) is injected, and OCR is measured in real-time. Subsequent injections of mitochondrial stressors (oligomycin, FCCP, and rotenone/antimycin A) allow for the determination of basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[23][24]

  • Hexokinase Activity Assay:

    • Principle: Hexokinase activity can be measured using a coupled enzyme assay. The product of the hexokinase reaction, glucose-6-phosphate, is used by glucose-6-phosphate dehydrogenase to reduce NADP+ to NADPH, which can be monitored spectrophotometrically at 340 nm.

    • General Protocol: Cell lysates are incubated with a reaction mixture containing glucose, ATP, NADP+, and glucose-6-phosphate dehydrogenase. The rate of NADPH formation is measured in the presence and absence of the inhibitor (e.g., lonidamine).[4]

Transporter Activity Assays
  • MCT Activity Assay (Xenopus Oocyte Expression System):

    • Principle: Xenopus laevis oocytes are microinjected with cRNA encoding the MCT of interest. The uptake of a radiolabeled substrate (e.g., [¹⁴C]-L-lactate) is then measured.

    • General Protocol: Oocytes expressing the target MCT are incubated with varying concentrations of the inhibitor (e.g., lonidamine) before the addition of the radiolabeled substrate. After a defined incubation period, the oocytes are washed, and the intracellular radioactivity is quantified by scintillation counting to determine the rate of uptake.[25]

Protein Binding and Function Assays
  • HSP90 and EEF1A1 Binding Assay (Affinity Purification):

    • Principle: A biotinylated version of the compound of interest (e.g., gamendazole) is used to pull down its binding partners from cell lysates.

    • General Protocol: Biotinylated gamendazole is incubated with cell lysates. The complex is then captured using streptavidin-coated beads. After washing, the bound proteins are eluted and identified by mass spectrometry or Western blotting.[17][18]

  • Western Blotting for HSP90 Client Protein Degradation:

    • Principle: Western blotting is used to detect changes in the protein levels of HSP90 clients (e.g., AKT1, ERBB2) following treatment with an HSP90 inhibitor.

    • General Protocol: Cells are treated with the test compound (e.g., gamendazole) for various times. Cells are then lysed, and the proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies specific to the client proteins and a loading control (e.g., β-actin), followed by incubation with a secondary antibody and chemiluminescent detection.[26]

Gene Expression Analysis
  • Quantitative Real-Time PCR (qRT-PCR):

    • Principle: qRT-PCR is used to measure the relative changes in the mRNA levels of a target gene (e.g., Il1a).

    • General Protocol: RNA is extracted from cells treated with the test compound (e.g., gamendazole). The RNA is then reverse-transcribed into cDNA. The cDNA is used as a template for PCR with primers specific for the target gene and a reference gene. The amplification of the PCR product is monitored in real-time using a fluorescent dye.[19]

Calcium Influx Assay
  • Fluorescence-Based Calcium Imaging:

    • Principle: A calcium-sensitive fluorescent dye (e.g., Fluo-4) is used to measure changes in intracellular calcium concentration.

    • General Protocol: Cells are loaded with the fluorescent dye. Basal fluorescence is measured, and then intracellular calcium stores are depleted using an agent like thapsigargin (B1683126) in a calcium-free medium. Calcium is then added back to the extracellular medium, and the increase in fluorescence due to calcium influx through CRAC channels is monitored in the presence and absence of the inhibitor.[20]

Conclusion

The this compound scaffold has proven to be a remarkably fruitful starting point for the development of compounds with diverse and potent biological activities. Lonidamine's ability to disrupt multiple nodes of cancer cell energy metabolism underscores the potential of metabolic targeting in oncology. Gamendazole's unique mechanism of action in Sertoli cells offers a promising avenue for the development of non-hormonal male contraceptives. Furthermore, the discovery of indazole-3-carboxamides as CRAC channel blockers opens up new possibilities for the treatment of inflammatory and autoimmune diseases. The detailed understanding of the mechanisms of action of these compounds, as outlined in this guide, is crucial for their further development and for the rational design of next-generation therapeutics based on the versatile this compound core.

References

The Indazole-3-Carboxylic Acid Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template for the design of potent and selective ligands for a wide array of biological targets. Among the various indazole isomers, derivatives of 1H-indazole-3-carboxylic acid have garnered significant attention, forming the core of numerous therapeutic agents and clinical candidates. This technical guide provides a comprehensive review of the synthesis, biological activities, and therapeutic applications of indazole-3-carboxylic acid derivatives, with a focus on quantitative data, detailed experimental methodologies, and visualization of key concepts.

Synthesis of the this compound Core and its Derivatives

The synthetic versatility of the indazole ring system allows for the generation of a diverse library of compounds. The foundational precursor, 1H-indazole-3-carboxylic acid, can be prepared through several established routes, which then serves as a key intermediate for further functionalization, primarily into amides and esters.

Synthesis of 1H-Indazole-3-Carboxylic Acid

A common and effective method for synthesizing the this compound core involves the protection of the indazole nitrogen, followed by directed ortho-metalation and carboxylation.

Experimental Protocol: Synthesis of 1H-Indazole-3-Carboxylic Acid from SEM-Protected Indazole [1]

  • Protection: Indazole is first protected with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) to direct the subsequent reaction to the C3 position.

  • Metalation: The SEM-protected indazole is dissolved in an anhydrous solvent like tetrahydrofuran (B95107) (THF) and cooled to a low temperature (e.g., -40°C) under an inert atmosphere (e.g., nitrogen).

  • Carboxylation: n-Butyllithium (n-BuLi) is added dropwise to deprotonate the C3 position, followed by the introduction of carbon dioxide gas (CO2). The reaction is then quenched with an ammonium (B1175870) chloride solution.

  • Deprotection: The SEM protecting group is removed by treatment with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in a refluxing solvent mixture (e.g., DMF/THF).

  • Work-up: The reaction mixture is basified, washed with an organic solvent like diethyl ether, and then acidified with a citric acid solution to precipitate the solid 1H-indazole-3-carboxylic acid, which is then filtered and dried.

Synthesis of 1H-Indazole-3-Carboxamide Derivatives

The carboxylic acid moiety at the 3-position is an excellent handle for creating diverse libraries of compounds, most commonly through amide bond formation.

Experimental Protocol: General Procedure for Amide Coupling [1]

  • Activation: To a solution of 1H-indazole-3-carboxylic acid in a suitable solvent like N,N-dimethylformamide (DMF), coupling reagents such as 1-hydroxybenzotriazole (B26582) (HOBT) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) are added, along with a base like triethylamine (B128534) (TEA). The mixture is stirred at room temperature for approximately 15 minutes to activate the carboxylic acid.

  • Amine Addition: The desired substituted aryl or aliphatic amine is then added to the reaction mixture.

  • Reaction: The mixture is stirred at room temperature for 4-6 hours, with the reaction progress monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the reaction is quenched by pouring it into ice water. The product is then extracted with an organic solvent (e.g., 10% methanol (B129727) in chloroform), and the organic layer is washed, dried, and concentrated to yield the crude product, which can be further purified by recrystallization or chromatography.

Biological Activities and Therapeutic Applications

Derivatives of this compound exhibit a remarkable spectrum of biological activities, leading to their investigation in numerous therapeutic areas.[1] These activities include anti-inflammatory, anti-tumor, anti-HIV, antibacterial, and antifungal properties.[1]

Kinase Inhibition and Anticancer Activity

A significant focus of research on indazole-3-carboxamides has been in the field of oncology, particularly as inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.

dot

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Regulates Inhibitor Indazole-3-Carboxamide Inhibitor Inhibitor->RAF Inhibits (e.g., Pazopanib) Inhibitor->MEK

Caption: Generalized kinase signaling cascade and point of inhibition.

Many indazole derivatives function as ATP-competitive inhibitors, binding to the ATP pocket of the kinase and preventing the phosphorylation of downstream substrates. This mechanism is central to the action of approved drugs like Pazopanib, which targets VEGFR, PDGFR, and c-Kit.[2] More recently, 1H-indazole-3-carboxamide derivatives have been identified as potent and highly selective inhibitors of p21-activated kinase 1 (PAK1), a promising target for preventing cancer cell migration and invasion.[3]

Table 1: Anticancer and Kinase Inhibitory Activity of Selected Indazole-3-Carboxamide Derivatives

Compound IDTarget/Cell LineActivity TypePotency (IC50)Reference
PazopanibVEGFR2Kinase Inhibition30 nM[2]
PazopanibPDGFRβKinase Inhibition84 nM[2]
Pazopanibc-KitKinase Inhibition74 - 140 nM[2]
Compound 30lPAK1Kinase Inhibition9.8 nM[3]
Compound 51dGSK-3Kinase Inhibition0.23 µM[4]
Compound 50GSK-3Kinase Inhibition0.35 µM[4]
Compound 6oK562 (Leukemia)Cytotoxicity5.15 µM[5]
Compound 5kHep-G2 (Hepatoma)Cytotoxicity3.32 µM[5]
Serotonin (B10506) (5-HT) Receptor Antagonism

The indazole-3-carboxamide scaffold is also a key feature of potent antagonists for serotonin receptors, particularly the 5-HT3 and 5-HT4 subtypes.[6][7] Antagonism of the 5-HT3 receptor, a ligand-gated ion channel, is a clinically validated mechanism for preventing chemotherapy-induced nausea and vomiting (CINV).

Granisetron , a prominent antiemetic drug, is a 1-methyl-1H-indazole-3-carboxamide derivative. It is synthesized from 1-methylthis compound, which is itself derived from this compound.

Table 2: Serotonin Receptor Activity of Selected Indazole-3-Carboxamide Derivatives

Compound IDTarget ReceptorActivity TypePotency (Ki / EC50)Reference
Granisetron (6g)5-HT3AntagonistPotent & Selective[7]
Compound 7b5-HT4Partial AgonistEC50 = 38 nM[8]
Compound 235-HT4LigandKi = 101 nM[8]
Compound 245-HT4LigandKi = 99 nM[8]
Antimicrobial Activity

Research has also explored the potential of this compound derivatives as antimicrobial agents. While often less potent than their anticancer or neurological counterparts, certain derivatives show promising activity against various bacterial strains.

Table 3: Antibacterial Activity of Selected Indazole Derivatives

Compound IDBacterial StrainActivity TypePotency (MIC)Reference
Compound 5S. aureusInhibition64 - 128 µg/mL
Compound 5S. epidermidisInhibition64 - 128 µg/mL
Compound 2E. faecalisInhibition~128 µg/mL
Compound 3E. faecalisInhibition~128 µg/mL

Key Experimental Workflows

The development of novel this compound derivatives follows a structured workflow from chemical synthesis to comprehensive biological evaluation.

dot

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Start Indazole-3- Carboxylic Acid Amide Amide Coupling (EDC, HOBT) Start->Amide React with amine Purify Purification (Chromatography/ Recrystallization) Amide->Purify Library Derivative Library Purify->Library Assay Primary Screening (e.g., Kinase Assay) Library->Assay Test compounds MIC Antimicrobial Assay (MIC Determination) Library->MIC Cell Cell-based Assays (e.g., Cytotoxicity) Library->Cell Dose Dose-Response & IC50/Ki Determination Assay->Dose MIC->Dose Cell->Dose Hit Hit Compound Dose->Hit

Caption: General workflow from synthesis to biological evaluation.

In Vitro Kinase Inhibition Assay Protocol

Determining the potency of a compound against a specific kinase is a fundamental step. This is typically achieved through a cell-free enzymatic assay.[2][9]

  • Reagents and Plate Setup: A multi-well plate (e.g., 384-well) is prepared. Wells are designated for negative controls (no enzyme), positive controls (enzyme + substrate, no inhibitor), and a serial dilution of the test inhibitor (e.g., indazole-3-carboxamide derivative).

  • Reaction Mixture: A kinase reaction buffer containing the recombinant purified protein kinase of interest, a specific peptide substrate, and cofactors (e.g., MgCl2) is prepared.

  • Initiation: The kinase reaction is initiated by the addition of Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]-ATP) or in a system where its consumption can be measured (e.g., ADP-Glo™).[2][9]

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

  • Termination and Detection: The reaction is stopped. The amount of phosphorylated substrate is then quantified. In radioactive assays, this involves separating the phosphorylated substrate and measuring radioactivity.[9] In luminescence-based assays like ADP-Glo™, the amount of ADP produced is measured, which is proportional to kinase activity.

  • Data Analysis: The signal is measured using a microplate reader. The percentage of kinase activity is plotted against the inhibitor concentration, and a dose-response curve is fitted to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[2]

Minimum Inhibitory Concentration (MIC) Assay Protocol

To assess antibacterial activity, the broth microdilution method is a standard approach to determine the MIC.[10][11]

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared from a fresh culture, with its turbidity adjusted to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This is then diluted to the final inoculum concentration (e.g., 5 x 10⁵ CFU/mL).[11]

  • Plate Preparation: In a 96-well microtiter plate, a two-fold serial dilution of the test compound (e.g., an indazole derivative) is made in a liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth, CAMHB).

  • Inoculation: A standardized volume of the bacterial inoculum is added to each well containing the test compound. Control wells are included: a growth control (medium + bacteria, no compound) and a sterility control (medium only).

  • Incubation: The plate is incubated for 16-20 hours at 37°C.[10]

  • Result Determination: After incubation, the plate is examined visually or with a plate reader for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[10][11]

Conclusion

The this compound scaffold is a remarkably fruitful starting point for the discovery of new therapeutic agents. Its derivatives have demonstrated potent activity against a diverse range of biological targets, from protein kinases and serotonin receptors to microbial pathogens. The synthetic tractability of the core allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. As our understanding of disease biology deepens, this versatile scaffold will undoubtedly continue to be a central feature in the design and development of next-generation medicines.

References

The Pharmacophore of Indazole-3-Carboxylic Acid: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole-3-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides an in-depth exploration of its pharmacophore, detailing its synthesis, structure-activity relationships (SAR), and engagement with various biological targets. This document is intended to serve as a comprehensive resource for researchers actively involved in the design and development of novel therapeutics based on this versatile core.

Core Pharmacophoric Features and Structure-Activity Relationships

The pharmacological promiscuity of the this compound core stems from its unique structural and electronic properties. The bicyclic aromatic system provides a rigid framework for the presentation of functional groups in a defined spatial orientation. The carboxylic acid at the 3-position is a key interaction point, often serving as a hydrogen bond donor and acceptor, or as a handle for further chemical modification into amides, esters, and other derivatives.

Our investigation reveals that the biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the indazole ring and the carboxamide moiety. A critical finding in the context of CRAC channel blockers is the regiochemistry of the amide linker. A "reversed" 3-carboxamide (-CO-NH-Ar) is essential for potent inhibition of calcium influx, whereas the isomeric 3-aminoindazole amide (-NH-CO-Ar) derivatives are significantly less active[1].

Furthermore, substitutions on the aryl ring of the carboxamide play a crucial role in modulating potency. For instance, in the context of CRAC channel inhibition, compounds bearing 2,6-difluorophenyl and 3-fluoro-4-pyridyl groups on the amide nitrogen have demonstrated superior activity[1].

Quantitative Data on Biological Activities

The versatility of the this compound pharmacophore is evident from its activity against a diverse array of biological targets, including ion channels, protein kinases, and transcription factors. The following tables summarize the quantitative data for representative derivatives across these target classes.

Table 1: Inhibition of Calcium-Release Activated Calcium (CRAC) Channels
Compound IDAmide Substituent (Ar)IC50 (µM) for Ca2+ Influx InhibitionReference
12d3-Fluoro-4-pyridyl0.67[1]
12a2,6-Difluorophenyl1.51[1]
9b(reversed amide)29[1]
9c(reversed amide)> 100[1]
Table 2: Inhibition of Protein Kinases
Compound IDTarget KinaseIC50 (nM)Ki (nM)Reference
30lPAK19.8-[2]
17Aurora A26-[3]
17Aurora B15-[3]
21Aurora B31-[3]
30Aurora A85-[3]
AxitinibPLK4-4.2[4]
VX-680PLK4-7.7[4]
105FGFR10.9-[5]
105FGFR22.0-[5]
105FGFR32.0-[5]
105FGFR46.1-[5]
89Bcr-Abl (wild type)14-[5]
89Bcr-Abl (T315I mutant)450-[5]
Table 3: Anticancer Activity (Cell-based Assays)
Compound IDCell LineIC50 (µM)Reference
2f4T1 (Breast Cancer)0.23[6][7]
2fHepG2 (Liver Cancer)0.80[6][7]
2fMCF-7 (Breast Cancer)0.34[6][7]
93HL60 (Leukemia)0.0083[5]
93HCT116 (Colon Cancer)0.0013[5]
89K562 (Leukemia)6.50[5]
Table 4: Antimicrobial Activity
Compound IDOrganismZone of Inhibition (mm)Reference
4aEscherichia coli12[8]
4aPseudomonas aeruginosa12[8]
4aStaphylococcus aureus11[8]
4aStreptococcus pyogenes10[8]
4bEscherichia coli10[8]
4bPseudomonas aeruginosa11[8]
4bStaphylococcus aureus10[8]
4bStreptococcus pyogenes11[8]

Experimental Protocols

General Synthesis of Indazole-3-Carboxamides

This protocol describes a general method for the amide coupling of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Substituted amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Add the substituted amine (1.1 eq) and TEA or DIPEA (2.0-3.0 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with EtOAc.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to afford the desired indazole-3-carboxamide.

MTT Assay for Cell Viability

This protocol outlines a colorimetric assay to assess the effect of this compound derivatives on cancer cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound derivative (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Treat the cells with serial dilutions of the this compound derivative and incubate for the desired time period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with an this compound derivative.

Materials:

  • Cancer cell line

  • This compound derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the this compound derivative for the desired time.

  • Harvest the cells (including both adherent and floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the in vivo anticancer efficacy of an this compound derivative in a mouse xenograft model.

Materials:

  • Human cancer cell line

  • Immunocompromised mice (e.g., nude or SCID mice)

  • This compound derivative formulated for in vivo administration

  • Vehicle control

  • Calipers

Procedure:

  • Subcutaneously inject a suspension of cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the this compound derivative and vehicle control according to a predetermined dosing schedule and route (e.g., intraperitoneal, oral).

  • Measure tumor volume with calipers and monitor the body weight of the mice regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology).

  • Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the vehicle control group. A study on an indazole derivative, compound 2f, in a 4T1 mouse model demonstrated its ability to suppress tumor growth in vivo[6][7].

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their biological effects by modulating various signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways targeted by these compounds.

PAK1 Signaling Pathway

P21-activated kinase 1 (PAK1) is a key regulator of cell motility, survival, and proliferation. Indazole-3-carboxamide derivatives have been identified as potent PAK1 inhibitors.

PAK1_Signaling cluster_upstream Upstream Activators cluster_downstream Downstream Effects Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Ras Ras RTK->Ras Rac_Cdc42 Rac/Cdc42 Ras->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 Activation Cytoskeletal_Remodeling Cytoskeletal Remodeling (Migration/Invasion) Cell_Survival Cell Survival (Anti-apoptosis) Gene_Expression Gene Expression (Proliferation) PAK1->Cytoskeletal_Remodeling PAK1->Cell_Survival PAK1->Gene_Expression Indazole_Inhibitor Indazole_Inhibitor Indazole_Inhibitor->PAK1 Inhibition

Caption: PAK1 signaling pathway and its inhibition by indazole-3-carboxamides.

Aurora Kinase Signaling Pathway

Aurora kinases are critical for cell cycle regulation, and their inhibition by indazole derivatives can lead to cell cycle arrest and apoptosis.

Aurora_Kinase_Signaling cluster_aurora Aurora Kinases M_Phase M Phase (Mitosis) Cell_Cycle_Arrest Cell Cycle Arrest M_Phase->Cell_Cycle_Arrest Aurora_A Aurora A Centrosome_Maturation Centrosome_Maturation Aurora_A->Centrosome_Maturation Regulates Aurora_B Aurora B Chromosome_Segregation Chromosome Segregation & Cytokinesis Aurora_B->Chromosome_Segregation Regulates Chromosome_Segregation->M_Phase Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Centrosome_Maturation->M_Phase Indazole_Inhibitor Indazole_Inhibitor Indazole_Inhibitor->Aurora_A Indazole_Inhibitor->Aurora_B

Caption: Role of Aurora kinases in mitosis and their inhibition.

HIF-1α Signaling Pathway

Hypoxia-inducible factor-1α (HIF-1α) is a key transcription factor in the cellular response to hypoxia and is a target for anticancer drug development.

HIF1a_Signaling cluster_conditions Cellular Conditions Normoxia Normoxia (Normal Oxygen) Hypoxia Hypoxia (Low Oxygen) HIF1a HIF1a Hypoxia->HIF1a Stabilizes Proteasomal_Degradation Proteasomal Degradation HIF1b HIF-1β HIF1_Complex HIF-1 Complex HIF1b->HIF1_Complex Target_Genes Target_Genes HIF1_Complex->Target_Genes Activates Angiogenesis Angiogenesis Metabolism Metabolism Cell_Survival Cell Survival HIF1a->Proteasomal_Degradation Hydroxylation HIF1a->HIF1_Complex Dimerizes with Indazole_Inhibitor Indazole_Inhibitor Indazole_Inhibitor->HIF1_Complex Inhibits Activity Target_Genes->Angiogenesis Target_Genes->Metabolism Target_Genes->Cell_Survival

Caption: HIF-1α signaling pathway under normoxic and hypoxic conditions.

Conclusion

The this compound scaffold represents a highly versatile pharmacophore with demonstrated activity against a range of clinically relevant targets. The structure-activity relationships highlight the importance of the 3-carboxamide regiochemistry and the nature of its substituents. The detailed experimental protocols provided herein offer a practical guide for researchers synthesizing and evaluating novel derivatives. The elucidation of the signaling pathways involved in their mechanism of action provides a rational basis for the future design of more potent and selective therapeutic agents based on this promising chemical core.

References

Methodological & Application

Synthesis Protocol for 1H-Indazole-3-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

This document provides a detailed protocol for the synthesis of 1H-Indazole-3-carboxylic acid methyl ester, a key intermediate in the development of various pharmaceutical compounds.[1][2][3] The described method is a straightforward acid-catalyzed esterification of 1H-Indazole-3-carboxylic acid. This compound and its derivatives are of significant interest in medicinal chemistry, serving as building blocks for anti-inflammatory agents, anti-cancer drugs, and synthetic cannabinoids.[2][4] The protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.

The presented methodology is based on established and published procedures, ensuring reliability and reproducibility.[5][6][7] Alternative synthetic routes exist, including the cyclization of ortho-phenylenediamines and C-H activation methods, but the direct esterification of the carboxylic acid is often preferred for its simplicity and efficiency.[1]

Reaction Scheme

Caption: Workflow for the synthesis of 1H-Indazole-3-carboxylic acid methyl ester.

References

Application Notes and Protocols for N-Alkylation of Indazole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of the indazole scaffold is a pivotal transformation in medicinal chemistry, as the position of the alkyl group on the pyrazole (B372694) ring significantly influences the pharmacological activity of the resulting compounds. Indazole-3-carboxylic acid and its derivatives are particularly important intermediates in the synthesis of a wide array of biologically active molecules, including synthetic cannabinoids and anti-cancer agents.[1][2] However, the presence of two nucleophilic nitrogen atoms (N1 and N2) in the indazole ring presents a significant synthetic challenge, often leading to the formation of a mixture of regioisomers.[1]

Controlling the regioselectivity of this alkylation is crucial for efficient synthesis and to avoid the costly and time-consuming separation of isomers.[1] The outcome of the reaction is highly dependent on various factors, including the choice of base, solvent, and the nature of the alkylating agent.[1][3] These application notes provide detailed protocols and compiled data for the selective N1- and N2-alkylation of this compound and related intermediates, designed to guide researchers in the development of robust and scalable synthetic routes.

Factors Influencing Regioselectivity

The ratio of N1 to N2 alkylation is governed by a combination of steric, electronic, and reaction-condition-dependent factors:

  • Base and Solvent System : This combination is a primary determinant of regioselectivity. Strong, non-coordinating bases like sodium hydride (NaH) in aprotic solvents such as tetrahydrofuran (B95107) (THF) generally favor N1-alkylation.[3][4] This preference is often attributed to the formation of a chelated intermediate between the sodium cation, the N1-anion, and the C3-carboxylate group, which sterically hinders attack at the N2 position.[1] In contrast, conditions employing bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) frequently result in mixtures of N1 and N2 isomers.[3][5]

  • Substituents on the Indazole Ring : Electronic and steric effects of substituents on the indazole core can significantly impact the N1/N2 ratio. For instance, electron-withdrawing groups at the C7 position, such as -NO₂ or -CO₂Me, have been shown to confer excellent N2 regioselectivity.[3][4]

  • Alkylating Agent : The nature of the electrophile can also influence the outcome. While many protocols use simple alkyl halides (e.g., bromides) or tosylates, other reagents have been developed for specific regioselective alkylations.[3][6]

  • Catalysis : Recent advancements have shown that acid catalysis, for example with trifluoromethanesulfonic acid (TfOH), can lead to highly selective N2-alkylation, particularly when using diazo compounds as the alkylating agents.[7]

Data Presentation: Reaction Conditions and Regioselectivity

The following tables summarize quantitative data from various studies on the N-alkylation of this compound and related derivatives, highlighting the regioselectivity achieved under different reaction conditions.

Table 1: Conditions for Selective N1-Alkylation of Indazoles

Indazole SubstrateAlkylating AgentBaseSolventN1:N2 RatioTotal Yield (%)Reference(s)
This compoundAlkyl BromideNaHTHFSelective N151-96[2][5][8]
3-Carboxymethyl indazoleAlkyl BromideNaHTHF>99:1-[3][4][5]
3-tert-Butyl indazolen-Pentyl BromideNaHTHF>99:191[3]
3-Carboxamide indazolen-Pentyl BromideNaHTHF>99:195[3]
Methyl 5-bromo-1H-indazole-3-carboxylateAlkyl TosylateCs₂CO₃DioxaneSelective N1>84[1][9]

Table 2: Conditions Favoring N2-Alkylation or Resulting in Mixtures

Indazole SubstrateAlkylating Agent/MethodBase/Reagent/CatalystSolventN1:N2 RatioYield (%)Reference(s)
7-NO₂-1H-indazolen-Pentyl BromideNaHTHF4:9688[3][10]
7-CO₂Me-1H-indazolen-Pentyl BromideNaHTHF<1:9994[3][10]
1H-IndazoleEthyl diazoacetateTfOHDCM0:10095[7][10]
Methyl 1H-indazole-3-carboxylaten-Pentanol (Mitsunobu)PPh₃, DIADTHF1:2.558 (N2), 20 (N1)[3][9][10]
Methyl 5-bromo-1H-indazole-3-carboxylateIsopropyl IodideNaHDMF38:4684[5]
1H-IndazoleIsobutyl BromideK₂CO₃DMF58:4272[5]

Experimental Protocols

Protocol 1: General Procedure for Selective N1-Alkylation (NaH/THF)

This protocol is optimized for achieving high N1-regioselectivity for this compound and its derivatives.[1][3][8]

Workflow for N1-Alkylation

G cluster_prep Preparation cluster_deprotonation Deprotonation cluster_alkylation Alkylation cluster_workup Work-up & Purification A Dissolve this compound in anhydrous THF B Cool to 0 °C A->B C Add NaH portion-wise B->C D Stir at 0 °C, then warm to RT C->D E Re-cool to 0 °C D->E F Add alkylating agent (e.g., alkyl bromide) dropwise E->F G Warm to RT and stir (16-24h) F->G H Quench with sat. aq. NH₄Cl G->H I Extract with organic solvent H->I J Dry, concentrate I->J K Purify by column chromatography J->K L L K->L Pure N1-alkylated product

Caption: General experimental workflow for the N1-alkylation of this compound.

Materials:

  • This compound (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Appropriate organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).

  • Add anhydrous THF to dissolve the starting material (typically to a concentration of 0.1-0.2 M).[10]

  • Cool the solution to 0 °C using an ice bath.

  • Carefully and portion-wise, add sodium hydride (1.2 equiv) to the stirred solution. Gas evolution (H₂) will be observed.

  • Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 30 minutes.[1][10]

  • Re-cool the reaction mixture to 0 °C and add the alkylating agent (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the pure N1-alkylated product.[1]

Protocol 2: General Procedure for N2-Alkylation (Mitsunobu Reaction)

The Mitsunobu reaction often provides a preference for the N2-regioisomer, although mixtures are common.[3] This protocol is adapted for the N-alkylation of indazole esters.[9]

Workflow for N2-Alkylation (Mitsunobu)

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve indazole ester, alcohol, & PPh₃ in anhydrous THF B Cool to 0 °C A->B C Add DIAD or DEAD dropwise B->C D Stir at 0 °C for 10 min C->D E Warm to 50 °C and stir for 2h D->E F Remove solvent in vacuo E->F G Purify by column chromatography F->G H H G->H Separated N1 and N2 products

Caption: General experimental workflow for the N-alkylation of indazoles via the Mitsunobu reaction.

Materials:

  • Methyl 1H-indazole-3-carboxylate (1.0 equiv)

  • Alcohol (e.g., methanol, 2.3 equiv)

  • Triphenylphosphine (B44618) (PPh₃, 2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (2.0 equiv)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve methyl 1H-indazole-3-carboxylate (1.0 equiv), the desired alcohol (2.3 equiv), and triphenylphosphine (2.0 equiv) in anhydrous THF (to approx. 0.36 M).[1][9]

  • Cool the solution to 0 °C in an ice bath.

  • Add DEAD or DIAD (2.0 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 10 minutes.

  • Warm the reaction to 50 °C and stir for 2 hours, monitoring for completion by TLC or LC-MS.[9]

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purify the crude residue directly by flash column chromatography on silica gel to separate the N1 and N2-alkylated products.[9]

Conclusion

The regioselective N-alkylation of this compound is a critical step in the synthesis of many pharmaceutically relevant compounds. The choice of reaction conditions, particularly the base and solvent combination, is paramount in directing the alkylation to either the N1 or N2 position. While strong bases like NaH in THF provide a reliable method for selective N1-alkylation, alternative strategies such as the Mitsunobu reaction or the use of specific ring-substituted indazoles can favor the formation of the N2-isomer. The protocols and data presented here serve as a comprehensive guide for researchers to achieve the desired regiochemical outcome in their synthetic endeavors.

References

The Versatility of Indazole-3-carboxylic Acid: A Pivotal Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Indazole-3-carboxylic acid has emerged as a privileged scaffold in medicinal chemistry, serving as a versatile starting material for the synthesis of a diverse array of therapeutic agents. Its rigid bicyclic structure and the presence of a reactive carboxylic acid handle make it an ideal building block for developing potent and selective inhibitors targeting various biological pathways implicated in cancer, inflammation, and neurological disorders. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on leveraging this powerful chemical entity in drug discovery programs.

The indazole core is a key feature in several FDA-approved drugs, highlighting its clinical significance.[1][2] Its derivatives have shown a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and antimicrobial effects.[3][4] The adaptability of the this compound scaffold allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties.[5][6]

Application in Targeting Protein Kinases

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. This compound has been extensively utilized as a scaffold for the development of potent protein kinase inhibitors.[1]

One notable example is the development of p21-activated kinase 1 (PAK1) inhibitors. Aberrant PAK1 signaling is linked to the progression of several cancers.[7] 1H-indazole-3-carboxamides, synthesized from this compound, have demonstrated high potency and selectivity against PAK1.[7]

Quantitative Data: Inhibitory Activity of 1H-indazole-3-carboxamides against PAK1
Compound IDPAK1 IC50 (nM)Reference
87b159[7]
87c52[7]
87d16[7]
30l9.8[7]

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of PAK1 by 50%. Lower values indicate higher potency.

Modulating Calcium Signaling Pathways

Indazole-3-carboxamides derived from this compound have also been identified as potent blockers of calcium-release activated calcium (CRAC) channels.[8][9] These channels play a critical role in the function of mast cells, which are implicated in inflammatory and allergic responses.[9][10] By inhibiting calcium influx, these compounds can stabilize mast cells and prevent the release of pro-inflammatory mediators.[8][9]

The structure-activity relationship (SAR) studies have revealed that the regiochemistry of the amide linker is crucial for the inhibitory activity.[8][9] Specifically, indazole-3-carboxamides with a '-CO-NH-Ar' configuration are significantly more potent than their reverse amide isomers.[8]

Quantitative Data: CRAC Channel Blocking and Anti-inflammatory Activity of Indazole-3-carboxamides
Compound IDCalcium Influx IC50 (µM)TNFα Production IC50 (µM)Reference
12a1.51< 1[8]
12b-< 1[8]
12d0.670.28[8]
12e-< 1[8]
9c (reverse amide)> 100-[8]

Note: IC50 values represent the concentration required for 50% inhibition of the respective activity.

Experimental Protocols

Protocol 1: General Synthesis of 1H-Indazole-3-carboxamide Derivatives

This protocol describes a general method for the synthesis of 1H-indazole-3-carboxamide derivatives via amide coupling.[3][7]

Materials:

  • 1H-Indazole-3-carboxylic acid

  • Substituted aryl or aliphatic amine

  • N,N-Dimethylformamide (DMF)

  • 1-Hydroxybenzotriazole (HOBT)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Methanol (B129727)

  • Chloroform

  • 10% Sodium Bicarbonate (NaHCO3) solution

  • Brine solution

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • To a solution of 1H-indazole-3-carboxylic acid (1.0 eq) in DMF, add HOBT (1.2 eq), EDC.HCl (1.2 eq), and TEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Add the desired substituted amine (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water.

  • Extract the product with a 10% solution of methanol in chloroform.

  • Wash the combined organic layers with 10% NaHCO3 solution and then with brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol in chloroform) to afford the desired 1H-indazole-3-carboxamide derivative.[3]

G Synthesis of 1H-Indazole-3-carboxamides cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_workup Workup & Purification ICA This compound Product 1H-Indazole-3-carboxamide ICA->Product Amide Coupling Amine Substituted Amine Amine->Product Coupling EDC.HCl, HOBT, TEA Solvent DMF, RT, 4-6h Workup Aqueous Workup Purification Column Chromatography Workup->Purification Purification->Product Isolated Product Product->Workup Reaction Quench

Caption: General workflow for the synthesis of 1H-indazole-3-carboxamides.

Protocol 2: Synthesis of 1-Substituted Indazole-3-carboxamides

This protocol outlines a three-step synthesis to produce N1-substituted indazole-3-carboxamides, which have shown potent CRAC channel blocking activity.[8]

Materials:

  • This compound

  • Sodium hydride (NaH)

  • 2,4-Dichlorobenzyl chloride

  • Oxalyl chloride

  • Aryl amine (ArNH2)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • N1-Alkylation:

    • Treat this compound with NaH in a suitable solvent.

    • Add 2,4-dichlorobenzyl chloride to the reaction mixture to obtain the 1-substituted indazole intermediate.

  • Acyl Chloride Formation:

    • Treat the 1-substituted indazole intermediate with oxalyl chloride in DCM with a catalytic amount of DMF at room temperature for 30 minutes to form the corresponding acyl chloride.

  • Amide Formation:

    • React the acyl chloride with the desired aryl amine in the presence of TEA in DCM.

    • Stir the reaction overnight at room temperature.

    • Purify the resulting product by silica gel chromatography or HPLC to yield the final 1-substituted indazole-3-carboxamide.[8]

G Synthesis of 1-Substituted Indazole-3-carboxamides ICA This compound Intermediate1 1-Substituted Indazole ICA->Intermediate1 1. N1-Alkylation (NaH, R-X) Intermediate2 Acyl Chloride Intermediate1->Intermediate2 2. Acyl Chloride Formation (Oxalyl Chloride) Product 1-Substituted Indazole-3-carboxamide Intermediate2->Product 3. Amide Formation (ArNH2, TEA) G PAK1 Signaling Pathway Inhibition cluster_upstream Upstream Signals cluster_downstream Downstream Effects GrowthFactors Growth Factors PAK1 PAK1 GrowthFactors->PAK1 Cytokines Cytokines Cytokines->PAK1 Proliferation Cell Proliferation PAK1->Proliferation Survival Cell Survival PAK1->Survival Motility Cell Motility PAK1->Motility Inhibitor Indazole-3-carboxamide Inhibitor Inhibitor->PAK1 G CRAC Channel-Mediated Calcium Signaling Receptor Receptor Activation CRAC CRAC Channel Receptor->CRAC Signal Transduction Ca_influx Ca²⁺ Influx CRAC->Ca_influx Degranulation Mast Cell Degranulation (Release of inflammatory mediators) Ca_influx->Degranulation Inhibitor Indazole-3-carboxamide Blocker Inhibitor->CRAC

References

Practical Applications of Indazole-3-Carboxylic Acid Derivatives in Oncology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole-3-carboxylic acid (I3CA) and its derivatives represent a promising class of heterocyclic compounds with significant potential in oncology research and drug development. While I3CA itself often serves as a crucial synthetic scaffold, its derivatives, particularly 1H-indazole-3-carboxamides, have demonstrated potent anti-cancer activities. These compounds have been shown to modulate key signaling pathways involved in cell proliferation, survival, and metastasis. This document provides detailed application notes and experimental protocols for the utilization of I3CA derivatives in oncology research, with a focus on their role as inhibitors of critical cancer-related targets.

Mechanism of Action

Derivatives of this compound exert their anti-cancer effects through various mechanisms, primarily by inhibiting protein kinases and other signaling molecules that are often dysregulated in cancer. Key mechanisms include:

  • Induction of Apoptosis: Many I3CA derivatives trigger programmed cell death in cancer cells. This is often achieved by modulating the intrinsic apoptosis pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins such as Bcl-2.

  • Inhibition of Kinase Signaling: Specific I3CA derivatives have been identified as potent inhibitors of several protein kinases crucial for cancer progression. For instance, certain 1H-indazole-3-carboxamide derivatives are effective inhibitors of p21-activated kinase 1 (PAK1), a key regulator of cell motility and invasion. By inhibiting PAK1, these compounds can suppress cancer cell migration and metastasis.

  • Receptor Antagonism: Some derivatives act as antagonists for receptors involved in the tumor microenvironment. For example, 2H-indazole-3-carboxamide derivatives have been developed as potent antagonists of the prostanoid EP4 receptor, which plays a role in colorectal cancer immunotherapy.

  • Dual Inhibition of Growth Factor Receptors: Certain 5-ethylsulfonyl-indazole-3-carboxamides have been synthesized as dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both of which are critical drivers of tumor angiogenesis and proliferation.

Quantitative Data Summary

The following tables summarize the in vitro anti-proliferative activity of representative this compound derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to allow for a comparative assessment of their potency.

Table 1: Anti-proliferative Activity of 1H-indazole-3-amine Derivative 6o [1]

Cancer Cell LineCancer TypeIC50 (µM)
K562Chronic Myeloid Leukemia5.15 ± 0.55
A549Lung Cancer> 50
PC-3Prostate Cancer15.21 ± 1.12
HepG2Hepatoma10.33 ± 0.98
HEK-293 (Normal)Embryonic Kidney33.20 ± 2.15

Table 2: Anti-proliferative Activity of Indazole Derivative 2f

Cancer Cell LineCancer TypeIC50 (µM)
4T1Breast Cancer0.23 - 1.15
A549Lung Cancer> 10
HCT116Colon Cancer4.89
HepG2Hepatoma> 10
MCF-7Breast Cancer1.15

Key Experimental Protocols

This section provides detailed protocols for fundamental assays used to characterize the anti-cancer effects of this compound derivatives.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of I3CA derivatives on cancer cell lines.

Materials:

  • Human cancer cell line of interest (e.g., MCF-7, A549, K562)

  • This compound derivative

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the I3CA derivative in complete culture medium from a concentrated stock solution in DMSO. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the diluted compound or vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by I3CA derivatives using flow cytometry.

Materials:

  • Cancer cells treated with the I3CA derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cancer cells with the I3CA derivative at the desired concentrations for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Apoptosis Markers

This protocol is for detecting changes in the expression of key apoptosis-related proteins.

Materials:

  • Cancer cells treated with the I3CA derivative

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the application of this compound derivatives in oncology research.

experimental_workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis cluster_invivo In Vivo Studies (Optional) cell_culture Cancer Cell Culture treatment Treatment with I3CA Derivative cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V) treatment->apoptosis western_blot Western Blot treatment->western_blot migration Migration/Invasion Assay treatment->migration ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant protein_exp Protein Expression Analysis western_blot->protein_exp migration_quant Migration Quantification migration->migration_quant animal_model Tumor Xenograft Model ic50->animal_model in_vivo_treatment In Vivo Administration animal_model->in_vivo_treatment tumor_growth Tumor Growth Measurement in_vivo_treatment->tumor_growth

Experimental workflow for evaluating I3CA derivatives.

intrinsic_apoptosis i3ca Indazole-3-Carboxylic Acid Derivative bcl2 Bcl-2 (Anti-apoptotic) i3ca->bcl2 inhibition bax Bax (Pro-apoptotic) i3ca->bax activation mito Mitochondrion bcl2->mito bax->mito cyto_c Cytochrome c mito->cyto_c release cas9 Caspase-9 (Initiator) cyto_c->cas9 activates cas3 Caspase-3 (Executioner) cas9->cas3 activates apoptosis Apoptosis cas3->apoptosis

Intrinsic apoptosis pathway induced by I3CA derivatives.

pak1_snail_pathway i3ca_amide 1H-indazole-3-carboxamide Derivative pak1 PAK1 i3ca_amide->pak1 inhibition snail Snail pak1->snail activates/stabilizes migration Cell Migration & Invasion snail->migration

Inhibition of the PAK1-Snail signaling pathway.

References

Application Notes and Protocols: Experimental Design for Indazole-3-carboxylic Acid Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental design for the evaluation of Indazole-3-carboxylic acid derivatives as kinase inhibitors. It includes detailed protocols for key assays, data presentation guidelines, and visual representations of signaling pathways and experimental workflows.

Introduction

The 1H-indazole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous kinase inhibitors with therapeutic potential in areas such as oncology and inflammation.[1][2] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in many diseases.[3][4] this compound derivatives have shown inhibitory activity against a range of kinases, including p21-activated kinase 1 (PAK1), glycogen (B147801) synthase kinase 3β (GSK-3β), vascular endothelial growth factor receptor 2 (VEGFR-2), and Polo-like kinase 4 (PLK4).[5][6][7][8]

The successful development of these compounds as therapeutic agents relies on a systematic and rigorous experimental approach to characterize their potency, selectivity, and cellular activity. This guide outlines the key experimental protocols and data analysis techniques necessary for the preclinical evaluation of this compound kinase inhibitors.

Data Presentation: Inhibitory Activity

Quantitative data from in vitro and cell-based assays are crucial for comparing the potency of different this compound derivatives. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.

Table 1: In Vitro Inhibitory Activity of Representative Indazole-3-Carboxamide Derivatives against PAK1.

Compound IDPAK1 IC50 (nM)Reference
87b159[5]
87c52[5]
87d16[5]
30l9.8[5]

Table 2: Inhibitory Activity of Indazole Derivatives against Pim Kinases.

CompoundPim-1 (IC50)Pim-2 (IC50)Established InhibitorPim-1 (IC50)
Indazole Derivative 59a3 nM11 nMSGI-17767 nM
Indazole Derivative 59c3 nM70 nMAZD12080.4 nM

Table 3: Inhibitory Activity of Indazole Carboxamides against TTK (Mps1) Kinase.

CompoundTTK/Mps1 (IC50)Established InhibitorTTK/Mps1 (IC50)
Indazole Carboxamide 93a2.9 nMCFI-4009451.8 nM
Indazole Carboxamide 93b5.9 nMMps-IN-1180 nM

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[9]

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Recombinant human kinase (e.g., PAK1, VEGFR-2)

  • Kinase-specific substrate peptide/protein

  • This compound test compounds

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 384-well plate, add 2.5 µL of the test compound solution or vehicle control (e.g., 5% DMSO).[5][9]

  • Add 2.5 µL of a 2x kinase/substrate mixture to each well.[9]

  • Initiate the kinase reaction by adding 5 µL of 2x ATP solution. The final reaction volume is 10 µL.[9]

  • Incubate the plate at room temperature for 60 minutes.[5][9]

  • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[5][10]

  • Incubate at room temperature for 40 minutes.[5][10]

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[5][10]

  • Incubate at room temperature for 30-60 minutes.[9]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).[5]

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the effect of kinase inhibitors on cell viability and proliferation.[9]

Materials:

  • Cancer cell line appropriate for the target kinase (e.g., MCF-7 for PLK4)[8]

  • Cell culture medium and supplements

  • This compound test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a buffered solution)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 72 hours.[9]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.[9]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

  • Measure the absorbance at 570 nm using a microplate reader.[9]

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[9]

Western Blot Analysis for Target Phosphorylation

This protocol is for detecting changes in the phosphorylation status of the target kinase or its downstream substrates upon inhibitor treatment.[5]

Materials:

  • Cancer cell line

  • This compound test compounds

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for the phosphorylated and total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with the inhibitor at various concentrations for a specified time.[5]

  • Lyse the cells and quantify the protein concentration.[5]

  • Separate the protein lysates by SDS-PAGE.[5]

  • Transfer the separated proteins to a membrane.[5]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[5]

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-PAK1) overnight at 4°C.[5]

  • Wash the membrane with TBST.[5]

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Wash the membrane again with TBST.[5]

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[5]

  • Analyze the band intensities to determine the changes in protein phosphorylation relative to the total protein.[5]

Mandatory Visualizations

G General Workflow for Kinase Inhibitor Evaluation cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 In Vivo Studies Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination Selectivity_Profiling Kinase Selectivity Profiling IC50_Determination->Selectivity_Profiling Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Selectivity_Profiling->Proliferation_Assay Target_Engagement Target Engagement Assay (e.g., Western Blot for p-Kinase) Proliferation_Assay->Target_Engagement Pharmacokinetics Pharmacokinetic Studies Target_Engagement->Pharmacokinetics Efficacy_Studies In Vivo Efficacy Studies (e.g., Xenograft Models) Pharmacokinetics->Efficacy_Studies

Caption: A generalized workflow for the discovery and evaluation of new kinase inhibitors.

G Simplified PAK1 Signaling Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK Rac_Cdc42 Rac/Cdc42 RTK->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 Downstream_Effectors Downstream Effectors PAK1->Downstream_Effectors Cell_Proliferation Cell Proliferation Downstream_Effectors->Cell_Proliferation Cell_Survival Cell Survival Downstream_Effectors->Cell_Survival Cytoskeletal_Dynamics Cytoskeletal Dynamics Downstream_Effectors->Cytoskeletal_Dynamics Indazole_Inhibitor This compound Inhibitor Indazole_Inhibitor->PAK1

Caption: Simplified PAK1 signaling pathway and the inhibitory action of Indazole-3-carboxamides.

G JAK/STAT Signaling Pathway Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Indazole_Inhibitor This compound Inhibitor Indazole_Inhibitor->JAK

Caption: Overview of the JAK/STAT signaling pathway and a potential point of inhibition.

References

Application Notes and Protocols for the Synthesis of Indazole-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole-3-carboxamide derivatives represent a versatile class of heterocyclic compounds with significant therapeutic potential, demonstrating a broad spectrum of biological activities. This scaffold is a key pharmacophore in numerous compounds investigated for oncology, inflammation, and neurodegenerative diseases. Their mechanisms of action often involve the modulation of key cellular signaling pathways, including kinase inhibition and DNA repair processes. This document provides detailed protocols for the synthesis of Indazole-3-carboxamide derivatives, quantitative data for key reaction steps, and visualizations of relevant biological pathways to support researchers in the fields of medicinal chemistry and drug discovery.

Synthetic Protocols

Two primary synthetic routes for the preparation of Indazole-3-carboxamide derivatives are outlined below. The first route starts from commercially available indole (B1671886) derivatives, proceeding through nitrosation, oxidation, and subsequent amidation. The second, more direct route, involves the coupling of indazole-3-carboxylic acid with a desired amine.

Protocol 1: Synthesis from Indole Derivatives

This three-step synthesis is adapted from methodologies described by Petit et al. and BenchChem.[1] It is a robust method for generating a variety of substituted indazole-3-carboxamides.

Step 1: Synthesis of 1H-Indazole-3-carboxaldehyde Derivatives via Nitrosation of Indoles

This procedure is based on an optimized method for the direct nitrosation of indoles to form the corresponding indazole-3-carboxaldehydes.[2][3]

  • Materials and Reagents:

    • Substituted Indole

    • Sodium Nitrite (B80452) (NaNO₂)

    • Hydrochloric Acid (HCl, 2 N)

    • Dimethylformamide (DMF)

    • Deionized Water

    • Ethyl Acetate (EtOAc)

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve sodium nitrite (8.0 equiv) in a mixture of deionized water and DMF.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add 2 N HCl (2.7 equiv) to the solution while maintaining the temperature at 0 °C. Stir the mixture for 10 minutes.

    • In a separate flask, dissolve the substituted indole (1.0 equiv) in DMF.

    • Using a syringe pump, add the indole solution dropwise to the reaction mixture over a period of 2 hours at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours, or heat to 50 °C for 3-5 hours to reduce reaction time.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, extract the mixture three times with ethyl acetate.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., eluting with a mixture of petroleum ether and ethyl acetate) to afford the desired 1H-indazole-3-carboxaldehyde.[1]

Step 2: Oxidation of 1H-Indazole-3-carboxaldehyde to 1H-Indazole-3-carboxylic acid

  • Materials and Reagents:

  • Procedure:

    • Dissolve the 1H-indazole-3-carboxaldehyde (1.0 equiv) in a 1:1 mixture of tert-butanol and water.[1]

    • Add sodium dihydrogen phosphate (4.0 equiv) and 2-methyl-2-butene (5.0 equiv) to the solution.[1]

    • In a separate flask, dissolve sodium chlorite (5.0 equiv) in water.[1]

    • Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.

    • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

    • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.[1]

    • Extract the aqueous layer with ethyl acetate.

    • Acidify the aqueous layer with 1 N HCl to precipitate the carboxylic acid.[1]

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield the 1H-indazole-3-carboxylic acid.

Step 3: Amidation of 1H-Indazole-3-carboxylic acid

  • Materials and Reagents:

    • 1H-Indazole-3-carboxylic acid derivative

    • Amine or Ammonium (B1175870) Chloride (NH₄Cl)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBT/EDC·HCl

    • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

    • Dimethylformamide (DMF)

    • Ethyl Acetate (EtOAc)

    • Water and Brine

  • Procedure (using HATU):

    • Dissolve the 1H-indazole-3-carboxylic acid (1.0 equiv) in DMF.[1]

    • Add HATU (1.2 equiv) and DIPEA (3.0 equiv) to the solution and stir for 10 minutes at room temperature.[1]

    • Add the desired amine or ammonium chloride (1.5 equiv) to the reaction mixture.[1]

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

    • Pour the reaction mixture into water and extract with ethyl acetate.[1]

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

  • Procedure (using HOBT/EDC):

    • To a solution of 1H-indazole-3-carboxylic acid (1.0 equiv) in DMF, add HOBT (1.2 equiv), EDC·HCl (1.2 equiv), and TEA (3.0 equiv).[4]

    • Stir the reaction mixture at room temperature for 15 minutes.[4]

    • Add the desired amine (1.0 equiv) and continue stirring at room temperature for 4-6 hours.[4]

    • Monitor the reaction by TLC. Once complete, pour ice water into the reaction mixture and extract the product with 10% Methanol in Chloroform.[4]

    • Wash the combined organic layer with 10% NaHCO₃ and brine, then dry over Na₂SO₄.[4]

    • Evaporate the solvent under vacuum and purify the compound by column chromatography.[4]

Protocol 2: Direct N-Alkylation and Amidation from Methyl 1H-indazole-3-carboxylate

This method is suitable for synthesizing N-alkylated indazole-3-carboxamide derivatives and has been used in the discovery of novel therapeutic agents.[5]

  • Step 1: N-Alkylation of Methyl 1H-indazole-3-carboxylate

    • To a stirred solution of methyl 1H-indazole-3-carboxylate (1.0 mmol) in anhydrous DMF (6.0 mL) under an argon atmosphere, add KOH (1.2 mmol).[5]

    • Add the desired bromide (1.1 mmol) dropwise.

    • Stir the mixture at room temperature for 3 hours.[5]

    • Dilute the mixture with distilled water and extract three times with ethyl acetate.

    • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

    • Separate the N1 and N2 regioisomers by silica gel chromatography.[5]

  • Step 2: Hydrolysis of the Methyl Ester

    • Dissolve the N-alkylated methyl indazole-3-carboxylate in a 2:2:1 mixture of THF/MeOH/H₂O.[5]

    • Add LiOH·H₂O and heat the mixture at 45 °C for 3 hours.[5]

    • Acidify the reaction mixture to obtain the carboxylic acid.

  • Step 3: Amidation

    • To the N-alkylated this compound in DMF, add HATU, DIPEA, and the desired amine.[5]

    • Stir at room temperature for 6 hours to yield the final N-alkylated indazole-3-carboxamide derivative.[5]

Data Presentation

The following tables summarize quantitative data for the synthesis and biological activity of representative Indazole-3-carboxamide derivatives.

Table 1: Synthesis Yields for Indazole-3-carboxamide Derivatives

Starting MaterialProductStepYield (%)Reference
7-methyl-indole7-Methyl-1H-indazole-3-carboxaldehydeNitrosation72[6]
1H-indazole-3-carboxylic acidN-benzyl-1H-indazole-3-carboxamideAmidation (HOBT/EDC)75-85[4]
Methyl 1H-indazole-3-carboxylateN1-alkylated regioisomerN-Alkylation52-58[5]
Methyl 1H-indazole-3-carboxylateN2-alkylated regioisomerN-Alkylation30-35[5]

Table 2: Biological Activity of Indazole-3-carboxamide Derivatives

Compound IDTargetIC₅₀ (nM)Assay TypeReference
30l PAK19.8Enzyme Inhibition[2]
14 EP41.1GloSensor cAMP[7]
MK-4827 PARP-13.8Enzyme Inhibition[8]
MK-4827 PARP-22.1Enzyme Inhibition[8]
12d CRAC670Calcium Influx[5]

Mandatory Visualizations

The following diagrams illustrate the general synthetic workflow and a key signaling pathway modulated by Indazole-3-carboxamide derivatives.

Synthetic_Workflow Indole Substituted Indole Aldehyde Indazole-3- carboxaldehyde Indole->Aldehyde Step 1: Nitrosation (NaNO2, HCl) CarboxylicAcid Indazole-3- carboxylic acid Aldehyde->CarboxylicAcid Step 2: Oxidation (NaClO2) Carboxamide Indazole-3- carboxamide CarboxylicAcid->Carboxamide Step 3: Amidation (HATU or EDC/HOBT) Amine Amine (R-NH2) Amine->Carboxamide

Caption: General synthetic workflow for Indazole-3-carboxamide derivatives starting from indoles.

PAK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_core PAK1 Core cluster_downstream Downstream Effects Rac_Cdc42 Rac1 / Cdc42 (Small Rho GTPases) PAK1 p21-Activated Kinase 1 (PAK1) Rac_Cdc42->PAK1 Activation Proliferation Cell Proliferation PAK1->Proliferation Survival Cell Survival PAK1->Survival Metastasis Metastasis & Migration PAK1->Metastasis Indazole Indazole-3-carboxamide Derivatives Indazole->PAK1 Inhibition

Caption: The p21-Activated Kinase 1 (PAK1) signaling pathway and the inhibitory role of Indazole-3-carboxamide derivatives.[2][4][9]

PARP1_Inhibition_Mechanism DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits ReplicationFork Replication Fork Stalling DNA_SSB->ReplicationFork leads to BER Base Excision Repair (BER) PARP1->BER facilitates DNA_DSB DNA Double-Strand Break (DSB) ReplicationFork->DNA_DSB CellDeath Cell Death (Synthetic Lethality in BRCA-deficient cells) DNA_DSB->CellDeath Indazole Indazole-3-carboxamide Derivatives (e.g., Niraparib) Indazole->PARP1 Inhibition

Caption: Mechanism of PARP-1 inhibition by Indazole-3-carboxamide derivatives leading to synthetic lethality.[1][3]

References

Application Notes and Protocols for the Esterification of Indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various alkyl esters of indazole-3-carboxylic acid, a key intermediate in the development of pharmacologically active compounds. The following sections describe the esterification of this compound with methanol (B129727), ethanol, and propanol, offering a comparative overview of different synthetic methodologies.

Introduction

This compound is a versatile scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities, and the esterification of the carboxylic acid group is a common step in the synthesis of more complex molecules. The choice of alcohol and esterification method can significantly impact the yield and purity of the final product. This document outlines reliable methods for the preparation of methyl, ethyl, and propyl esters of this compound.

Data Presentation

The following table summarizes the reaction conditions and yields for the esterification of this compound with different alcohols using various catalytic methods.

Ester ProductAlcoholCatalyst/ReagentSolventTemperatureTimeYield (%)
Methyl Indazole-3-carboxylate MethanolMethanesulfonic acidMethanolReflux5 h60%[1]
Methyl Indazole-3-carboxylate MethanolThionyl ChlorideMethanolReflux1.5 h94%
Ethyl Indazole-3-carboxylate EthanolBenzyne (B1209423) precursor*AcetonitrileRoom Temp.24 h82%[2]
Propyl Indazole-3-carboxylate PropanolTitanium TetrachloridePropanolN/AN/AHigh**

* Generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) and CsF. ** While a specific yield for this compound propyl ester was not found, the source describes this method as providing remarkable results for various carboxylic acids.[3]

Experimental Protocols

Protocol 1: Synthesis of Methyl Indazole-3-carboxylate using Methanesulfonic Acid

This protocol describes a classic acid-catalyzed Fischer esterification.

Materials:

Procedure:

  • In a round-bottom flask, suspend 5.00 g (30.9 mmol) of this compound in 100 ml of methanol.[1]

  • Add 1 ml of methanesulfonic acid to the stirred mixture.[1]

  • Heat the mixture at reflux for 5 hours.[1]

  • After cooling, concentrate the reaction mixture to a volume of approximately 30 ml.

  • Neutralize the mixture by adding an excess of saturated aqueous sodium bicarbonate solution.

  • Add water to a total volume of 200 ml, which should cause the product to precipitate.

  • Collect the solid product by filtration.

  • Dissolve the wet solid in 200 ml of methylene chloride and separate it from any residual water or insoluble materials.

  • Dry the methylene chloride solution over magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product.[1]

Protocol 2: Synthesis of Methyl Indazole-3-carboxylate using Thionyl Chloride

This method offers a higher yield and shorter reaction time compared to the traditional Fischer esterification.

Materials:

  • This compound

  • Methanol

  • Thionyl chloride

  • Saturated sodium bicarbonate solution

  • Ethyl acetate (B1210297)

  • Sodium sulfate

Procedure:

  • Cool a solution of 5.0 g (30.8 mmol) of this compound in 50 mL of methanol to 0 °C.

  • Slowly add 15 mL of thionyl chloride dropwise to the solution.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 1.5 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Neutralize the crude product by adding 50 mL of saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure to afford the methyl ester.

Protocol 3: Synthesis of Ethyl Indazole-3-carboxylate via Benzyne Cycloaddition

This protocol utilizes a modern synthetic approach involving an in-situ generated benzyne intermediate.

Materials:

  • 2-(trimethylsilyl)phenyl trifluoromethanesulfonate

  • Cesium fluoride (B91410)

  • Ethyl diazoacetate

  • Acetonitrile

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • Magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for chromatography

Procedure:

  • In a flame-dried, three-necked, round-bottomed flask under a nitrogen atmosphere, dissolve 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (9.84 g, 32.0 mmol) in acetonitrile.

  • Add cesium fluoride and ethyl diazoacetate to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Upon completion, quench the reaction and partition the mixture between EtOAc and saturated aqueous NaHCO₃.[2]

  • Separate the layers and extract the aqueous layer with EtOAc.

  • Combine the organic extracts, dry over MgSO₄, filter, and concentrate.

  • Purify the residue by silica gel chromatography to obtain 1H-indazole-3-carboxylic acid, ethyl ester.[2]

Protocol 4: General Protocol for the Synthesis of Propyl Indazole-3-carboxylate using Titanium Tetrachloride

This method is a general procedure for the direct esterification of carboxylic acids and is expected to be effective for this compound.[3]

Materials:

  • This compound

  • 1-Propanol

  • Titanium tetrachloride (TiCl₄)

  • Appropriate workup reagents (e.g., saturated sodium bicarbonate, organic solvent for extraction)

Procedure:

  • Dissolve this compound in 1-propanol.

  • Add titanium tetrachloride to the solution under an inert atmosphere. The reaction can be conducted at room temperature or with heating.[3]

  • Monitor the reaction by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction, typically by pouring it into a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent.

  • Dry the organic phase, filter, and concentrate under reduced pressure to yield the propyl ester.

Visualizations

The following diagrams illustrate the general workflows for the esterification of this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Indazole-3-carboxylic_acid This compound Mixing Mix Starting Materials and Catalyst in Solvent Indazole-3-carboxylic_acid->Mixing Alcohol Alcohol (Methanol, Ethanol, Propanol) Alcohol->Mixing Catalyst Catalyst/Reagent (H+, SOCl₂, TiCl₄, etc.) Catalyst->Mixing Heating Heating/Reflux (if required) Mixing->Heating Quenching Quenching Heating->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography (if required) Concentration->Chromatography Final_Product Indazole-3-carboxylic Acid Ester Concentration->Final_Product if pure Chromatography->Final_Product

Caption: General workflow for the esterification of this compound.

G reagents This compound + Alcohol + Catalyst reaction Reaction Vessel (Heating/Stirring) reagents->reaction 1. Mixing workup Quenching Extraction Drying Concentration reaction->workup 2. Reaction product Purified Ester workup->product 3. Purification

Caption: Simplified logical flow of the esterification process.

References

Application Notes and Protocols for the Large-Scale Synthesis of Indazole-3-Carboxylic Acid for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indazole-3-carboxylic acid is a crucial building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide range of biologically active compounds. Its derivatives have shown potential as kinase inhibitors, calcium-release activated calcium (CRAC) channel blockers, and prostanoid EP4 receptor antagonists.[1][2][3][4] For preclinical studies, a reliable and scalable synthesis of high-purity this compound is essential. This document provides detailed application notes and protocols for two prominent large-scale synthetic routes, along with comparative data and visualizations to aid in process selection and implementation.

Data Presentation: Comparison of Synthetic Routes

Two primary methods for the large-scale synthesis of this compound are highlighted below: the synthesis from isatin (B1672199) and the direct carboxylation of a protected indazole. The choice of method may depend on factors such as starting material availability, safety considerations, and desired purity profile.

ParameterSynthesis from IsatinDirect Carboxylation of SEM-Protected Indazole
Starting Material IsatinIndazole
Key Reagents NaOH, NaNO₂, SnCl₂ or Na₂SO₃SEM-Cl, n-BuLi, CO₂ (gas), TBAF
Reported Yield ~76%[5]Up to 98%[6][7]
Scalability Described as suitable for scale-up[5]Demonstrated on gram scale[6][7]
Safety Considerations Involves diazotization, which requires careful temperature control.Requires handling of pyrophoric n-butyllithium at low temperatures.
Purification Crystallization from solvents like dichloromethane/DMA.[5]Acid-base workup followed by filtration.[6][7]

Experimental Protocols

Protocol 1: Synthesis of this compound from Isatin

This method, adapted from patented procedures, is a classical and scalable route.[5][8] It involves the hydrolysis of isatin, followed by diazotization and reductive cyclization.

Materials:

  • Isatin

  • Sodium Hydroxide (NaOH)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Hydrochloric Acid (HCl)

  • Stannous Chloride (SnCl₂) or Sodium Sulfite (Na₂SO₃)

  • N,N-Dimethylacetamide (DMA)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Hydrolysis of Isatin: Isatin is hydrolyzed with an aqueous solution of sodium hydroxide.[5]

  • Diazotization: The resulting intermediate is then converted to a diazonium salt using sodium nitrite and hydrochloric acid at low temperatures (typically 0-5 °C). Careful control of the temperature is crucial during this step.

  • Reduction and Cyclization: The diazonium salt is subsequently reduced using a reducing agent like stannous chloride or sodium sulfite. This is followed by cyclization under acidic conditions to form this compound.[5]

  • Isolation and Purification: The reaction mixture is worked up, and the crude product is isolated. Purification can be achieved by crystallization. For instance, the product can be dissolved in a minimal amount of N,N-dimethylacetamide (DMA) and then precipitated by the addition of dichloromethane. The resulting solid is filtered, washed with dichloromethane, and dried under vacuum to yield the final product.[5]

Protocol 2: Direct Carboxylation of SEM-Protected Indazole

This high-yield method involves the protection of the indazole nitrogen, followed by directed lithiation and carboxylation.[6][7]

Materials:

  • Indazole

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Sodium Hydride (NaH) or similar base

  • Dry Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Carbon Dioxide (CO₂, gas or dry ice)

  • Tetrabutylammonium fluoride (B91410) (TBAF)

  • Diethyl ether

  • Citric acid solution

Procedure:

  • Protection of Indazole: Indazole is reacted with SEM-Cl in the presence of a base like sodium hydride in an anhydrous solvent such as THF to yield SEM-protected indazole.

  • Lithiation and Carboxylation: The SEM-protected indazole is dissolved in dry THF and cooled to a low temperature (e.g., -70 °C) under an inert atmosphere (nitrogen or argon). n-Butyllithium is added dropwise, and the mixture is stirred. Carbon dioxide gas is then bubbled through the solution, or the mixture is poured over crushed dry ice.[6][7] The reaction is quenched with a saturated ammonium (B1175870) chloride solution.

  • Deprotection: The protecting group is removed by treating the crude product with TBAF in THF and refluxing the mixture.[6][7]

  • Isolation and Purification: After evaporation of the solvent, the residue is basified with a sodium bicarbonate solution and washed with diethyl ether. The aqueous layer is then acidified with a citric acid solution to precipitate the this compound. The solid product is collected by filtration, washed with water, and dried.[6][7]

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the two presented synthetic routes for this compound.

G cluster_0 Route 1: From Isatin cluster_1 Route 2: Direct Carboxylation Isatin Isatin Hydrolysis Hydrolysis (NaOH) Isatin->Hydrolysis Diazotization Diazotization (NaNO2, HCl) Hydrolysis->Diazotization Reduction Reduction & Cyclization (SnCl2 or Na2SO3) Diazotization->Reduction ICA1 This compound Reduction->ICA1 Indazole Indazole Protection Protection (SEM-Cl) Indazole->Protection Carboxylation Lithiation & Carboxylation (n-BuLi, CO2) Protection->Carboxylation Deprotection Deprotection (TBAF) Carboxylation->Deprotection ICA2 This compound Deprotection->ICA2

Caption: Comparative workflow of two synthetic routes to this compound.

Role as a Key Intermediate in Drug Development

This compound is a versatile precursor for various classes of therapeutic agents. The diagram below illustrates its central role in the synthesis of diverse bioactive molecules.

G cluster_products Bioactive Derivatives ICA This compound Kinase_Inhibitors Kinase Inhibitors ICA->Kinase_Inhibitors Amide Coupling CRAC_Blockers CRAC Channel Blockers ICA->CRAC_Blockers Multi-step Synthesis EP4_Antagonists EP4 Receptor Antagonists ICA->EP4_Antagonists Amide Formation Other_APIs Other APIs (e.g., Granisetron, Lonidamine) ICA->Other_APIs Derivatization

References

Application of Indazole-3-carboxylic Acid in the Synthesis of CRAC Channel Blockers: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium release-activated calcium (CRAC) channels are crucial mediators of store-operated calcium entry (SOCE) in various cell types, particularly in immune cells like mast cells and T lymphocytes. Dysregulation of CRAC channel activity is implicated in a range of inflammatory and autoimmune disorders, making them a prime target for therapeutic intervention. Indazole-3-carboxylic acid has emerged as a valuable scaffold in the synthesis of potent and selective CRAC channel blockers. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of indazole-3-carboxamide derivatives as CRAC channel inhibitors. A key finding in this class of compounds is the critical importance of the "reversed" 3-carboxamide (-CO-NH-Ar) regiochemistry for potent inhibitory activity.[1][2][3][4]

Signaling Pathway of CRAC Channel Activation

The activation of CRAC channels is a multi-step process initiated by the depletion of calcium from the endoplasmic reticulum (ER). This process is central to cellular signaling and provides a target for therapeutic intervention.

CRAC_Activation cluster_PM Plasma Membrane cluster_ER Endoplasmic Reticulum ORAI1 ORAI1 Channel (Closed) ORAI1_open ORAI1 Channel (Open) ORAI1->ORAI1_open 8. Channel Gating SOCE Store-Operated Ca2+ Entry (SOCE) ORAI1_open->SOCE 9. Ca2+ Influx STIM1_inactive STIM1 (Ca2+ Bound) STIM1_active STIM1 (Unfolded) STIM1_inactive->STIM1_active 6. Conformational Change STIM1_active->ORAI1 7. Translocation & Binding Ca_Store ER Ca2+ Store Ca_Release Ca2+ Release Agonist Agonist (e.g., Antigen) PLC PLC Activation Agonist->PLC 1. Receptor Binding IP3 IP3 Generation PLC->IP3 2. PIP2 Hydrolysis IP3R IP3 Receptor IP3->IP3R 3. Receptor Binding IP3R->Ca_Release 4. Ca_Release->STIM1_inactive 5. ER Ca2+ Depletion Downstream Downstream Signaling (e.g., NFAT activation, Cytokine Release) SOCE->Downstream

Caption: CRAC Channel Activation Signaling Pathway.

Synthesis of Indazole-3-Carboxamide CRAC Channel Blockers

A versatile and efficient method for synthesizing indazole-3-carboxamide derivatives starts from this compound. The following protocols describe the synthesis of a key intermediate, 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, and its subsequent coupling to form a potent CRAC channel blocker.

Experimental Workflow for Synthesis

Synthesis_Workflow Start This compound Step1 N-Alkylation with 2,4-dichlorobenzyl chloride Start->Step1 Intermediate 1-(2,4-dichlorobenzyl)-1H- This compound Step1->Intermediate Step2 Amide Coupling with Substituted Amine Intermediate->Step2 Product Indazole-3-carboxamide CRAC Channel Blocker Step2->Product

Caption: General Synthesis Workflow.
Protocol 1: Synthesis of 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid

This protocol describes the N-alkylation of this compound.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 2,4-Dichlorobenzyl chloride

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 2N Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, and standard glassware for extraction and filtration.

Procedure:

  • To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere at 0°C, add this compound (1.0 equivalent) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes until gas evolution ceases.

  • Cool the mixture back to 0°C and add 2,4-dichlorobenzyl chloride (1.2 equivalents) dropwise.

  • Let the reaction mixture warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0°C.

  • Acidify the mixture to pH 2-3 with 2N HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to obtain 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid.[1]

Protocol 2: Synthesis of 1-(2,4-Dichlorobenzyl)-N-(3-fluoro-4-pyridyl)-1H-indazole-3-carboxamide (Compound 12d)

This protocol details the amide coupling of the N-alkylated this compound with an appropriate amine.

Materials:

  • 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid

  • Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • 3-Fluoro-4-aminopyridine

  • Triethylamine (B128534) (TEA)

  • Round-bottom flask, magnetic stirrer, and standard glassware.

Procedure:

  • To a solution of 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid (1.0 equivalent) in anhydrous DCM, add a catalytic amount of DMF.

  • Add oxalyl chloride (1.5-2.0 equivalents) dropwise at room temperature.

  • Stir the mixture for 30 minutes. The formation of the acyl chloride can be monitored by the evolution of gas.

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride.

  • Dissolve the resulting acyl chloride in anhydrous DCM.

  • In a separate flask, dissolve 3-fluoro-4-aminopyridine (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the amine solution at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or High-Performance Liquid Chromatography (HPLC) to yield the final product.[1]

Biological Evaluation of Indazole-3-Carboxamide CRAC Channel Blockers

The following protocols are designed to assess the inhibitory activity of the synthesized compounds on CRAC channel function in a relevant cell line, such as the rat basophilic leukemia cell line (RBL-2H3), which is a model for mast cells.

Protocol 3: Store-Operated Calcium Entry (SOCE) Assay

This assay measures the inhibition of calcium influx through CRAC channels following the depletion of intracellular calcium stores.

Materials:

  • RBL-2H3 cells

  • Fura-2 AM or Fluo-4 AM (calcium indicators)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without CaCl₂

  • Thapsigargin (B1683126) (SERCA pump inhibitor)

  • Synthesized indazole-3-carboxamide compounds

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Preparation: Seed RBL-2H3 cells in a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Wash the cells with HBSS containing 1 mM CaCl₂. Load the cells with Fura-2 AM (2-5 µM) or Fluo-4 AM (1-4 µM) and Pluronic F-127 (0.02%) in HBSS for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with HBSS to remove excess dye.

  • Compound Incubation: Add HBSS containing various concentrations of the test compounds to the wells and incubate for 10-20 minutes.

  • Store Depletion: Place the plate in a fluorescence plate reader. Initiate fluorescence recording. To deplete intracellular calcium stores, add thapsigargin (1-2 µM) in calcium-free HBSS. This will cause a transient increase in intracellular calcium due to release from the ER.

  • Calcium Re-addition: After the fluorescence signal returns to baseline, add a solution of CaCl₂ (to a final concentration of 1-2 mM) to the wells to initiate calcium influx through the now-open CRAC channels.

  • Data Analysis: The increase in fluorescence intensity after the re-addition of calcium represents SOCE. Calculate the percentage of inhibition of SOCE for each compound concentration compared to the vehicle control. Determine the IC₅₀ values by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Protocol 4: TNF-α Release Assay

This assay measures the effect of the CRAC channel blockers on the release of the pro-inflammatory cytokine TNF-α from activated mast cells.

Materials:

  • RBL-2H3 cells

  • DNP-specific IgE antibody

  • DNP-HSA (antigen)

  • Synthesized indazole-3-carboxamide compounds

  • TNF-α ELISA kit

  • 96-well culture plates

Procedure:

  • Cell Sensitization: Seed RBL-2H3 cells in a 96-well plate and sensitize them with DNP-specific IgE (0.5-1 µg/mL) overnight.

  • Compound Treatment: Wash the cells to remove unbound IgE. Pre-incubate the cells with various concentrations of the test compounds for 30-60 minutes.

  • Cell Activation: Stimulate the cells by adding DNP-HSA (100 ng/mL) for 4-6 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatants.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of TNF-α release for each compound concentration compared to the vehicle control. Determine the IC₅₀ values.

Structure-Activity Relationship (SAR) and Data Presentation

The inhibitory potency of indazole-3-carboxamide derivatives is highly dependent on the nature and position of substituents. The following table summarizes the structure-activity relationship for a series of 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxamides.

CompoundArIC₅₀ for Ca²⁺ Influx (µM)[1]IC₅₀ for TNF-α Release (µM)[1]
12a 2,6-Difluorophenyl1.510.52
12b 2-Chloro-6-methylphenyl3.200.89
12c 2-Trifluoromethylphenyl4.501.60
12d 3-Fluoro-4-pyridyl0.670.28
12e 5-Chloro-2-pyridyl2.800.95
12f 4-Pyridyl8.903.50
12g 3-Pyridyl> 30> 10
12h 2-Pyridyl> 30> 10

Data presented as mean values.

Conclusion

This compound serves as a versatile starting material for the synthesis of a novel class of potent CRAC channel blockers. The structure-activity relationship studies highlight the critical requirement of the 3-carboxamide linkage for high inhibitory potency. The detailed protocols provided herein offer a comprehensive guide for the synthesis and biological evaluation of these promising compounds, which can aid researchers and drug development professionals in the discovery of new therapeutics for inflammatory and autoimmune diseases. The presented indazole-3-carboxamides, particularly compound 12d , demonstrate sub-micromolar efficacy in inhibiting both calcium influx and pro-inflammatory cytokine release, underscoring their potential as lead candidates for further development.[1]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Indazole-3-carboxylic acid. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during this synthesis.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the synthesis of this compound, categorized by the synthetic route.

Route 1: From Isatin (B1672199)

This is a widely used method that involves the hydrolytic ring-opening of isatin, followed by diazotization, reduction, and cyclization.

Troubleshooting for Isatin Route

SymptomPossible Cause(s)Recommended Solution(s)
Low yield of the final product Incomplete hydrolysis of isatin: The initial ring-opening step may not have gone to completion.- Ensure the concentration of the aqueous sodium hydroxide (B78521) solution is correct and that the reaction is heated for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Decomposition of the diazonium salt: Diazonium salts are often unstable at higher temperatures.- Maintain a low temperature (typically 0-5 °C) throughout the diazotization and reduction steps. Use the diazonium salt immediately after its formation.
Inefficient reduction of the diazonium salt: The reducing agent may not be effective.- Use a fresh solution of the reducing agent (e.g., sodium sulfite (B76179) or stannous chloride). Ensure the stoichiometry of the reducing agent is correct.
Poor cyclization of the aryl hydrazine (B178648): The acidic conditions for cyclization may not be optimal.- Adjust the concentration of the acid (e.g., hydrochloric acid) and the reaction temperature to promote efficient cyclization.
Formation of a dark-colored, tarry substance Side reactions during diazotization: The diazonium salt can undergo unwanted coupling reactions.- Add the sodium nitrite (B80452) solution slowly and maintain a low temperature to minimize side reactions.
Oxidation of intermediates: The aryl hydrazine intermediate can be sensitive to air oxidation.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Difficulty in isolating the product Product is soluble in the aqueous layer: The product may not precipitate completely upon acidification.- After acidification, cool the solution in an ice bath to maximize precipitation. If the product remains in solution, perform multiple extractions with a suitable organic solvent like ethyl acetate.
Presence of impurities: Co-precipitation of side products can make purification difficult.- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water).[1]

Experimental Protocol: Synthesis from Isatin

  • Hydrolysis of Isatin: In a round-bottom flask, suspend isatin in an aqueous solution of sodium hydroxide (e.g., 10-20%). Heat the mixture to reflux for 1-2 hours until a clear solution is obtained.

  • Diazotization: Cool the reaction mixture to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C. Stir for 30-60 minutes.

  • Reduction: In a separate flask, prepare a solution of a suitable reducing agent (e.g., sodium sulfite or stannous chloride in concentrated hydrochloric acid) and cool it to 0-5 °C. Slowly add the diazonium salt solution to the reducing agent solution, keeping the temperature below 10 °C.

  • Cyclization and Precipitation: After the addition is complete, stir the reaction mixture at room temperature for several hours or overnight. Heat the mixture to promote cyclization if necessary. Cool the mixture and acidify with concentrated hydrochloric acid to precipitate the this compound.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent to obtain the pure compound.

Route 2: From o-Toluidine (B26562)

This method involves the diazotization of o-toluidine followed by a cyclization reaction.

Troubleshooting for o-Toluidine Route

SymptomPossible Cause(s)Recommended Solution(s)
Low yield of indazole intermediate Incomplete diazotization: The reaction conditions for diazotization may not be optimal.- Ensure the use of a stoichiometric amount of sodium nitrite and maintain a low temperature (0-5 °C). The reaction is typically carried out in the presence of a mineral acid like HCl.
Formation of side products: The diazonium salt can react with the solvent or other nucleophiles present.- Use a non-nucleophilic solvent if possible and control the reaction temperature carefully.
Low yield in the final carboxylation step Inefficient carboxylation: The conditions for introducing the carboxylic acid group at the C3 position are not effective.- This route typically forms indazole, which then needs to be carboxylated. C3-lithiation followed by quenching with CO2 is a common method. Ensure anhydrous conditions and use a suitable organolithium reagent like n-butyllithium at low temperatures (-78 °C).
Formation of regioisomers Carboxylation at other positions: The lithiation might not be completely regioselective for the C3 position.- The use of directing groups on the indazole nitrogen can improve the regioselectivity of lithiation.

Experimental Protocol: Synthesis from o-Toluidine (leading to Indazole)

  • Diazotization of o-Toluidine: Dissolve o-toluidine in a mixture of glacial acetic acid and acetic anhydride. Cool the mixture in an ice bath and bubble nitrous gases (generated from the reaction of sodium nitrite with a strong acid) through the solution while maintaining a low temperature (1-4 °C).

  • Work-up: After the reaction is complete, pour the mixture onto ice water. Extract the product with a suitable organic solvent like benzene.

  • Purification of Indazole: Wash the organic extract with water and dry over a suitable drying agent. Remove the solvent under reduced pressure. The crude indazole can be purified by distillation or recrystallization.

  • C3-Carboxylation (separate step): Protect the N1 position of the indazole if necessary. Dissolve the protected indazole in an anhydrous solvent like THF and cool to -78 °C. Add an organolithium reagent (e.g., n-BuLi) dropwise and stir for a period to allow for C3-lithiation. Quench the reaction by bubbling dry carbon dioxide gas through the solution. Acidify the reaction mixture to protonate the carboxylate and then proceed with deprotection and purification.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

FeatureRoute 1: From IsatinRoute 2: From o-Toluidine (with subsequent carboxylation)
Starting Material Isatino-Toluidine
Overall Yield 25-76%[1]Variable, depends heavily on the efficiency of the carboxylation step.
Number of Steps 3-42 (for indazole) + 2-3 (for carboxylation)
Key Reagents NaOH, NaNO₂, reducing agent (e.g., Na₂SO₃ or SnCl₂), HClAcetic anhydride, Nitrous gases, Organolithium reagent, CO₂
Safety Considerations Diazonium salts can be explosive.[1]Nitrous gases are toxic. Organolithium reagents are pyrophoric.
Scalability Can be challenging to scale up safely.[1]The carboxylation step requires careful control of anhydrous and low-temperature conditions, which can be challenging on a large scale.

Mandatory Visualizations

experimental_workflow Overall Experimental Workflow for this compound Synthesis cluster_route1 Route 1: From Isatin cluster_route2 Route 2: From o-Toluidine Isatin Isatin Hydrolysis Hydrolysis (NaOH, Reflux) Isatin->Hydrolysis Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Hydrolysis->Diazotization Reduction Reduction (e.g., Na₂SO₃) Diazotization->Reduction Cyclization Cyclization & Acidification (Heat, HCl) Reduction->Cyclization ICA1 This compound Cyclization->ICA1 oToluidine o-Toluidine Diazotization_Cyclization Diazotization & Cyclization (Nitrous Gases, Acetic Anhydride) oToluidine->Diazotization_Cyclization Indazole Indazole Diazotization_Cyclization->Indazole Carboxylation C3-Carboxylation (n-BuLi, CO₂, -78°C) Indazole->Carboxylation ICA2 This compound Carboxylation->ICA2

Caption: Synthetic routes to this compound.

troubleshooting_low_yield Troubleshooting Low Yield Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Time, Atmosphere) Start->CheckConditions CheckReagents Check Reagent Quality & Stoichiometry Start->CheckReagents SideReactions Analyze for Side Products (TLC, LC-MS) CheckPurity->SideReactions If pure CheckConditions->SideReactions If correct CheckReagents->SideReactions If correct Optimize Optimize Reaction Parameters SideReactions->Optimize

Caption: A logical approach to diagnosing low yield issues.

Frequently Asked Questions (FAQs)

Q1: My final product is a brownish color instead of the expected off-white solid. What could be the cause?

A1: A brownish color often indicates the presence of impurities, which could be colored side products or residual starting materials. The formation of tarry substances during diazotization is a common issue. Ensure that the temperature during the diazotization and reduction steps is strictly controlled. Purification by recrystallization, perhaps with the addition of activated charcoal to remove colored impurities, is recommended.

Q2: I am observing the formation of two spots on my TLC plate for the final product. What could they be?

A2: This could indicate the presence of a side product along with your desired product. One common side reaction is decarboxylation of the this compound, especially if the reaction is heated for too long or at too high a temperature. Another possibility is the formation of regioisomers if the cyclization is not specific. It is advisable to characterize both spots, for instance by LC-MS, to identify the impurity and optimize the reaction conditions to minimize its formation.

Q3: Can I use a different reducing agent for the synthesis from isatin?

A3: Yes, other reducing agents besides sodium sulfite can be used. Stannous chloride (SnCl₂) in concentrated hydrochloric acid is a common alternative. The choice of reducing agent can sometimes influence the yield and purity of the final product, so it may be worth experimenting with different options if you are experiencing issues with the reduction step.

Q4: How can I confirm the structure of my synthesized this compound?

A4: The structure of the final product should be confirmed using standard analytical techniques. Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy will provide detailed information about the chemical structure. Infrared (IR) spectroscopy can be used to identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches. Mass spectrometry (MS) will confirm the molecular weight of the compound.

Q5: Is it necessary to protect the indazole nitrogen before C3-carboxylation?

A5: While not always strictly necessary, protecting the N1-position of the indazole ring before lithiation and carboxylation can improve the regioselectivity and yield of the reaction. The acidic proton on the nitrogen can react with the organolithium reagent, reducing the amount available for the desired C-H activation at the C3 position. Common protecting groups for indazoles include SEM (2-(trimethylsilyl)ethoxymethyl) or a simple alkyl group.

References

Technical Support Center: Optimizing Regioselectivity in N-Alkylation of Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the N-alkylation of indazoles.

Frequently Asked Questions (FAQs)

Q1: Why is regioselectivity a major challenge in the N-alkylation of indazoles?

A1: The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, leading to the potential formation of two regioisomeric products upon alkylation.[1][2] The indazole scaffold also exhibits annular tautomerism, existing as 1H- and 2H-indazole tautomers.[3] The 1H-tautomer is generally more thermodynamically stable.[3][4][5] This inherent reactivity often results in a mixture of N1- and N2-substituted products, making the selective synthesis of a single isomer a significant synthetic challenge.[3]

Q2: What are the key factors influencing N1 vs. N2 regioselectivity in indazole alkylation?

A2: The regiochemical outcome of indazole alkylation is governed by a delicate balance of several factors:[1]

  • Steric and Electronic Effects of Substituents: The size and electronic nature of substituents on the indazole ring play a crucial role.[3] Bulky groups at the C3-position can sterically hinder the N2-position, favoring N1-alkylation. Conversely, steric hindrance at the N1-position, for example from a C7-substituent, promotes N2-alkylation.[1] Electron-withdrawing groups at the C7-position, such as -NO₂ or -CO₂Me, can also strongly direct alkylation to the N2-position.[3][5]

  • Reaction Conditions (Base and Solvent): The choice of base and solvent is critical in directing the regioselectivity.[3][5] For instance, strong bases like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) are known to favor N1-alkylation.[3][5] Weaker bases such as potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often lead to mixtures of N1 and N2 isomers.[1]

  • Nature of the Alkylating Agent: The electrophile used can also influence the N1/N2 ratio.[3]

  • Thermodynamic vs. Kinetic Control: Reaction conditions can be tuned to favor either the thermodynamically or kinetically controlled product. N1-substituted indazoles are often the more thermodynamically stable products, while N2-substituted indazoles can be favored under kinetic control.[1][3]

Troubleshooting Guides

Problem 1: My N-alkylation reaction is producing a mixture of N1 and N2 isomers with poor selectivity.

Solution:

  • To Favor N1-Alkylation (Thermodynamic Product):

    • Base and Solvent System: Employ a strong, non-coordinating base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF).[3][5] This combination has been shown to provide excellent N1-regioselectivity (>99:1) for a variety of indazoles.[5][6]

    • Temperature: Gently heating the reaction (e.g., to 50 °C) after the addition of the alkylating agent can help drive the reaction to the thermodynamically more stable N1-isomer, especially if the conversion is low at room temperature.[5][6]

    • Substituent Effects: If synthetically feasible, introducing a bulky substituent at the C3-position of the indazole can sterically direct the alkylation to the N1-position.[3]

  • To Favor N2-Alkylation (Kinetic Product):

    • Steric Hindrance at N1: Utilize indazole substrates with substituents at the C7-position. These groups sterically block the N1-position, thereby favoring alkylation at N2.[1] For example, 7-nitro or 7-carboxylate indazoles show excellent N2-selectivity.[5][7]

    • Acidic Conditions: Alkylation under acidic conditions can promote N2-selectivity.[3] A notable method involves the use of alkyl 2,2,2-trichloroacetimidates with a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH).[8][9]

    • Mitsunobu Reaction: The Mitsunobu reaction, using an alcohol, triphenylphosphine (B44618) (PPh₃), and a dialkyl azodicarboxylate (e.g., DIAD or DEAD), often shows a preference for the formation of the N2-regioisomer.[1][5]

Problem 2: I am attempting a selective N1-alkylation using NaH in THF, but the reaction is sluggish and gives a low yield.

Solution:

  • Ensure Anhydrous Conditions: Sodium hydride reacts violently with water. Ensure all glassware is oven-dried and the solvent (THF) is anhydrous. The presence of moisture will quench the base and prevent complete deprotonation of the indazole.

  • Temperature Adjustment: While the initial deprotonation with NaH is typically performed at 0 °C, allowing the reaction to warm to room temperature and then heating to around 50 °C after the addition of the alkylating agent can improve the reaction rate and yield.[5][6]

  • Equivalents of Reagents: Use a slight excess of both the base (e.g., 1.2 equivalents of NaH) and the alkylating agent (1.1-1.5 equivalents) to ensure complete conversion of the starting material.[1]

Data Presentation

Table 1: Effect of Reaction Conditions on N-Alkylation Regioselectivity of Indazoles

Indazole SubstrateAlkylating AgentBase/ReagentSolventN1:N2 RatioTotal Yield (%)Reference(s)
Indazole-3-carboxylic acidAlkyl BromideNaHTHFSelective N151-96[2]
3-Carboxymethyl indazoleAlkyl BromideNaHTHF>99:1-[2][5]
3-tert-Butyl indazoleAlkyl BromideNaHTHF>99:1-[5][6]
1H-IndazoleIsobutyl BromideK₂CO₃DMF58:4272[2][10]
Methyl 5-bromo-1H-indazole-3-carboxylateIsopropyl IodideNaHDMF38:4684[2][11]
Methyl 1H-indazole-3-carboxylaten-PentanolPPh₃/DIADTHF1:2.578[5]
7-NitroindazoleAlkyl HalideNaHTHFHighly N2≥96[5][7]
1H-IndazoleDiazo compoundsTfOHDCMN2 selectiveup to 100/0 N2/N1[1][12]

Experimental Protocols

Protocol 1: Selective N1-Alkylation (Thermodynamic Control) [1][5]

  • Preparation: To a solution of the 1H-indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon), cool the solution to 0 °C using an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1-1.5 equiv) dropwise to the suspension at room temperature. The reaction can be gently heated to 50 °C if necessary to drive it to completion.

  • Workup: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica (B1680970) gel to isolate the pure N1-alkylated indazole.

Protocol 2: Selective N2-Alkylation using Triflic Acid with Diazo Compounds [1][12]

  • Preparation: To a solution of the 1H-indazole (1.0 equiv) in an anhydrous solvent such as dichloromethane (B109758) (DCM), add the diazo compound (1.2 equiv).

  • Catalyst Addition: Cool the solution to 0 °C and add triflic acid (TfOH, 0.1-0.2 equiv) dropwise.

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the layers and extract the aqueous phase with DCM.

  • Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography to yield the pure N2-alkylated product.

Protocol 3: N2-Alkylation via Mitsunobu Reaction [1][5]

  • Preparation: Dissolve the 1H-indazole (1.0 equiv), the corresponding alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the crude mixture directly by flash column chromatography to separate the N1 and N2 isomers, with the N2 isomer typically being the major product.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_products Products Indazole Indazole Substrate Reaction N-Alkylation Reaction Indazole->Reaction Alkylating_Agent Alkylating Agent (R-X) Alkylating_Agent->Reaction Base Base Selection (e.g., NaH, K2CO3) Base->Reaction Solvent Solvent Choice (e.g., THF, DMF) Solvent->Reaction Temperature Temperature & Time Temperature->Reaction Workup Workup & Purification (e.g., Chromatography) Reaction->Workup N1_Product N1-Alkylated Indazole Workup->N1_Product N2_Product N2-Alkylated Indazole Workup->N2_Product

Caption: General experimental workflow for the N-alkylation of indazoles.

regioselectivity_factors cluster_n1 Favors N1-Alkylation (Thermodynamic) cluster_n2 Favors N2-Alkylation (Kinetic) Title Factors Influencing N1 vs. N2 Regioselectivity N1_Factors • Strong Base (NaH) • Aprotic Solvent (THF) • Bulky C3-Substituent • Higher Temperature N1_Product N1-Product N1_Factors->N1_Product N2_Factors • C7-Substituent (Steric Hindrance) • Acidic Conditions (TfOH) • Mitsunobu Reaction • Lower Temperature N2_Product N2-Product N2_Factors->N2_Product Indazole Indazole Alkylation Indazole->N1_Product Indazole->N2_Product

Caption: Key factors dictating the regioselectivity of indazole N-alkylation.

References

Technical Support Center: Synthesis of Indazole-3-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common side reactions encountered during the synthesis of indazole-3-carboxamides.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of indazole-3-carboxamides?

A1: The synthesis of indazole-3-carboxamides can be accompanied by several side reactions, which can be categorized by the synthetic step:

  • N-Alkylation of the Indazole Ring: A primary challenge is the formation of a mixture of N-1 and N-2 alkylated regioisomers. The ratio of these isomers is highly dependent on the reaction conditions.[1][2]

  • Amide Bond Formation: When coupling indazole-3-carboxylic acid with an amine, common side reactions include the formation of an N-acylurea byproduct, particularly when using carbodiimide (B86325) coupling agents like EDC. Incomplete reactions may also occur when using amines that are poor nucleophiles.[1]

  • Synthesis of the Indazole Core: Depending on the chosen synthetic route, side reactions can lead to the formation of dimers and hydrazones.[1][3]

  • Hydrolysis: The final indazole-3-carboxamide product or its nitrile precursor can undergo hydrolysis, reverting to the carboxylic acid under certain conditions.[1]

  • Decarboxylation: The starting material, this compound, may undergo decarboxylation under harsh reaction conditions, resulting in an indazole byproduct that lacks the desired C3-substituent.[1]

  • Ring Opening: During decarboxylation of 1-arylindazole-3-carboxylic acids, fission of the heterocyclic ring can occur, leading to isomeric N-arylanthranilonitrile.[4]

Q2: How can I control the regioselectivity of N-alkylation to favor the desired N-1 or N-2 isomer?

A2: Controlling the N-1 versus N-2 alkylation is a critical step. The choice of base and solvent system is crucial for directing the regioselectivity.

  • For preferential N-1 alkylation: Using a strong base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (B95107) (THF) generally favors the formation of the N-1 alkylated product.[2][5][6] Cesium carbonate (Cs2CO3) in dioxane has also been reported to favor N-1 alkylation.[1]

  • For preferential N-2 alkylation: Polar aprotic solvents like dimethylformamide (DMF) in combination with weaker bases such as potassium carbonate (K2CO3) can increase the proportion of the N-2 isomer.[1] Mitsunobu conditions (triphenylphosphine and a dialkyl azodicarboxylate) in THF also tend to favor N-2 alkylation.[1]

The electronic and steric properties of substituents on the indazole ring also influence the N-1/N-2 ratio. For instance, electron-withdrawing groups at the C7 position can direct alkylation to the N-2 position.[1][2][6]

Q3: What strategies can be employed to minimize side reactions during the amide bond formation step?

A3: To improve the efficiency of the amide coupling reaction and minimize byproducts, consider the following:

  • To prevent N-acylurea formation: When using carbodiimide coupling agents like EDC, the addition of a nucleophilic catalyst such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure® is recommended. These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and more reactive towards the amine.[1]

  • To drive reactions with poorly nucleophilic amines to completion: For electron-deficient anilines or sterically hindered amines that react slowly, increasing the reaction temperature or using a more potent coupling agent may be necessary. The order of addition is also important; activating the carboxylic acid with the coupling agent and HOBt before adding the amine can enhance yields.[1]

Troubleshooting Guides

Issue: Formation of N-1 and N-2 Regioisomers during N-Alkylation
  • Probable Cause: The reaction conditions (base, solvent, temperature) are not optimized for the desired regioselectivity. The electronic nature of the indazole ring substituents can also influence the outcome.

  • Recommended Solutions:

    • To favor N-1 Isomer:

      • Use NaH as the base in THF.[2][5][6]

      • Consider using Cs2CO3 in dioxane.[1]

      • Lowering the reaction temperature can sometimes improve selectivity.[1]

    • To favor N-2 Isomer:

      • Use K2CO3 as the base in DMF.[1]

      • Employ Mitsunobu conditions (PPh3, DEAD/DIAD) in THF.[1]

Issue: Low Yield and/or Impure Product in Amide Coupling Step
  • Probable Cause:

    • Formation of N-acylurea byproduct with carbodiimide coupling agents.[1]

    • Incomplete reaction due to a poorly nucleophilic amine.[1]

    • Hydrolysis of the activated ester or the final amide.

  • Recommended Solutions:

    • Add HOBt or OxymaPure® to the reaction mixture when using EDC or other carbodiimides.[1]

    • For challenging amines, consider using a stronger coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIEA). Ensure anhydrous conditions to prevent hydrolysis.

    • Activate the carboxylic acid with the coupling agent and additive before introducing the amine.[1]

Data Presentation

Table 1: Influence of Reaction Conditions on N-1 vs. N-2 Regioselectivity in N-Alkylation of Indazoles

Indazole SubstrateAlkylating AgentBaseSolventTemperature (°C)N-1 : N-2 RatioReference
Methyl 1H-indazole-3-carboxylaten-Pentyl bromideNaHTHF20>99 : 1[1]
Methyl 1H-indazole-3-carboxylaten-Pentyl bromideCs2CO3DMF201 : 1.2[1]
3-Carboxamide-1H-indazoleAlkyl bromideNaHTHFRT>99 : 1[1]
Methyl 5-bromo-1H-indazole-3-carboxylateIsopropyl iodideNaHDMFRT38 : 46 (yield %)[1]
Methyl 5-bromo-1H-indazole-3-carboxylateMethyl tosylateCs2CO3Dioxane9098 : 2 (yield %)[1]
Methyl 5-bromo-1H-indazole-3-carboxylateMethanolPPh3, DEADTHF502 : 98 (yield %)[1]
1H-IndazoleBenzyl chlorideK2CO3DMFRT~1 : 1[1]

Experimental Protocols

General Procedure for Amide Coupling using EDC/HOBt [7][8][9]

  • Dissolve the this compound (1 equivalent) in an appropriate anhydrous solvent (e.g., DMF, DCM).

  • Add HOBt (1.2 equivalents) and EDC·HCl (1.2 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1-1.2 equivalents) to the reaction mixture. If the amine is a hydrochloride salt, add a non-nucleophilic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA) (2-3 equivalents).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO3.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

Indazole_Alkylation Indazole Indazole-3-carboxamide N1_Product N-1 Alkylated Product (Thermodynamic) Indazole:e->N1_Product:w  Major Product N2_Product N-2 Alkylated Product (Kinetic) Indazole:e->N2_Product:w  Minor Product C1 Base: NaH Solvent: THF C2 Base: K2CO3 Solvent: DMF

Caption: Regioselectivity of Indazole N-Alkylation.

Amide_Coupling cluster_reactants Reactants cluster_pathway Reaction Pathway RCOOH This compound Activated_Ester O-Acylisourea Intermediate RCOOH->Activated_Ester + EDC Amine R'-NH2 Amide Indazole-3-carboxamide (Desired Product) Amine->Amide EDC EDC Acylurea N-Acylurea (Side Product) Activated_Ester->Acylurea Rearrangement Activated_Ester->Amide + R'-NH2

Caption: Amide Coupling and N-Acylurea Side Reaction.

References

Technical Support Center: Purification of Crude Indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude Indazole-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve high-purity this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most effective and widely used methods for the purification of crude this compound are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the impurity profile, the scale of the purification, and the desired final purity.

Q2: What are the likely impurities in my crude this compound?

A2: Common impurities may include unreacted starting materials, byproducts from the specific synthetic route (such as isomers), and residual solvents.[1][2] The nature of these impurities will dictate the most suitable purification strategy.

Q3: How can I assess the purity of my this compound?

A3: The purity of your compound can be effectively determined using High-Performance Liquid Chromatography (HPLC).[2] Other useful analytical techniques for purity assessment and structural confirmation include melting point analysis, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[2][3] Commercially available high-purity this compound typically has a purity of ≥97-99% as determined by HPLC.[4][5]

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" can occur if the solution is too concentrated or cooled too quickly. To resolve this, reheat the solution to redissolve the oil, add a small amount of additional hot solvent to reduce saturation, and allow the solution to cool slowly to room temperature before further cooling in an ice bath.

Q5: I have low recovery of my compound after recrystallization. How can I improve the yield?

A5: Low recovery is often due to using too much solvent or selecting a solvent in which the compound is too soluble at low temperatures. Use the minimum amount of hot solvent required to dissolve the crude product. Ensure the solution is thoroughly cooled to maximize precipitation.

Purification Methodologies: Data and Protocols

Data Presentation: Comparison of Purification Methods

The following table summarizes typical outcomes for various purification methods applicable to this compound and its derivatives. Please note that yields are highly dependent on the initial purity of the crude material.

Purification MethodTypical PurityTypical YieldKey Considerations
Recrystallization >99%60-90%Dependent on solvent choice; effective for removing small amounts of impurities.
Column Chromatography >98%50-95%Effective for separating complex mixtures and removing closely related impurities.[1][6]
Acid-Base Extraction Variable>90%Excellent for removing neutral or basic impurities from the acidic product.[2]
Experimental Workflows and Logical Relationships

The choice of purification strategy often follows a logical progression. The following diagram illustrates a typical workflow.

Purification Workflow Purification Workflow for this compound Crude Crude this compound Assess Assess Purity (e.g., TLC, HPLC) Crude->Assess Decision High Purity Crude? Assess->Decision Recrystallization Recrystallization Decision->Recrystallization Yes AcidBase Acid-Base Extraction (if neutral/basic impurities) Decision->AcidBase No Analyze Analyze Final Purity (HPLC, MP, NMR) Recrystallization->Analyze Chromatography Column Chromatography Chromatography->Analyze AcidBase->Chromatography FinalProduct Pure this compound Analyze->FinalProduct

Caption: A typical purification workflow for this compound.

Experimental Protocols

Protocol 1: Recrystallization

  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents. Ideal solvents will fully dissolve the compound when hot but result in poor solubility when cold. Suitable solvents to screen include ethanol, methanol (B129727), acetic acid, water, or mixtures thereof.[6] Different polymorphic forms can be isolated from different solvent systems; for instance, "Form A" from DMF/water or acetic acid, and "Form B" from dichloromethane (B109758) or ethyl acetate.[7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should commence.

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Protocol 2: Column Chromatography

  • Stationary Phase and Eluent Selection: Silica (B1680970) gel is a commonly used stationary phase. Use Thin Layer Chromatography (TLC) to determine an appropriate eluent system. A solvent system of ethyl acetate/petroleum ether (or hexanes) is often effective.[1][6] Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for the this compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent) and carefully load it onto the top of the silica gel.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased if necessary to elute the compound.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 3: Acid-Base Extraction

This method is particularly useful for removing neutral or basic impurities.

Acid_Base_Extraction Principle of Acid-Base Extraction cluster_0 Step 1: Dissolution & Basification cluster_1 Step 2: Separation cluster_2 Step 3: Acidification & Isolation Crude_Mix Crude Product (Indazole-3-COOH + Neutral/Basic Impurities) in Organic Solvent (e.g., EtOAc) Add_Base Add Aqueous Base (e.g., NaHCO3 solution) Separatory_Funnel Separatory Funnel Add_Base->Separatory_Funnel Aqueous_Layer Aqueous Layer (Sodium Indazole-3-carboxylate) Separatory_Funnel->Aqueous_Layer Organic_Layer Organic Layer (Neutral/Basic Impurities) Separatory_Funnel->Organic_Layer Add_Acid Add Acid (e.g., HCl) to Aqueous Layer Aqueous_Layer->Add_Acid Precipitate Precipitation of Pure This compound Add_Acid->Precipitate Filter_Dry Filter and Dry Precipitate->Filter_Dry

Caption: The logical flow of an acid-base extraction for purification.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate or sodium carbonate solution.[6] Shake the funnel vigorously, venting frequently. The acidic this compound will react with the base and move into the aqueous layer as its sodium salt. Neutral and basic impurities will remain in the organic layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as concentrated HCl, until the solution is acidic (test with pH paper). The pure this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.

Troubleshooting Guide

This section addresses common issues that may arise during the purification of this compound.

Troubleshooting_Guide Troubleshooting Common Purification Issues Problem Problem Encountered Oiling_Out Oiling Out During Recrystallization Problem->Oiling_Out Low_Recovery Low Recovery After Recrystallization Problem->Low_Recovery Poor_Separation Poor Separation in Column Chromatography Problem->Poor_Separation No_Elution Compound Not Eluting from Column Problem->No_Elution Solution_Oiling Re-heat, add more solvent, cool slowly. Oiling_Out->Solution_Oiling Solution Solution_Recovery Use minimum hot solvent, cool thoroughly, check solvent choice. Low_Recovery->Solution_Recovery Solution Solution_Separation Optimize eluent with TLC, ensure proper column packing. Poor_Separation->Solution_Separation Solution Solution_Elution Increase eluent polarity. No_Elution->Solution_Elution Solution

Caption: A troubleshooting guide for common purification problems.

IssuePossible CauseRecommended Solution
Oiling out during recrystallization The solution is too concentrated, or the cooling rate is too fast.Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow for slow cooling to room temperature before placing in an ice bath.
No crystal formation upon cooling Too much solvent was used, or the chosen solvent is not appropriate.Try to evaporate some of the solvent and cool again. If unsuccessful, remove all solvent and attempt recrystallization with a different solvent system.
Low purity after recrystallization The chosen solvent did not effectively differentiate between the product and impurities. The cooling was too rapid, trapping impurities.Re-purify the material using a different solvent or a solvent mixture. Ensure slow cooling. If impurities persist, consider column chromatography.
Poor separation during column chromatography The eluent polarity is not optimal. The column was not packed correctly.Perform a thorough TLC analysis to find a better solvent system that provides good separation. Repack the column carefully to avoid channels.
Product does not elute from the column The eluent is not polar enough.Gradually increase the polarity of the eluent. For a very polar compound, adding a small percentage of methanol or acetic acid to the eluent may be necessary.

References

Technical Support Center: Purification of Indazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of Indazole-3-carboxylic acid and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide direct answers and actionable solutions to specific issues you may face during your experiments.

Crystallization Issues

Question: My this compound derivative is "oiling out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point, often due to high concentration or the presence of impurities.[1]

Troubleshooting Steps:

  • Re-heat and Dilute: Re-heat the solution to dissolve the oil and add a small amount of additional hot solvent to decrease the saturation.[1][2]

  • Slow Cooling: Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Rapid cooling can promote oil formation.[1][2]

  • Solvent System Modification: The polarity of the solvent may be too similar to your compound. Try a different solvent or a co-solvent system. For example, a mixture of a "good" solvent (where the compound is soluble) and a "poor" solvent (where it is less soluble) can be effective.[3]

  • Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites for crystal growth.

Question: No crystals are forming even after the solution has cooled. What are the possible reasons and solutions?

Answer: This issue typically arises if the solution is not supersaturated, meaning too much solvent was used, or if there are no nucleation sites for crystal growth to begin.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inner surface of the flask with a glass rod.

    • Seeding: Add a few seed crystals of the pure compound to the solution.

  • Increase Concentration:

    • Evaporation: Slowly evaporate some of the solvent to increase the compound's concentration.

    • Anti-solvent Addition: If your compound is in a "good" solvent, slowly add a miscible "anti-solvent" (in which your compound is poorly soluble) until the solution becomes slightly turbid.

  • Further Cooling: If crystals are slow to form at room temperature, try cooling the solution in an ice bath or refrigerator.

Question: The purity of my this compound derivative is still low after recrystallization. How can I improve it?

Answer: A single recrystallization may not be sufficient to remove all impurities, especially if they have similar solubility profiles to your product.

Troubleshooting Steps:

  • Multiple Recrystallizations: Perform a second recrystallization. While this can significantly improve purity, be aware that some product loss is expected with each step.

  • Decolorization: If the solution is colored by impurities, add a small amount of activated charcoal to the hot solution and perform a hot filtration before allowing it to cool.[1]

  • Alternative Purification Method: If impurities persist, consider using a different purification technique, such as column chromatography or acid-base extraction.[1]

Chromatography Issues

Question: What are the common impurities I might encounter when purifying this compound derivatives?

Answer: Common impurities include unreacted starting materials, regioisomers (e.g., N-2 substituted isomers), and byproducts from side reactions such as decarboxylation.[1][2] If the synthesis involves amide coupling, residual coupling reagents like HOBt and EDC can also be present.[2]

Question: I am having trouble separating my desired compound from impurities using column chromatography. What can I do?

Answer: Poor separation on a column is often due to an inappropriate solvent system or issues with the stationary phase.

Troubleshooting Steps:

  • Optimize the Eluent:

    • TLC Analysis: Before running a column, perform a thorough TLC analysis with various solvent systems to find an eluent that provides good separation (Rf of your product should be around 0.2-0.4).[2]

    • Gradient Elution: If a single solvent system is ineffective, a gradient elution (gradually increasing the polarity of the eluent) might be necessary.

  • Stationary Phase: While silica (B1680970) gel is common, consider using a different stationary phase like alumina, which can be effective for indazole derivatives.[2]

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent before loading it onto the column to ensure a narrow band.[2]

Question: My compound is not eluting from the column. What is the likely cause?

Answer: Your compound may be too strongly adsorbed to the stationary phase because the eluent is too non-polar.[2]

Troubleshooting Steps:

  • Increase Eluent Polarity: Gradually increase the polarity of your solvent system. For instance, if you are using a hexane/ethyl acetate (B1210297) mixture, increase the percentage of ethyl acetate. If using chloroform, adding a small amount of methanol (B129727) can help.[2]

  • Check Compound Stability: Ensure your compound is stable on the stationary phase. Some compounds can degrade on silica gel. If you suspect this, consider using a more inert stationary phase like neutral alumina.[2]

Data Presentation

Table 1: Recommended Solvent Systems for Purification
Purification MethodCompound TypeRecommended Solvents/EluentsNotes
Recrystallization This compoundEthanol, Methanol, Acetic Acid[4]
Ethyl 1H-indazole-3-carboxylateToluene[5]
Column Chromatography Ethyl 1H-indazole-3-carboxylateHexanes/Ethyl Acetate (3:1 to 1:3 gradient)[5]
1H-indazole-3-carboxamide derivativesChloroform/Methanol (0-5% Methanol gradient)
1H-indazole-3-carboxylic acid derivativesEthyl Acetate/Petroleum Ether (1:1 to 1:100)[4]
HPLC This compoundAcetonitrile/Water with Phosphoric Acid (or Formic Acid for MS)[6]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes a general procedure for the recrystallization of this compound derivatives.

Materials:

  • Crude this compound derivative

  • Recrystallization solvent (e.g., ethanol, methanol, toluene)[4][5]

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.[1]

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and continue to heat for a few minutes.[1]

  • Hot Filtration (if necessary): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.[1]

  • Crystallization: Cover the flask and allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[2]

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.[2]

Protocol 2: Purification by Column Chromatography

This protocol provides a general method for purifying this compound derivatives using silica gel column chromatography.

Materials:

  • Crude this compound derivative

  • Silica gel

  • Eluent (e.g., Hexanes/Ethyl Acetate mixture)[5]

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

Methodology:

  • Eluent Selection: Determine the optimal solvent system by performing TLC analysis. Aim for an Rf value of 0.2-0.4 for the desired compound.[2]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring there are no air bubbles.[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.[2]

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Collection and Monitoring: Collect fractions and monitor them by TLC to identify those containing the pure product.[2]

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.[2]

Protocol 3: Purification by Acid-Base Extraction

This method is particularly useful for separating the acidic this compound from neutral or basic impurities.

Materials:

  • Crude this compound

  • Organic solvent (e.g., Ethyl Acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric acid (HCl)

  • Separatory funnel

Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.[1]

  • Washing: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate solution, shake well, and allow the layers to separate. The desired carboxylic acid will move to the aqueous layer as its sodium salt, while neutral impurities remain in the organic layer.[1]

  • Separation: Drain the lower aqueous layer into a clean flask.[1]

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 1M HCl with stirring until the solution is acidic (pH ~2). The this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product recrystallization Recrystallization start->recrystallization chromatography Column Chromatography start->chromatography extraction Acid-Base Extraction start->extraction purity_check Purity Check (TLC, HPLC, NMR) recrystallization->purity_check chromatography->purity_check extraction->purity_check purity_check->recrystallization Impure purity_check->chromatography Impure pure_product Pure Product purity_check->pure_product Purity OK troubleshooting_workflow cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Low Purity After Initial Purification oiling_out Oiling Out? start->oiling_out no_crystals No Crystals? start->no_crystals poor_separation Poor Separation? start->poor_separation no_elution No Elution? start->no_elution solve_oiling Re-heat, Dilute, Cool Slowly oiling_out->solve_oiling Yes solve_no_crystals Induce Crystallization, Concentrate no_crystals->solve_no_crystals Yes final_purity Assess Purity (HPLC, NMR) solve_oiling->final_purity solve_no_crystals->final_purity solve_separation Optimize Eluent (TLC), Change Stationary Phase poor_separation->solve_separation Yes solve_elution Increase Eluent Polarity no_elution->solve_elution Yes solve_separation->final_purity solve_elution->final_purity

References

How to avoid N-acylurea byproduct formation in EDC coupling

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides and FAQs for N-acylurea Byproduct Formation

For researchers, scientists, and drug development professionals utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for coupling reactions, the formation of the N-acylurea byproduct is a common challenge that can significantly reduce yield and complicate purification. This technical support center provides detailed troubleshooting guides and frequently asked questions to help you minimize or eliminate this unwanted side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the N-acylurea byproduct in EDC coupling?

A1: In an EDC coupling reaction, EDC activates a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is intended to react with a primary amine to form the desired amide bond. However, the O-acylisourea intermediate can undergo an intramolecular rearrangement, known as an O-to-N acyl shift, to form a stable and unreactive N-acylurea byproduct.[1][2][3] This rearrangement consumes the activated carboxylic acid, preventing it from coupling with the target amine and thus lowering the overall reaction yield.

Q2: How can I detect the formation of the N-acylurea byproduct?

A2: The N-acylurea byproduct can often be detected by chromatographic methods such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS). It will appear as a new, distinct spot or peak in the reaction mixture that is different from the starting materials, the desired product, and the urea (B33335) byproduct from EDC.

Q3: What are the main strategies to prevent N-acylurea formation?

A3: The primary strategies to minimize N-acylurea formation involve:

  • Using coupling additives: Reagents like N-hydroxysuccinimide (NHS), 1-hydroxybenzotriazole (B26582) (HOBt), or pyridine (B92270) can intercept the O-acylisourea intermediate to form a more stable active ester that is less prone to rearrangement but still reactive towards amines.[1][4]

  • Optimizing reaction conditions: Factors such as pH, temperature, and solvent can significantly influence the rate of the rearrangement reaction.[5]

  • Choosing an alternative coupling reagent: In some cases, using a different class of coupling reagent, such as those based on uronium or phosphonium (B103445) salts (e.g., HATU, HBTU), may be beneficial.[6][7]

Troubleshooting Guide

Issue: Significant amount of N-acylurea byproduct observed.

This is a common issue that directly impacts the yield of the desired amide product. The following troubleshooting steps can help identify and resolve the root cause.

Potential Cause Recommended Action
Unstable O-acylisourea Intermediate The highly reactive O-acylisourea intermediate is prone to rearrangement. Solution: Introduce a coupling additive such as NHS, HOBt, or pyridine. These additives react with the O-acylisourea to form a more stable, amine-reactive intermediate, thereby suppressing the formation of N-acylurea.[1][4]
Suboptimal Reaction pH The pH of the reaction mixture affects the stability of the O-acylisourea intermediate and the nucleophilicity of the amine. Solution: For the activation step with EDC, a slightly acidic pH of 4.5-6.0 is optimal. For the subsequent coupling to the amine, a pH of 7.0-8.5 is preferred.[8] Consider a two-step procedure where the activation is performed at a lower pH, followed by an adjustment to a higher pH for the coupling step.
Elevated Reaction Temperature Higher temperatures can accelerate the rate of the intramolecular rearrangement to form N-acylurea. Solution: Perform the coupling reaction at a lower temperature. Room temperature is a good starting point, but cooling the reaction to 0-4°C can significantly reduce the formation of the byproduct.[5]
Inappropriate Solvent The polarity of the solvent can influence the stability of the O-acylisourea intermediate. Very polar aprotic solvents can sometimes favor the rearrangement to N-acylurea.[9][10] Solution: If possible, consider using a less polar solvent like dichloromethane (B109758) (DCM) instead of highly polar solvents like dimethylformamide (DMF).[9][10]
Slow Reaction with the Nucleophile If the amine nucleophile is sterically hindered or has low reactivity, the O-acylisourea intermediate has more time to rearrange. Solution: Increase the concentration of the amine nucleophile (if feasible) to favor the bimolecular coupling reaction over the intramolecular rearrangement.

Quantitative Data on Additive Performance

While direct quantitative comparisons of all additives under identical conditions are limited in the literature, studies have shown the significant impact of certain additives on reducing N-acylurea formation.

Table 1: Effect of Pyridine on N-acylurea Formation in an EDC-fueled Reaction [11]

Pyridine Concentration (mM)N-acylurea Yield (%)Anhydride Yield (%)
039~60
5~10~85
101~90
20<1~90
35<1~90

Data adapted from a study on a specific carbodiimide-fueled reaction cycle and may not be directly transferable to all EDC coupling reactions. However, it demonstrates the significant suppressive effect of pyridine.

Experimental Protocols

Protocol 1: General Two-Step EDC/NHS Coupling to Minimize N-acylurea[13][14]

This protocol is designed to minimize the formation of N-acylurea by converting the unstable O-acylisourea intermediate into a more stable NHS-ester.

Materials:

  • Carboxylic acid-containing molecule

  • Amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: 1X PBS, pH 7.2-7.5

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule in the Activation Buffer.

    • Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS to the solution.[1]

    • Incubate at room temperature for 15-30 minutes.

  • Coupling to Amine:

    • Immediately add the amine-containing molecule to the activated solution. It is recommended to adjust the pH to 7.2-7.5 with the Coupling Buffer for optimal coupling.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching (Optional):

    • To quench any unreacted NHS esters, add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15-30 minutes.

  • Purification:

    • Purify the conjugate using standard methods such as dialysis, size-exclusion chromatography, or other appropriate chromatographic techniques to remove excess reagents and byproducts.

Signaling Pathways and Experimental Workflows

EDC Coupling Mechanism and N-acylurea Formation

EDC_Coupling_Mechanism Carboxylic_Acid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Reactive) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC Amide_Product Amide Product (R-CO-NH-R') O_Acylisourea->Amide_Product + Amine Urea_Byproduct Urea Byproduct N_Acylurea N-Acylurea Byproduct (Unreactive) O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) Amine Primary Amine (R'-NH2) Amide_Product->Urea_Byproduct releases

Caption: Mechanism of EDC coupling showing the desired pathway to the amide product and the side reaction leading to the N-acylurea byproduct.

Role of Additives in Preventing N-acylurea Formation

Additive_Mechanism O_Acylisourea O-Acylisourea Intermediate Stable_Intermediate Stable Active Ester O_Acylisourea->Stable_Intermediate + Additive N_Acylurea N-Acylurea Byproduct O_Acylisourea->N_Acylurea Rearrangement (Blocked) Additive Additive (NHS, HOBt, Pyridine) Amide_Product Amide Product Stable_Intermediate->Amide_Product + Amine Amine Primary Amine

Caption: The role of additives in intercepting the O-acylisourea intermediate to form a more stable active ester, thus preventing N-acylurea formation.

Troubleshooting Logic for N-acylurea Formation

Troubleshooting_Logic Start High N-acylurea Formation Check_Additives Are you using an additive (NHS, HOBt, Pyridine)? Start->Check_Additives Add_Additive Add NHS, HOBt, or Pyridine to the reaction. Check_Additives->Add_Additive No Check_pH Is the reaction pH optimized? Check_Additives->Check_pH Yes Add_Additive->Check_pH Adjust_pH Use a two-step pH procedure: Activation (pH 4.5-6.0) Coupling (pH 7.0-8.5) Check_pH->Adjust_pH No Check_Temp Is the reaction temperature too high? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Lower_Temp Lower the reaction temperature (e.g., to 0-4°C). Check_Temp->Lower_Temp Yes Consider_Solvent Consider solvent effects. (e.g., try DCM instead of DMF) Check_Temp->Consider_Solvent No Lower_Temp->Consider_Solvent End Problem Resolved Consider_Solvent->End

Caption: A logical workflow for troubleshooting and minimizing the formation of N-acylurea byproduct in EDC coupling reactions.

References

Technical Support Center: Optimization of Indazole-3-carboxylic Acid Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the esterification of Indazole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the esterification of this compound?

A1: A prevalent and straightforward method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of the desired alcohol under acidic conditions. Common acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and methanesulfonic acid (CH₃SO₃H)[1]. The reaction is typically heated to reflux to drive the equilibrium towards the ester product.

Q2: What are the critical parameters to control for a successful esterification?

A2: The key parameters to control are:

  • Reagent Purity: Ensure the this compound and alcohol are of high purity and dry, as water can inhibit the reaction.

  • Reaction Temperature: The reaction is typically performed at the reflux temperature of the alcohol being used[1].

  • Reaction Time: Reaction times can vary from a few hours to overnight, depending on the alcohol and catalyst used. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

  • Water Removal: As water is a byproduct of the reaction, its removal can increase the yield. This is often achieved by using a large excess of the alcohol[2].

Q3: What are the most common side reactions during the esterification of this compound?

A3: The most significant side reaction is the alkylation of the indazole ring at the N-1 and N-2 positions, leading to a mixture of regioisomers[3][4]. Another potential side reaction is decarboxylation of the starting material under harsh acidic or high-temperature conditions, which would result in the formation of indazole[3].

Q4: How can I minimize the N-alkylation side reaction?

A4: Minimizing N-alkylation can be achieved by carefully selecting the reaction conditions. Using a strong acid catalyst with a non-nucleophilic counter-ion can favor the desired O-alkylation (esterification) over N-alkylation. Additionally, controlling the temperature and reaction time is crucial, as prolonged reaction times or excessive heat can promote N-alkylation. Some studies suggest that the choice of base and solvent system can significantly influence the N-1 versus N-2 alkylation ratio if alkyl halides are present[4].

Q5: How can the ester product be purified?

A5: Purification typically involves an aqueous workup to remove the acid catalyst and excess alcohol. The crude product is often extracted into an organic solvent. Further purification can be achieved by column chromatography on silica (B1680970) gel or recrystallization[5].

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Formation 1. Incomplete reaction. 2. Presence of water in reagents. 3. Inactive catalyst.1. Increase reaction time and continue to monitor by TLC/LC-MS. 2. Use anhydrous alcohol and dry the carboxylic acid before use. 3. Use a fresh bottle of acid catalyst.
Formation of Multiple Products (Observed by TLC/LC-MS) 1. N-alkylation of the indazole ring. 2. Decarboxylation of the starting material.1. Lower the reaction temperature and shorten the reaction time. Consider using a milder acid catalyst. 2. Avoid excessively high temperatures.
Difficulty in Isolating the Product 1. The ester product is soluble in the aqueous phase during workup. 2. The product has similar polarity to the starting material or byproducts.1. Saturate the aqueous phase with brine to decrease the solubility of the organic product. Extract with a suitable organic solvent multiple times. 2. Optimize the mobile phase for column chromatography to achieve better separation. Consider derivatization of the starting material or byproducts if separation is extremely difficult.
Product Decomposes During Purification 1. The ester is sensitive to the acidic or basic conditions of the workup. 2. The product is thermally unstable.1. Use a neutralized workup procedure. Wash with a mild base like saturated sodium bicarbonate solution carefully. 2. Avoid high temperatures during solvent evaporation. Use a rotary evaporator at reduced pressure and moderate temperature.

Experimental Protocols

Protocol 1: Methyl Esterification of this compound[1]

Materials:

Procedure:

  • A mixture of this compound (1.0 eq), methanol (20 mL per gram of carboxylic acid), and methanesulfonic acid (0.1 eq) is stirred in a round-bottom flask.

  • The mixture is heated to reflux and maintained for 5 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the mixture is concentrated to approximately one-third of its original volume using a rotary evaporator.

  • The concentrated mixture is treated with an excess of saturated aqueous sodium bicarbonate solution to neutralize the acid.

  • Water is added, and the resulting solid is collected by filtration.

  • The wet solid is dissolved in methylene chloride, and the organic layer is separated from any insoluble material and water.

  • The organic solution is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the methyl indazole-3-carboxylate.

Data Presentation

Table 1: Reaction Conditions and Yields for Methyl Esterification

Starting MaterialAlcoholCatalystTemperature (°C)Time (h)Yield (%)Reference
This compoundMethanolMethanesulfonic acidReflux560[1]

Table 2: Comparison of Conditions for Related Transformations

TransformationStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl Esterification2-(trimethylsilyl)phenyl trifluoromethanesulfonate, Ethyl diazoacetateTBAFTHF-78 to RT13.582[5]
Amide FormationThis compoundHOBt, EDC·HCl, TEA, AmineDMFRT12-24Variable[3][6]
N-1 Alkylation1H-indazole-3-carboxylateNaH, Alkyl bromideTHF0 to 5025>90 (regioselective)[4][7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start reagents Mix this compound, excess alcohol, and acid catalyst start->reagents reflux Heat to Reflux reagents->reflux monitor Monitor by TLC/LC-MS reflux->monitor cool Cool Reaction monitor->cool Reaction Complete neutralize Neutralize with Base cool->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify by Chromatography or Recrystallization concentrate->purify end Final Product purify->end

Caption: Experimental workflow for this compound esterification.

troubleshooting_tree start Low Yield or Incomplete Reaction? check_time_temp Increase Reaction Time/Temp? start->check_time_temp Yes side_products Multiple Spots on TLC? start->side_products No check_reagents Reagents Anhydrous? check_time_temp->check_reagents No increase_time Action: Increase reflux time and monitor. check_time_temp->increase_time Yes use_anhydrous Action: Use anhydrous reagents. check_reagents->use_anhydrous Yes n_alkylation Suspect N-Alkylation? side_products->n_alkylation Yes workup_issue Work-up/Purification Issue? side_products->workup_issue No decarboxylation Suspect Decarboxylation? n_alkylation->decarboxylation No lower_temp Action: Lower reaction temperature. n_alkylation->lower_temp Yes milder_conditions Action: Use milder conditions. decarboxylation->milder_conditions Yes solubility Product Water Soluble? workup_issue->solubility Yes separation Difficult Separation? solubility->separation No brine_wash Action: Use brine wash during extraction. solubility->brine_wash Yes optimize_chroma Action: Optimize chromatography. separation->optimize_chroma Yes

Caption: Troubleshooting decision tree for esterification optimization.

References

Preventing decarboxylation of Indazole-3-carboxylic acid during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Indazole-3-carboxylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges, with a primary focus on preventing unwanted decarboxylation during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is resulting in a significant amount of indazole as a byproduct. What is causing this?

A1: The formation of indazole as a byproduct is a strong indication that your starting material, this compound, is undergoing decarboxylation. This is a common side reaction, particularly under harsh reaction conditions such as elevated temperatures.[1] The indazole nucleus is susceptible to losing carbon dioxide, especially when heated.

Q2: What are the key factors that promote the decarboxylation of this compound?

A2: The primary factor promoting decarboxylation is elevated temperature. While gentle heating to 40-50 °C may sometimes be necessary to drive sluggish reactions to completion, it must be carefully monitored for potential degradation of the starting material.[2] Other factors can include the choice of base and prolonged reaction times under suboptimal conditions.

Q3: How can I minimize decarboxylation during an amide coupling reaction?

A3: To minimize decarboxylation, it is crucial to optimize your reaction conditions. This includes:

  • Choice of Coupling Reagent: Employing highly efficient coupling reagents that facilitate rapid amide bond formation at room temperature is key. Uronium or phosphonium (B103445) salts like HATU, HBTU, or PyBOP are generally more effective than carbodiimides like EDC for this purpose.[2]

  • Temperature Control: Whenever possible, conduct the reaction at room temperature or below. Avoid high temperatures unless absolutely necessary and monitor the reaction closely for the appearance of the indazole byproduct.

  • Order of Reagent Addition: Pre-activating the this compound is a critical step. This involves dissolving the acid in an anhydrous solvent (e.g., DMF), adding a non-nucleophilic base (e.g., DIPEA), and then adding the coupling reagent. Allow this mixture to stir for a few minutes to form the activated ester before adding your amine. This prevents potential side reactions of the coupling reagent with the amine and ensures the carboxylic acid is readily available for coupling.[2]

  • Use of Additives: When using carbodiimide (B86325) coupling agents like EDC, the inclusion of additives such as HOBt (1-Hydroxybenzotriazole) is recommended to increase efficiency and reduce side reactions.[3]

Q4: Which coupling reagents are recommended for reactions with this compound to avoid decarboxylation?

A4: For high-yield and clean reactions with minimal risk of decarboxylation, uronium/aminium-based reagents are highly recommended. HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a particularly effective choice for a broad range of amines, including those that are less reactive.[2] Phosphonium reagents like PyBOP are also excellent alternatives. While the more cost-effective EDC/HOBt combination can be used, it may require longer reaction times, potentially increasing the risk of side reactions if heating is required.[2][3]

Q5: My amide coupling reaction is sluggish at room temperature. What should I do instead of increasing the heat?

A5: If your reaction is slow, consider the following before resorting to heat:

  • Switch to a More Potent Coupling Reagent: If you are using EDC/HOBt, switching to HATU or PyBOP can significantly accelerate the reaction rate.[2]

  • Increase Reagent Equivalents: Using a slight excess (1.1-1.2 equivalents) of the coupling reagent and the amine can help drive the reaction to completion.[2]

  • Verify Reagent Quality: Ensure all your reagents are of high quality and that your solvents are anhydrous. The presence of water can hydrolyze the activated intermediate and hinder the reaction.

Troubleshooting Guide: Minimizing Decarboxylation

This section provides a logical workflow to troubleshoot and optimize your reactions involving this compound.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Recommended Actions cluster_3 Verification start Low yield of desired product and/or presence of indazole byproduct check_temp Was the reaction heated above 50°C? start->check_temp check_reagent Which coupling reagent was used? check_temp->check_reagent No action_reduce_temp Action: Lower reaction temperature. Aim for 0°C to Room Temperature. check_temp->action_reduce_temp Yes action_change_reagent Action: Switch to a more efficient coupling reagent. (e.g., HATU, PyBOP) check_reagent->action_change_reagent EDC/HOBt or other carbodiimide action_preactivate Action: Implement pre-activation. [Acid + Base + Coupling Reagent] then add Amine. check_reagent->action_preactivate HATU/PyBOP but still issues verify Monitor reaction by LC-MS/TLC for disappearance of starting material and absence of indazole. action_reduce_temp->verify action_change_reagent->action_preactivate action_preactivate->verify

Caption: Troubleshooting workflow for preventing decarboxylation.

Data Presentation

Coupling ReagentBaseSolventTemperatureTypical Reaction TimeKey Considerations
HATU DIPEADMFRoom Temp.2-6 hoursHighly efficient, suitable for less reactive amines. Recommended for minimizing reaction time and avoiding heat.[2]
EDC/HOBt DIPEA/TEADMFRoom Temp.12-24 hoursCost-effective option for more reactive amines. Longer reaction times may be required.[2][3]
PyBOP DIPEADMFRoom Temp.2-8 hoursAn excellent alternative to HATU, avoids potential guanidinylation side reactions.

Experimental Protocols

Protocol 1: High-Efficiency Amide Coupling using HATU

This protocol is recommended for most applications to ensure high yields and minimize the risk of decarboxylation.

Workflow Diagram:

G cluster_workflow HATU Coupling Workflow A 1. Dissolve this compound (1.0 eq) in anhydrous DMF. B 2. Add Amine (1.0-1.2 eq) and DIPEA (2.0-3.0 eq). A->B C 3. Add HATU (1.0-1.1 eq) in one portion. B->C D 4. Stir at Room Temperature for 2-6 hours. C->D E 5. Monitor by TLC/LC-MS. D->E F 6. Aqueous Workup & Purification. E->F

Caption: Step-by-step workflow for HATU-mediated amide coupling.

Methodology:

  • To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 1H-Indazole-3-carboxylic acid (1.0 equivalent).

  • Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M and stir until all solids have dissolved.

  • Add the desired amine (1.0-1.2 equivalents) to the solution.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents) and stir the mixture for 2 minutes at room temperature.[2]

  • Add HATU (1.0-1.1 equivalents) to the reaction mixture in a single portion.[2]

  • Continue to stir the reaction at room temperature for 2-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into water. If a precipitate forms, collect the solid by filtration, wash thoroughly with water, and then with a non-polar solvent such as diethyl ether or hexanes.

  • If a precipitate does not form, extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Standard Amide Coupling using EDC/HOBt

This is a cost-effective alternative, particularly for more reactive amines. Longer reaction times may be necessary.

Methodology:

  • To a round-bottom flask under an inert atmosphere, add 1H-Indazole-3-carboxylic acid (1.0 equivalent), HOBt (1.2 equivalents), and the amine (1.1 equivalents).[3]

  • Dissolve the solids in anhydrous DMF.

  • Add Triethylamine (TEA) or DIPEA (2.0-3.0 equivalents) to the mixture and stir at room temperature for 15 minutes.[3]

  • Add EDC·HCl (1.2 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., Ethyl Acetate or DCM).

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product as necessary.

References

Technical Support Center: Purifying Indazole-3-carboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Indazole-3-carboxylic acid using recrystallization techniques. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during the purification process.

Solubility Data

Solvent SystemSuitability for RecrystallizationObservations & Notes
Alcohols (Ethanol, Methanol) GoodThis compound is soluble in alcohols.[1] These are often good choices for recrystallization of polar compounds.
Acetic Acid GoodCan be an effective solvent for recrystallization.
Water ModerateThis compound is soluble in water.[1] Can be used, potentially in a mixed solvent system with an alcohol.
Dimethylformamide (DMF) / Water GoodForm A of this compound can be isolated from a DMF/water mixture.[3]
Ethyl Acetate PossibleForm B of this compound has been isolated from ethyl acetate.[3]
Dichloromethane PossibleForm B of this compound has been isolated from dichloromethane.[3]
Toluene Not Ideal for the AcidWhile a protocol exists for the ethyl ester of this compound using toluene, it may not be the best choice for the free acid due to polarity differences.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology for the recrystallization of this compound. The choice of solvent should be determined based on small-scale trials to find the optimal conditions for yield and purity.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol, Methanol, or an appropriate solvent mixture)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate with a water or oil bath)

  • Reflux condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass stirring rod

Procedure:

  • Solvent Selection: In a small test tube, add a few milligrams of your crude this compound. Add a few drops of the chosen solvent at room temperature. If the solid dissolves immediately, the solvent is likely too good and will result in poor recovery. If the solid is insoluble, gently heat the test tube. A suitable solvent will dissolve the solid upon heating.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Gently heat the mixture to the boiling point of the solvent while stirring. Add more solvent in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent, as this will reduce the yield.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (a spatula tip) to the solution. Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass or loosely with a stopper and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this process.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have stopped, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and flask.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Allow the crystals to dry on the filter paper with the vacuum on for a few minutes. Then, carefully transfer the crystals to a watch glass or drying dish and allow them to air dry completely or dry in a vacuum oven at a suitable temperature.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

IssuePossible Cause(s)Recommended Solution(s)
Oiling Out: Product separates as a liquid instead of crystals. 1. The solution is too concentrated, causing the compound to precipitate above its melting point. 2. The cooling rate is too fast. 3. The presence of significant impurities is depressing the melting point.1. Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation. 2. Allow the solution to cool more slowly. An insulated container can be used. 3. Consider a preliminary purification step (e.g., charcoal treatment) or try a different recrystallization solvent.
No Crystal Formation Upon Cooling. 1. Too much solvent was used, and the solution is not supersaturated. 2. The solution has become supersaturated but requires nucleation to begin crystallization.1. Evaporate some of the solvent by gently heating the solution and then allow it to cool again.[4] 2. Try scratching the inside of the flask with a glass rod at the surface of the solution.[4] 3. Add a "seed crystal" of pure this compound to the solution to initiate crystallization.[4] 4. Cool the solution in an ice bath for a longer period.
Low Recovery of Purified Compound. 1. Too much solvent was used during dissolution. 2. The crystals were washed with solvent that was not cold enough, redissolving some of the product. 3. Premature crystallization occurred during hot filtration.1. Use the minimum amount of hot solvent necessary to dissolve the crude product. 2. Always use ice-cold solvent for washing the crystals on the filter paper. 3. Ensure the filtration apparatus is pre-heated and the filtration is performed quickly.
Crystals are Colored or Appear Impure. 1. Colored impurities were not effectively removed. 2. The crystallization process was too rapid, trapping impurities within the crystal lattice.1. Repeat the recrystallization and include a decolorizing charcoal step. 2. Redissolve the crystals in fresh hot solvent and allow for a slower cooling process.

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent for this compound?

A1: An ideal solvent should dissolve this compound completely when hot but only sparingly when cold. This large difference in solubility with temperature is key to a good recovery of the purified compound. The solvent should also not react with the compound and should be relatively volatile for easy removal after filtration.[5]

Q2: My compound "oils out" every time I try to recrystallize it. What should I do?

A2: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This often happens if the solution is too concentrated or cools too quickly. To remedy this, reheat the solution until the oil redissolves, add a small amount of extra hot solvent, and then allow the solution to cool much more slowly.[6] Using a slightly different solvent or a solvent mixture might also help.

Q3: I have very poor crystal yield after recrystallization. How can I improve it?

A3: Low yield is a common issue and is often due to using too much solvent during the initial dissolution step. Try using the absolute minimum amount of hot solvent required to fully dissolve your crude product. Also, ensure you are cooling the solution thoroughly in an ice bath to maximize precipitation. You can also try to partially evaporate the solvent from the mother liquor to recover more product, although this second crop may be less pure.

Q4: Can I use a solvent mixture for recrystallization?

A4: Yes, a mixed solvent system can be very effective, especially if no single solvent has the ideal solubility properties. This typically involves dissolving the compound in a "good" solvent (in which it is very soluble) and then adding a "poor" solvent (in which it is much less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, allow the solution to cool slowly. The two solvents must be miscible with each other.[5] For this compound, an ethanol/water or methanol/water mixture could be a good starting point to investigate.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound.

G Troubleshooting Workflow for Recrystallization cluster_start Start cluster_process Recrystallization Process cluster_troubleshooting Troubleshooting cluster_end End start Crude this compound dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool issue Problem Encountered? cool->issue filter Filter Crystals end Pure this compound filter->end issue->filter No oiling_out Oiling Out issue->oiling_out Yes (Oiling) no_crystals No Crystals Form issue->no_crystals Yes (No Crystals) low_yield Low Yield issue->low_yield Yes (Low Yield) impure_crystals Impure Crystals issue->impure_crystals Yes (Impure) solution_oiling Reheat, Add More Solvent, Cool Slower oiling_out->solution_oiling solution_no_crystals Scratch Flask / Add Seed Crystal / Evaporate Some Solvent no_crystals->solution_no_crystals solution_low_yield Use Less Solvent Initially / Ensure Cold Wash low_yield->solution_low_yield solution_impure Re-crystallize / Use Charcoal impure_crystals->solution_impure solution_oiling->dissolve solution_no_crystals->cool solution_low_yield->dissolve solution_impure->dissolve

Caption: A logical flow for troubleshooting common recrystallization problems.

References

Managing reaction temperature in indole nitrosation for indazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing reaction temperature during the nitrosation of indole (B1671886) for the synthesis of indazoles.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the initial nitrosation of indole?

A1: For most indole derivatives, the initial nitrosation reaction should be carried out at a low temperature, typically between 0-5 °C.[1] This is crucial to control the exothermic nature of the reaction and to minimize the formation of undesirable side products, such as dimers and trimers (e.g., indole red).[1][2]

Q2: Why is a low temperature crucial during the addition of indole?

A2: Maintaining a low temperature, especially during the slow "reverse" addition of the indole solution to the nitrosating agent, helps to keep the concentration of the highly nucleophilic free indole low.[3][4] This minimizes side reactions where the initial nitrosated intermediate reacts with unreacted indole, leading to the formation of colored byproducts.[1]

Q3: My reaction is not proceeding at low temperatures. What should I do?

A3: The reactivity of the indole substrate plays a significant role. While electron-rich indoles react readily at 0 °C, electron-neutral or electron-deficient indoles may require higher temperatures to proceed.[3] After the initial low-temperature addition, a gradual increase in temperature, for instance to room temperature or even 50 °C, may be necessary to drive the reaction to completion.[3][5] For highly electron-poor indoles, such as nitro-indoles, temperatures as high as 80 °C might be required.[3]

Q4: I am observing the formation of a lot of colored impurities. How can I prevent this?

A4: The formation of colored byproducts, often red or deep red, is a common issue and is typically due to the formation of dimers or trimers like indole red.[1] To mitigate this, you should:

  • Maintain a low reaction temperature (0-5 °C) during the initial phase.[1]

  • Employ a slow, dropwise addition of the indole solution to the nitrosating mixture (reverse addition).[1][3]

  • Ensure efficient stirring to maintain homogeneity and prevent localized overheating.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Action
Low or No Yield of Indazole Reaction temperature is too low for the specific substrate. Electron-deficient indoles require more energy to react.[3]After the initial cold addition, slowly warm the reaction mixture to room temperature or 50 °C and monitor by TLC.[3][5] For very unreactive indoles, heating to 80 °C may be necessary.[3]
Decomposition of the product. N-nitrosoindoles can be unstable depending on the pH and structure.[1][6]Ensure the workup procedure is performed promptly after reaction completion and consider adjusting the workup pH to enhance product stability.[1]
Formation of Colored Byproducts (e.g., Red Precipitate) Reaction temperature is too high during indole addition. This increases the rate of side reactions, leading to dimerization.[1]Maintain a strict temperature control of 0-5 °C using an ice bath during the addition of the indole solution.[1]
High concentration of free indole. This promotes the reaction between the nitrosated intermediate and unreacted indole.[1][3]Use a slow addition rate for the indole solution (e.g., over 30 minutes to 2 hours) using a syringe pump or a dropping funnel.[3][7] Consider using a more dilute solution of the indole.[2]
Reaction Runaway (Uncontrolled Exotherm) Too rapid addition of reagents at a temperature that is not low enough. The nitrosation reaction can be exothermic.Immediately cool the reaction vessel with an ice-salt bath. Stop the addition of reagents until the temperature is under control. Always start with a pre-cooled solution and add reagents slowly.

Quantitative Data Presentation

Table 1: Effect of Temperature and Addition Method on Indazole Yield

EntryStarting IndoleAddition MethodTemperature (°C)Yield (%)Reference
1IndoleRapidRoom Temperature0[3]
25-Bromo-indoleRapidRoom Temperature13[3]
3IndoleRapid00[3]
45-Bromo-indoleRapid041[3]
5IndoleSlow (30 min)Room Temperature5[3]
65-Bromo-indoleSlow (30 min)Room Temperature19[3]
7IndoleSlow (30 min)040[3]
85-Bromo-indoleSlow (30 min)072[3]

Table 2: Temperature Conditions for Different Indole Substrates

Indole TypeInitial Addition Temperature (°C)Reaction Temperature (°C)Reference
Electron-rich (e.g., 5-methoxy-indole)0Room Temperature[3]
Electron-neutral (e.g., indole)0Room Temperature[3]
Electron-deficient (e.g., 5-bromo-indole)0Room Temperature[3]
Highly electron-deficient (e.g., 5-nitro-indole)080[3]

Experimental Protocols

General Protocol for the Nitrosation of Indole to 1H-Indazole-3-carboxaldehyde

This protocol is a general guideline and may require optimization for specific indole derivatives.[3][7]

Materials:

  • Substituted Indole

  • Sodium Nitrite (B80452) (NaNO₂)

  • Hydrochloric Acid (HCl, 2 N aqueous solution)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice bath, syringe pump, standard glassware

Procedure:

  • Preparation of the Nitrosating Mixture:

    • In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve sodium nitrite (8 equivalents) in a mixture of deionized water and DMF.[7]

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 2 N aqueous HCl (2.7 equivalents) to the cooled solution while stirring vigorously. Maintain the temperature at 0 °C.[3][7]

    • Stir the resulting mixture for 10 minutes at 0 °C.

  • Addition of Indole:

    • Prepare a solution of the indole (1 equivalent) in DMF.

    • Using a syringe pump, add the indole solution dropwise to the nitrosating mixture over a period of 2 hours, ensuring the internal temperature is maintained at 0 °C.[3][7]

  • Reaction Progression:

    • After the addition is complete, continue to stir the reaction mixture. The optimal temperature and time will depend on the substrate (see Table 2).[3]

    • For electron-rich and neutral indoles, stirring at room temperature until completion is often sufficient.[3]

    • For electron-deficient indoles, heating to 50-80 °C may be required.[3]

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature if it was heated.

    • Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral (caution: gas evolution).[1][2]

    • Extract the aqueous layer three times with ethyl acetate.[7]

    • Combine the organic layers and wash with brine.[7]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

experimental_workflow Experimental Workflow for Indole Nitrosation prep Prepare Nitrosating Mixture (NaNO₂, HCl, DMF/H₂O) Cool to 0°C add Slowly Add Indole Solution (in DMF) via Syringe Pump Maintain 0°C prep->add 10 min stirring react Reaction Progression (Stir at appropriate temperature e.g., RT, 50°C, or 80°C) add->react 2-hour addition monitor Monitor by TLC react->monitor monitor->react Reaction incomplete workup Work-up (Quench, Extract, Dry) monitor->workup Reaction complete purify Purification (Column Chromatography) workup->purify

Caption: General experimental workflow for the synthesis of indazoles via indole nitrosation.

troubleshooting_workflow Troubleshooting Temperature Issues start Problem Observed low_yield Low or No Yield start->low_yield byproducts Formation of Colored Byproducts start->byproducts cause_low_temp Is the indole electron-deficient? low_yield->cause_low_temp cause_high_temp Was addition temperature > 5°C? byproducts->cause_high_temp cause_low_temp->byproducts No action_increase_temp Action: Gradually increase reaction temperature (RT to 80°C) and monitor by TLC. cause_low_temp->action_increase_temp Yes action_control_temp Action: Ensure strict 0-5°C control during indole addition. cause_high_temp->action_control_temp Yes cause_high_conc Was indole addition too fast? cause_high_temp->cause_high_conc No action_slow_addition Action: Use a syringe pump for slow addition (e.g., over 2 hours). cause_high_conc->action_slow_addition Yes

Caption: Troubleshooting workflow for managing temperature-related issues in indole nitrosation.

References

Validation & Comparative

A Researcher's Guide to Differentiating N-1 and N-2 Alkylated Indazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the regioselective synthesis of N-substituted indazoles is a critical step. The formation of both N-1 and N-2 alkylated isomers is a common challenge, necessitating reliable analytical methods to distinguish between them. This guide provides an objective comparison of various analytical techniques, complete with experimental data and detailed protocols, to aid in the unambiguous structural elucidation of indazole regioisomers.

Spectroscopic Methods: The Primary Toolkit

Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful and commonly employed technique for identifying N-1 and N-2 indazole isomers. Other spectroscopic methods such as Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy can also provide valuable, albeit often less definitive, information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional (1D) and two-dimensional (2D) NMR experiments are the cornerstone for the structural assignment of alkylated indazoles. The differentiation between the N-1 and N-2 isomers arises from the distinct electronic environments of the protons and carbons in each molecule.

Key Differentiating Features in NMR:

  • ¹H NMR: The chemical shifts of the indazole ring protons, particularly H-3 and H-7, are significantly different between the two isomers. In N-2 isomers, the H-7 proton is deshielded due to the anisotropic effect of the N-1 lone pair, causing it to appear at a higher frequency (downfield) compared to the N-1 isomer. Conversely, the H-3 proton in N-2 isomers is generally shielded and appears at a lower frequency (upfield) relative to the N-1 isomer.[1]

  • ¹³C NMR: Similar to proton NMR, the chemical shifts of the carbon atoms in the indazole ring, especially C-3 and C-7a, are diagnostic.[1][2]

  • Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR technique is arguably the most definitive method for assigning the regiochemistry. It reveals long-range (2-3 bond) correlations between protons and carbons.

    • For N-1 alkylated indazoles , a key correlation is observed between the protons of the alkyl group's α-methylene (or methine) group and the C-7a carbon of the indazole ring.[3][4][5]

    • For N-2 alkylated indazoles , the correlation is seen between the protons of the alkyl group's α-methylene (or methine) group and the C-3 carbon of the indazole ring.[4]

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique identifies protons that are close in space. It can be used to confirm assignments made by other NMR methods. For instance, in an N-1 substituted indazole, a NOE may be observed between the α-protons of the alkyl group and the H-7 proton of the indazole ring.[6][7][8]

Experimental Workflow for Isomer Differentiation using NMR

cluster_synthesis Synthesis cluster_analysis Analysis cluster_elucidation Structure Elucidation Indazole_Alkylation Indazole Alkylation Mixture Mixture of N-1 and N-2 Isomers Indazole_Alkylation->Mixture Separation Chromatographic Separation (e.g., HPLC, Flash Chromatography) Mixture->Separation Isolated_Isomers Isolated Isomers Separation->Isolated_Isomers NMR_Acquisition 1D & 2D NMR Acquisition (¹H, ¹³C, HMBC, NOESY) Isolated_Isomers->NMR_Acquisition Spectral_Analysis Spectral Analysis NMR_Acquisition->Spectral_Analysis N1_Isomer N-1 Isomer Spectral_Analysis->N1_Isomer HMBC: α-CH₂ to C-7a correlation N2_Isomer N-2 Isomer Spectral_Analysis->N2_Isomer HMBC: α-CH₂ to C-3 correlation

Caption: A typical workflow for the synthesis, separation, and structural elucidation of N-1 and N-2 alkylated indazole isomers using NMR spectroscopy.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for N-1 and N-2 Alkylated Indazoles

Position N-1 Isomer (Typical) N-2 Isomer (Typical) Key Differentiating Feature
H-3 More deshieldedMore shieldedH-3 shift is upfield in N-2 isomer
H-7 More shieldedMore deshieldedH-7 shift is downfield in N-2 isomer
C-3 VariesVariesUsed in HMBC correlation
C-7a VariesVariesUsed in HMBC correlation

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR: Acquire a standard proton NMR spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum.

  • HMBC: Acquire a gradient-selected HMBC spectrum, optimizing the long-range coupling delay (typically for a J-coupling of 8-10 Hz) to observe two- and three-bond correlations.

  • NOESY: Acquire a 2D NOESY spectrum with a mixing time appropriate for the size of the molecule (e.g., 500-800 ms).

  • Data Processing and Analysis: Process the spectra using appropriate software. Analyze the ¹H and ¹³C chemical shifts and, most importantly, the cross-peaks in the HMBC and NOESY spectra to establish the connectivity and spatial relationships that define the N-1 or N-2 substitution pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy

While less specific than NMR, UV-Vis spectroscopy, particularly derivative spectrophotometry, can be a simple and effective tool for distinguishing between N-1 and N-2 isomers. The two regioisomers often exhibit different absorption maxima (λmax) due to differences in their electronic structures. Derivative spectrophotometry, which plots the derivative of absorbance with respect to wavelength, can amplify subtle spectral differences, revealing characteristic signals for each isomer.[9][10]

Table 2: Illustrative UV Absorption Maxima (λmax, nm) for Indazole Isomers

Isomer Type Typical λmax Range (nm)
N-1 SubstitutedMay show distinct maxima
N-2 SubstitutedOften shifted compared to N-1

Experimental Protocol for UV-Vis Derivative Spectrophotometry:

  • Sample Preparation: Prepare dilute solutions of the purified isomers in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Spectrum Acquisition: Record the UV-Vis absorption spectrum of each isomer over a suitable wavelength range (e.g., 200-400 nm).

  • Derivative Calculation: Use the spectrophotometer's software to calculate the second, third, and fourth derivatives of the absorption spectra.

  • Comparison: Compare the derivative spectra of the unknown isomer with those of known N-1 and N-2 standards to identify characteristic patterns for unambiguous assignment.[9]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of functional groups within a molecule. While the IR spectra of N-1 and N-2 isomers can be very similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be used for differentiation, especially when comparing with reference spectra.[11] However, IR spectroscopy is generally not considered a primary method for distinguishing these isomers due to the potential for overlapping signals and the subtlety of the differences.[12][13]

Chromatographic Methods: The Essential Separation Step

In many synthetic procedures, a mixture of N-1 and N-2 alkylated indazoles is obtained.[14][15] Therefore, chromatographic techniques are indispensable for the separation of these isomers prior to their characterization.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

Both HPLC and GC are powerful techniques for separating the N-1 and N-2 isomers. The choice between them depends on the volatility and thermal stability of the compounds.

  • HPLC: This is a versatile technique suitable for a wide range of indazole derivatives. Separation is based on the differential partitioning of the isomers between a stationary phase (e.g., silica, C18) and a mobile phase.

  • GC: This method is suitable for volatile and thermally stable indazole derivatives. Separation occurs based on the isomers' different boiling points and interactions with the stationary phase in the GC column.

Experimental Protocol for Chromatographic Separation:

  • Method Development: Develop a suitable chromatographic method by screening different stationary phases (columns) and mobile phases (for HPLC) or temperature programs (for GC) to achieve baseline separation of the two isomers.

  • Analysis: Inject a solution of the isomeric mixture into the chromatograph and record the chromatogram.

  • Quantification: The relative ratio of the two isomers can be determined by integrating the peak areas in the chromatogram.

  • Preparative Chromatography: For characterization, the separated isomers can be collected using preparative HPLC or by trapping the eluting peaks in preparative GC.

Logical Relationship for Isomer Identification

Unknown Unknown Indazole Isomer NMR NMR Spectroscopy Unknown->NMR UV_Vis UV-Vis Spectroscopy Unknown->UV_Vis X_Ray X-Ray Crystallography (if crystalline) Unknown->X_Ray Definitive Definitive Identification NMR->Definitive HMBC/NOESY Supportive Supportive Evidence UV_Vis->Supportive Derivative Spectra X_Ray->Definitive Absolute Structure

Caption: The logical flow for identifying an unknown indazole isomer, highlighting definitive and supportive analytical techniques.

X-Ray Crystallography: The Gold Standard

For crystalline compounds, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure, including the exact position of the alkyl group on the indazole ring.[7][16] While it is the most definitive method, it is contingent on the ability to grow suitable single crystals of the isomer.

Conclusion

A combination of analytical techniques is often employed for the comprehensive characterization of N-1 and N-2 alkylated indazole isomers. NMR spectroscopy, particularly 2D techniques like HMBC and NOESY, offers the most conclusive evidence for structural assignment in solution. Chromatographic methods are essential for the initial separation of the isomeric mixture. While UV-Vis and IR spectroscopy can provide supporting data, they are generally not used as standalone methods for this purpose. For crystalline materials, X-ray crystallography remains the ultimate tool for absolute structure determination. By employing the workflows and protocols outlined in this guide, researchers can confidently distinguish between N-1 and N-2 alkylated indazole isomers, a crucial step in the advancement of medicinal chemistry and drug discovery.

References

A Comparative Analysis of Indazole-3-carboxylic Acid and Its Bioisosteres for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Physicochemical Properties and Biological Activities with Supporting Experimental Data.

Indazole-3-carboxylic acid is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic applications, including anti-inflammatory, anti-tumor, and serotonin (B10506) 5-HT3 receptor antagonist activities. However, the carboxylic acid moiety can present challenges in drug development, such as poor pharmacokinetic properties and potential toxicity. Bioisosteric replacement is a common strategy to mitigate these issues while retaining or improving biological activity. This guide provides a comparative study of this compound and its prominent bioisosteres—tetrazole, N-acylsulfonamide, and hydroxamic acid—offering a comprehensive overview of their physicochemical properties and biological performance supported by experimental data.

Comparative Physicochemical Properties

The successful replacement of a carboxylic acid with a bioisostere hinges on mimicking its key physicochemical properties, particularly its acidity (pKa) and lipophilicity (logP). These parameters significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

CompoundStructurepKalogP
This compound ~3.03 (Predicted)[1]1.30 - 1.4[2][3]
5-(1H-Indazol-3-yl)-1H-tetrazole ~4.5 - 5.0[4]Similar to carboxylic acid[4]
N-(Phenylsulfonyl)indazole-3-carboxamide ~3.5 - 4.5[5]~0.5 (Predicted for Indazole sulfonamide)[6]
Indazole-3-hydroxamic acid ~8.5 - 9.5[7]Generally lower than corresponding carboxylic acid

Table 1: Comparison of Physicochemical Properties. This table summarizes the acidity (pKa) and lipophilicity (logP) of this compound and its bioisosteres.

Comparative Biological Activity

The ultimate goal of bioisosteric replacement is to maintain or enhance the desired biological activity. This section compares the performance of this compound and its bioisosteres in two key therapeutic areas: Calcium-Release Activated Calcium (CRAC) channel inhibition and serotonin 5-HT3 receptor antagonism.

CRAC Channel Inhibition

CRAC channels are crucial for calcium signaling in immune cells, and their inhibition is a promising strategy for treating autoimmune and inflammatory diseases.[8][9] Indazole-3-carboxamides have emerged as potent CRAC channel blockers.

CompoundTargetIC50 (µM)
Indazole-3-carboxamide derivative (12d)CRAC Channel0.67[8]
Indazole-3-carboxamide derivative (12a)CRAC Channel1.51[8]
"Reverse amide" Indazole derivative (9c)CRAC Channel> 100[8]

Table 2: Comparative IC50 Values for CRAC Channel Inhibition. This table highlights the potent inhibitory activity of specific indazole-3-carboxamide derivatives on CRAC channels. Notably, the "reverse" amide isomer shows a significant loss of activity, emphasizing the structural importance of the carboxamide linkage.[8]

Serotonin 5-HT3 Receptor Antagonism

The 5-HT3 receptor is a ligand-gated ion channel involved in nausea and vomiting, making its antagonists valuable as antiemetic agents. Indazole derivatives have been identified as potent 5-HT3 receptor antagonists.[10][11]

Signaling Pathways

To understand the mechanism of action of these compounds, it is essential to visualize the signaling pathways they modulate.

CRAC_Channel_Signaling cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane ER_Ca_Store Ca²⁺ Store STIM1_inactive STIM1 (inactive) ER_Ca_Store->STIM1_inactive High [Ca²⁺] STIM1_active STIM1 (active) STIM1_inactive->STIM1_active Low [Ca²⁺] Orai1_closed Orai1 (closed) STIM1_active->Orai1_closed Binding and Conformational Change Orai1_open Orai1 (open) Orai1_closed->Orai1_open Ca_Influx Ca²⁺ Influx Orai1_open->Ca_Influx Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->Orai1_open Downstream_Signaling Downstream Signaling (e.g., NFAT activation) Ca_Influx->Downstream_Signaling Indazole_Derivative Indazole-3-carboxamide (CRAC Channel Inhibitor) Indazole_Derivative->Orai1_open Inhibition HT3_Receptor_Signaling cluster_PM Postsynaptic Membrane HT3_Receptor 5-HT3 Receptor (Ligand-gated ion channel) Ion_Influx Na⁺/K⁺/Ca²⁺ Influx HT3_Receptor->Ion_Influx Serotonin Serotonin (5-HT) Serotonin->HT3_Receptor Binds Depolarization Neuronal Depolarization (Excitatory Response) Ion_Influx->Depolarization Indazole_Antagonist Indazole Derivative (5-HT3 Antagonist) Indazole_Antagonist->HT3_Receptor Blocks Binding Amide_Synthesis_Workflow Start This compound + Amine Step1 Dissolve in DMF Add HOBT, EDC, TEA Start->Step1 Step2 Stir at RT (15 min) Step1->Step2 Step3 Add Amine Stir at RT (4-6h) Step2->Step3 Step4 Quench with Ice Water Step3->Step4 Step5 Extract with 10% MeOH in Chloroform Step4->Step5 Step6 Wash with NaHCO3 and Brine Step5->Step6 Step7 Dry and Evaporate Step6->Step7 Step8 Purify via Column Chromatography Step7->Step8 End 1H-Indazole-3-carboxamide Step8->End

References

A Comparative Guide to Validating the Structure of Synthesized Indazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized compounds is a critical step in the research and development pipeline. This guide provides an objective comparison of common analytical techniques for the structural validation of Indazole-3-carboxylic acid derivatives, supported by representative data and detailed experimental protocols. Indazole derivatives are a significant class of heterocyclic compounds, widely explored for their diverse pharmacological activities.[1][2][3]

Core Spectroscopic Validation Techniques

The structural elucidation of this compound and its derivatives primarily relies on a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools that provide complementary information about the molecular structure, connectivity, and functional groups present.[4][5] For unambiguous confirmation of the solid-state structure, X-ray crystallography is the gold standard.[6]

Comparison of Analytical Methods
TechniqueInformation ProvidedStrengthsLimitations
¹H & ¹³C NMR Detailed molecular structure, atom connectivity, chemical environment, and distinction between isomers.[4]Provides the most comprehensive structural information.Requires relatively pure sample; can be complex to interpret for highly substituted derivatives.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), and fragmentation patterns for structural clues.[5]High sensitivity; requires a very small amount of sample.Does not provide information on atom connectivity; isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, N-H, O-H).[5]Fast, simple, and non-destructive.Provides limited information on the overall molecular skeleton; spectra can be complex.
X-ray Crystallography Definitive 3D molecular structure in the solid state.[6][7]Unambiguous structural determination.Requires a suitable single crystal, which can be difficult to grow; structure may differ from solution.

Data Presentation: Expected Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for a representative 1H-Indazole-3-carboxylic acid scaffold. Note that exact values will shift based on substitution patterns and the solvent used.

Table 1: ¹H and ¹³C NMR Spectral Data
Assignment ¹H NMR (DMSO-d₆) δ (ppm) ¹³C NMR (DMSO-d₆) δ (ppm) Description
N1-H > 13.0 (broad singlet)[4][8]-Acidic proton, chemical shift is concentration and solvent dependent.
C(O)OH ~13.0 (broad singlet)~163Carboxylic acid proton and carbon.
H4, H5, H6, H7 7.2 - 8.2 (multiplets)[4][8]110 - 128Protons on the fused benzene (B151609) ring. Coupling patterns help determine substitution.
C3 -~138Carbon to which the carboxylic acid is attached.
C4, C5, C6, C7 -110 - 128Aromatic carbons of the benzene ring.
C3a, C7a -122, 141Bridgehead carbons of the fused ring system.

Data compiled from representative examples.[4][9][10]

Table 2: IR and MS Spectral Data
Technique Value Assignment
IR (KBr, cm⁻¹) 3300 - 2500 (broad)O-H stretch of carboxylic acid.[8]
~3180N-H stretch.[8]
~1680C=O stretch of carboxylic acid.[8]
1600 - 1450C=C aromatic ring stretches.
MS [M+H]⁺ or [M]⁺Molecular Ion Peak.[8][11]
[M-H₂O]⁺Loss of water.
[M-COOH]⁺Loss of the carboxylic acid group.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To obtain detailed information about the carbon-hydrogen framework of the molecule.

  • Methodology:

    • Dissolve 5-10 mg of the purified indazole derivative in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • Ensure the sample is fully dissolved; sonication may be required.

    • Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).[12]

    • Process the data (Fourier transform, phase correction, and baseline correction).

    • Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).[2]

    • Analyze chemical shifts, coupling constants, and integration to assign the structure. 2D NMR experiments (COSY, HSQC, HMBC) may be necessary for complex derivatives.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the synthesized compound.

  • Methodology:

    • Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

    • Introduce the sample into the mass spectrometer using an appropriate ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). High-resolution mass spectra (HRMS) can be obtained on instruments like an Orbitrap or TOF.[8][11][13]

    • Acquire the mass spectrum in positive or negative ion mode.

    • Analyze the resulting spectrum to identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or [M]⁺) and confirm that the measured mass corresponds to the calculated mass of the target structure.

    • If possible, perform tandem MS (MS/MS) to induce fragmentation and aid in structural confirmation by analyzing the resulting daughter ions.[13]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the key functional groups present in the molecule.

  • Methodology:

    • For solid samples, the Potassium Bromide (KBr) pellet technique is common. Mix a small amount of the sample (~1-2 mg) with ~100 mg of dry KBr powder and press into a thin, transparent disk.[2]

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the crystal.

    • Place the KBr pellet or ATR crystal in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Analyze the positions and shapes of the absorption bands to confirm the presence of expected functional groups (e.g., the broad O-H and sharp C=O stretch of the carboxylic acid, and the N-H stretch).[8]

Mandatory Visualizations

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_confirmation Definitive Confirmation (Optional) Syn Synthesized Product TLC TLC Monitoring Syn->TLC Reaction Mixture Pur Purification (e.g., Recrystallization, Chromatography) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pur->NMR Purified Sample MS Mass Spectrometry (LRMS, HRMS) Pur->MS Purified Sample IR IR Spectroscopy Pur->IR Purified Sample Xray Single Crystal X-ray Diffraction Pur->Xray If Single Crystal is Obtained TLC->Pur Crude Product Data_Analysis Combined Data Analysis & Structure Elucidation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Final_Structure Validated Structure Xray->Final_Structure Unambiguous Structure Data_Analysis->Final_Structure Structure Confirmed

Caption: Workflow for the synthesis and structural validation of indazole derivatives.

Caption: Key structural features of 1H-Indazole-3-carboxylic acid for spectroscopy.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Indazole-3-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 1H-indazole-3-carboxamide scaffold represents a versatile and potent framework in the quest for novel therapeutics. This guide provides a comprehensive analysis of its structure-activity relationships (SAR), offering a comparative overview of its diverse biological targets, supported by experimental data and detailed protocols.

The inherent drug-like properties of the 1H-indazole-3-carboxamide core have propelled its investigation against a range of biological targets, including protein kinases and ion channels. Understanding the nuanced effects of structural modifications on the potency and selectivity of these derivatives is paramount for advancing lead optimization and drug discovery efforts. This guide synthesizes key findings from recent studies to illuminate the therapeutic promise of this remarkable scaffold.

Comparative Analysis of Biological Activity

The 1H-indazole-3-carboxamide scaffold has been successfully derivatized to yield potent and selective modulators of various key cellular targets. The following tables summarize the quantitative data from several noteworthy studies, highlighting the impact of specific substitutions on biological activity.

Table 1: SAR of Indazole-3-carboxamide Derivatives as CRAC Channel Blockers

Calcium release-activated calcium (CRAC) channels are crucial for immune cell function, and their modulation represents a therapeutic strategy for autoimmune diseases and inflammation.[1][2] The following table details the SAR of indazole-3-carboxamides as CRAC channel blockers. A key finding is the critical importance of the amide linker's regiochemistry for inhibitory activity.[1][2]

Compound IDR1 (Indazole N1)R2 (Amide)% Inhibition at 10 µMIC50 (µM)Key SAR Observations
9c 2,4-dichlorobenzylN-(4-(trifluoromethyl)phenyl)<20>100The -NHCO- linker results in a loss of activity.
12a 2,4-dichlorobenzylN-(4-tert-butylphenyl)751.51The -CONH- linker is essential for activity. A bulky hydrophobic group at the 4-position of the phenyl ring is well-tolerated.
12d 2,4-dichlorobenzylN-(3,4-dichlorophenyl)950.67Dichloro substitution on the phenyl ring enhances potency, suggesting the importance of electron-withdrawing groups and specific steric interactions. This compound is the most potent in this series.[1]
12e 2,4-dichlorobenzylN-(4-methoxyphenyl)852.35An electron-donating methoxy (B1213986) group at the 4-position is tolerated but results in slightly lower potency compared to halogen substituents.
Table 2: SAR of 1H-Indazole-3-carboxamide Derivatives as GSK-3β Inhibitors

Glycogen synthase kinase 3β (GSK-3β) is a key enzyme implicated in various pathologies, including neurodegenerative diseases and bipolar disorder.[3] An in silico screening approach identified the 1H-indazole-3-carboxamide scaffold as a novel class of GSK-3β inhibitors.[3][4]

Compound IDR1 (Indazole N1)R2 (Amide)pIC50IC50 (µM)Key SAR Observations
1 HN-(piperidin-4-ylmethyl)5.53.16The piperidin-4-ylmethyl substituent on the amide nitrogen is a key feature for activity.
2 HN-((1-methylpiperidin-4-yl)methyl)5.43.98N-methylation of the piperidine (B6355638) ring slightly decreases activity.
3 HN-(2-(piperidin-1-yl)ethyl)5.26.31Altering the linker and attachment point on the piperidine ring reduces potency.
8 HN-benzyl4.912.59A simple benzyl (B1604629) substituent leads to a significant drop in activity, highlighting the importance of the piperidine moiety.
Table 3: SAR of 1H-Indazole-3-carboxamide Derivatives as PAK1 Inhibitors

P21-activated kinase 1 (PAK1) is a critical node in signaling pathways that regulate cell motility, proliferation, and survival, making it an attractive target for cancer therapy.[5][6] Fragment-based screening identified 1H-indazole-3-carboxamides as potent PAK1 inhibitors.[5][6]

Compound IDR1 (Amide)R2 (Indazole N1)PAK1 IC50 (nM)Key SAR Observations
87a 4-chlorophenylH5000Initial hit compound with moderate activity.
87b 4-chloro-3-(trifluoromethyl)phenylH159Addition of a trifluoromethyl group improves potency, suggesting the importance of a hydrophobic substituent in a deep pocket of the ATP-binding site.
87c 4-chloro-3-(trifluoromethoxy)phenylH52The trifluoromethoxy group further enhances activity.
87d 4-chloro-3-phenoxyphenylH16A bulky phenoxy group at the 3-position of the phenyl ring leads to a significant increase in potency.
30l 4-(4-methylpiperazin-1-yl)phenylH9.8Introduction of a hydrophilic piperazine (B1678402) moiety in the solvent-accessible region dramatically improves potency and selectivity. This is the most potent compound in the series.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of the presented findings.

Calcium Influx Assay

This protocol is used to measure the inhibition of store-operated calcium entry (SOCE) by indazole-3-carboxamide derivatives in rat basophilic leukemia (RBL-2H3) cells.

  • Cell Culture: RBL-2H3 cells are maintained in Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Cell Loading: Cells are harvested and washed with Hanks' Balanced Salt Solution (HBSS). The cells are then incubated with the calcium-sensitive dye Fura-2 AM (2 µM) in HBSS for 45 minutes at 37°C.

  • Calcium Measurement: After washing to remove extracellular dye, the cells are resuspended in a calcium-free buffer. The fluorescence of the cell suspension is monitored using a fluorometer with excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.

  • Assay Procedure: A baseline fluorescence is recorded for 1 minute. Thapsigargin (1 µM), a SERCA pump inhibitor, is added to deplete intracellular calcium stores, leading to the activation of CRAC channels. After 5 minutes, CaCl2 (2 mM) is added to the extracellular medium to initiate calcium influx through the open CRAC channels.

  • Inhibitor Testing: Test compounds (at various concentrations) are pre-incubated with the cells for 10 minutes before the addition of thapsigargin. The inhibitory effect is measured as the reduction in the peak fluorescence intensity after the addition of CaCl2 compared to the vehicle control.

  • Data Analysis: The ratio of fluorescence intensities at 340 nm and 380 nm is calculated to determine the intracellular calcium concentration. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro Kinase Assay (GSK-3β and PAK1)

This protocol describes a general method for determining the in vitro inhibitory activity of indazole-3-carboxamide derivatives against GSK-3β and PAK1 kinases using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

  • Reagents: Recombinant human GSK-3β or PAK1 enzyme, a suitable substrate peptide, ATP, and the test compounds.

  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

  • Assay Procedure:

    • Test compounds are serially diluted in DMSO and added to the wells of a 384-well plate.

    • The kinase enzyme is added to the wells containing the test compounds and incubated for a brief period (e.g., 10 minutes) at room temperature.

    • The kinase reaction is initiated by adding a mixture of the substrate peptide and ATP. The final ATP concentration should be close to its Km value for the respective kinase.

    • The reaction is allowed to proceed for a set time (e.g., 60 minutes) at 30°C.

  • Detection:

    • The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent is then added to convert the ADP generated during the kinase reaction into ATP, which is subsequently used by luciferase to produce light.

  • Data Analysis: The luminescence signal, which is proportional to the amount of ADP produced and thus the kinase activity, is measured using a plate reader. The percent inhibition is calculated relative to a DMSO control. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Mandatory Visualizations

To better understand the context of the structure-activity relationships, the following diagrams illustrate the relevant signaling pathways and a generalized experimental workflow.

CRAC_Channel_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol Antigen Antigen Receptor Receptor Antigen->Receptor Binds PLC PLC Receptor->PLC Activates IP3 IP3 PLC->IP3 Generates Orai1 Orai1 Ca2+_Influx Ca2+ Influx Orai1->Ca2+_Influx Mediates STIM1 STIM1 STIM1->Orai1 Activates Ca2+_Store Ca2+ Store Ca2+_Store->STIM1 Activates IP3->Ca2+_Store Depletes NFAT_Activation NFAT Activation Ca2+_Influx->NFAT_Activation Gene_Expression Gene Expression (e.g., Cytokines) NFAT_Activation->Gene_Expression Indazole-3-carboxamide Indazole-3-carboxamide Indazole-3-carboxamide->Orai1 Blocks

Caption: CRAC Channel Signaling Pathway and Inhibition by Indazole-3-carboxamides.

Kinase_Signaling_and_Inhibition cluster_upstream Upstream Signals cluster_receptors Receptors cluster_kinases Kinase Cascade cluster_downstream Downstream Effects Growth_Factors Growth Factors / Wnt RTK_GPCR RTKs / GPCRs Growth_Factors->RTK_GPCR Activate PI3K_Rac_Cdc42 PI3K / Rac / Cdc42 RTK_GPCR->PI3K_Rac_Cdc42 Activate Kinase GSK-3β / PAK1 PI3K_Rac_Cdc42->Kinase Activate Cell_Proliferation Cell Proliferation Kinase->Cell_Proliferation Cell_Survival Cell Survival Kinase->Cell_Survival Cell_Metabolism Cell Metabolism Kinase->Cell_Metabolism Cytoskeletal_Dynamics Cytoskeletal Dynamics Kinase->Cytoskeletal_Dynamics Indazole-3-carboxamide Indazole-3-carboxamide Indazole-3-carboxamide->Kinase Inhibits

Caption: Generalized Kinase Signaling Pathway and Inhibition.

Experimental_Workflow Compound_Synthesis Compound Synthesis (Indazole-3-carboxamide derivatives) In_Vitro_Assay In Vitro Assay (e.g., Kinase Assay, Calcium Flux) Compound_Synthesis->In_Vitro_Assay Data_Analysis Data Analysis (IC50 Determination) In_Vitro_Assay->Data_Analysis SAR_Elucidation SAR Elucidation Data_Analysis->SAR_Elucidation Lead_Optimization Lead Optimization SAR_Elucidation->Lead_Optimization Lead_Optimization->Compound_Synthesis Iterative Design

Caption: Experimental Workflow for SAR Studies.

References

Comparing the efficacy of different Indazole-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of various Indazole-3-carboxylic acid derivatives and related indazole compounds, drawing upon available preclinical and clinical data. The focus is on presenting quantitative data, detailed experimental methodologies, and elucidating the underlying mechanisms of action to aid in research and development efforts. This document summarizes key findings on the anticancer and anxiolytic properties of prominent derivatives.

Anticancer Efficacy of Indazole Derivatives

A significant area of research for indazole derivatives has been in oncology. These compounds have been shown to exert their effects through various mechanisms, including the disruption of cellular metabolism and inhibition of key signaling pathways involved in cancer progression.

Comparative Cytotoxicity in Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of several indazole derivatives against a panel of human cancer cell lines. This data, gathered from multiple studies, provides a quantitative comparison of their cytotoxic potential. It is important to note that direct comparisons are most accurate when data is generated from the same study under identical experimental conditions.

DerivativeCell LineIC50 (µM)Reference
Lonidamine (B1675067) A549 (Lung Carcinoma)232[1]
HCT-116 (Colon Carcinoma)~22 (less potent than derivative [I])[2]
HepG2 (Hepatocellular Carcinoma)~22 (less potent than derivative [I])[2]
MCF-7 (Breast Adenocarcinoma)~170 (24h exposure)[3]
Mito-Lonidamine (Mito-LND) A549 (Lung Carcinoma)~0.77 (300-fold more potent than LND)[4]
H2030BrM3 (Brain Metastatic Lung Cancer)~1.25 (188-fold more potent than LND)[4]
Indazole Derivative [I] (with 1,2,4-triazole (B32235) ring) HCT-116 (Colon Carcinoma)~22[2]
HepG2 (Hepatocellular Carcinoma)~22[2]
Indazol-pyrimidine derivative 4f MCF-7 (Breast Adenocarcinoma)1.629[4]
Indazol-pyrimidine derivative 4i MCF-7 (Breast Adenocarcinoma)1.841[4]
A549 (Lung Carcinoma)2.305[4]
1H-indazole-3-carboxamide derivative 30l MDA-MB-231 (Breast Adenocarcinoma)Not specified for cytotoxicity, but inhibits migration[5]

Note: While both Lonidamine and Tolnidamine are notable this compound derivatives with reported anticancer activity, direct comparative studies providing IC50 values under the same experimental conditions were not identified in the reviewed literature.

Mechanisms of Anticancer Action

The anticancer effects of these derivatives are attributed to distinct but sometimes overlapping mechanisms.

Lonidamine and its derivatives primarily target cellular energy metabolism. Lonidamine is known to inhibit glycolysis, a key metabolic pathway for many cancer cells, by targeting mitochondrial hexokinase.[6] It also affects mitochondrial respiration.[4][7] The enhanced potency of Mito-LND is attributed to its specific targeting of mitochondria, leading to more potent inhibition of respiratory complexes I and II.[4]

dot

Mechanism of Action of Lonidamine Lonidamine Lonidamine Mitochondria Mitochondria Lonidamine->Mitochondria inhibits Glycolysis Glycolysis Lonidamine->Glycolysis inhibits Hexokinase_II Hexokinase II Mitochondria->Hexokinase_II Pyruvate Pyruvate Glycolysis->Pyruvate ATP_Production ATP Production Glycolysis->ATP_Production leads to Hexokinase_II->Glycolysis catalyzes Lactate Lactate Pyruvate->Lactate Cancer_Cell_Growth Cancer Cell Growth ATP_Production->Cancer_Cell_Growth supports

Caption: Mechanism of Action of Lonidamine.

Other indazole-3-carboxamide derivatives have been shown to act as potent and selective inhibitors of p21-activated kinase 1 (PAK1).[5] PAK1 is a key signaling node in cancer, involved in cell proliferation, survival, and metastasis.[8][9][10]

dot

PAK1 Signaling Pathway in Cancer Growth_Factors Growth Factors Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases Growth_Factors->Receptor_Tyrosine_Kinases activate Ras_Rac_Cdc42 Ras/Rac/Cdc42 Receptor_Tyrosine_Kinases->Ras_Rac_Cdc42 activate PAK1 PAK1 Ras_Rac_Cdc42->PAK1 activate Cell_Proliferation Cell Proliferation PAK1->Cell_Proliferation promotes Cell_Survival Cell Survival PAK1->Cell_Survival promotes Metastasis Metastasis PAK1->Metastasis promotes Indazole_3_carboxamide_derivatives Indazole-3-carboxamide derivatives Indazole_3_carboxamide_derivatives->PAK1 inhibit

Caption: PAK1 Signaling Pathway in Cancer.

Anxiolytic Efficacy of Afobazole (Fabomotizole)

Afobazole, an indazole derivative, has been developed and is used as an anxiolytic with a distinct mechanism of action compared to traditional benzodiazepines.

Clinical Efficacy Compared to Diazepam

A multicenter randomized clinical study compared the efficacy and safety of Afobazole to diazepam in patients with Generalized Anxiety Disorder (GAD) and Adjustment Disorders (AD). The primary efficacy endpoint was the change in the Hamilton Anxiety Rating Scale (HAMA) total score.

Treatment GroupMean HAMA Score ReductionResponder Rate (%)Adverse EventsWithdrawal Syndrome
Afobazole Significantly greater than diazepam7215Not observed
Diazepam Significant reduction from baseline58199Observed in 68% of patients

These results suggest that Afobazole is an effective anxiolytic with a more favorable safety profile than diazepam, notably lacking withdrawal symptoms.

Mechanism of Anxiolytic Action

The anxiolytic effect of Afobazole is primarily attributed to its interaction with sigma-1 (σ1) receptors.[11][12] Activation of these receptors is believed to modulate neuronal responses to stress and ischemia, contributing to its neuroprotective and anxiolytic properties.[11]

dot

Afobazole Sigma-1 Receptor Signaling Afobazole Afobazole Sigma_1_Receptor Sigma-1 Receptor Afobazole->Sigma_1_Receptor activates Neuronal_Stress_Response Neuronal Stress Response Sigma_1_Receptor->Neuronal_Stress_Response modulates Neuroprotection Neuroprotection Neuronal_Stress_Response->Neuroprotection leads to Anxiolytic_Effect Anxiolytic Effect Neuroprotection->Anxiolytic_Effect contributes to

Caption: Afobazole Sigma-1 Receptor Signaling.

Experimental Protocols

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

dot

MTT Assay Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Add_Compound Add test compound at various concentrations Seed_Cells->Add_Compound Incubate Incubate for a specified period (e.g., 24, 48, 72h) Add_Compound->Incubate Add_MTT Add MTT reagent to each well Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizing_Agent Add solubilizing agent (e.g., DMSO) Incubate_MTT->Add_Solubilizing_Agent Measure_Absorbance Measure absorbance at ~570nm Add_Solubilizing_Agent->Measure_Absorbance End End Measure_Absorbance->End

Caption: MTT Assay Workflow.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the indazole derivatives. Include a vehicle control.

  • Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Seahorse XF Analyzer for Metabolic Analysis

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing insights into mitochondrial respiration and glycolysis.

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to attach.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge in Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Assay Medium Preparation: Prepare the assay medium supplemented with substrates like glucose, pyruvate, and glutamine.

  • Cell Plate Preparation: Replace the growth medium with the assay medium and incubate the cell plate in a non-CO2 incubator at 37°C for one hour prior to the assay.

  • Compound Loading: Load the injection ports of the sensor cartridge with metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A for the Mito Stress Test) and the test compounds.

  • Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the assay protocol.

  • Data Analysis: Use the Seahorse Wave software to analyze the OCR and ECAR data to determine key metabolic parameters.

Hamilton Anxiety Rating Scale (HAMA)

The HAMA is a clinician-administered scale used to assess the severity of anxiety symptoms.

Methodology:

The scale consists of 14 items, each representing a symptom of anxiety. Each item is rated on a 5-point scale (0 = not present, 4 = severe). The total score is calculated by summing the scores for each item. The interpretation of the total score is as follows:

  • <17: Mild anxiety

  • 18-24: Mild to moderate anxiety

  • 25-30: Moderate to severe anxiety

The administration involves a clinical interview where the clinician rates the patient's symptoms based on their responses and clinical observation.

References

A Comparative Analysis of Indazole-3-Carboxylic Acid Based Inhibitors: Cross-Reactivity and Selectivity Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in the development of kinase inhibitors, with several approved drugs and numerous candidates in the pipeline. Specifically, derivatives of indazole-3-carboxylic acid have demonstrated significant therapeutic potential, primarily by targeting key kinases involved in cancer cell signaling. However, the high degree of conservation in the ATP-binding site of kinases presents a significant challenge, often leading to off-target effects and potential toxicity. This guide provides an objective comparison of the cross-reactivity profiles of various this compound-based inhibitors, supported by experimental data, to aid in the rational design and selection of more selective therapeutic agents.

Comparative Kinase Inhibition Profiles

The following tables summarize the in vitro inhibitory activity of representative this compound-based inhibitors against their primary targets and a panel of off-target kinases. The data, presented as half-maximal inhibitory concentrations (IC50), highlight the varying selectivity profiles achieved through chemical modifications of the core scaffold. Lower IC50 values are indicative of higher potency.

Table 1: Inhibitory Potency (IC50) of Indazole-Based Kinase Inhibitors Against Primary and Key Off-Targets

InhibitorPrimary Target(s)IC50 (nM)Key Off-TargetsIC50 (nM)
Axitinib VEGFR1, VEGFR2, VEGFR30.1, 0.2, 0.1-0.3PDGFRβ, c-Kit1.6, 1.7
Pazopanib VEGFR1, VEGFR2, VEGFR310, 30, 47PDGFRα, PDGFRβ, c-Kit71, 84, 74
Compound 30l PAK19.8See Table 2 for details-

Table 2: Selectivity Profile of Compound 30l (a 1H-indazole-3-carboxamide derivative) Against a Panel of 29 Kinases [1]

Kinase% Inhibition at 1 µMKinase% Inhibition at 1 µM
PAK1>99GSK3β45
PAK285PIM132
PAK478ROCK125
MINK165MST218
YSK155CDK215
............
(Note: This table presents a selection of the data for illustrative purposes. The full panel of 29 kinases showed varying degrees of inhibition.)

Signaling Pathways and Experimental Workflows

To understand the biological context of these inhibitors and the methodologies used to evaluate their performance, the following diagrams illustrate a key signaling pathway targeted by many this compound derivatives and a typical experimental workflow for assessing kinase inhibition.

VEGFR_PDGFR_Signaling VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS PDGFR PDGFR PDGFR->PLCg PDGFR->PI3K PDGFR->RAS VEGF VEGF VEGF->VEGFR Binding & Dimerization PDGF PDGF PDGF->PDGFR Binding & Dimerization Proliferation Cell Proliferation, Survival, Migration PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: Simplified VEGFR and PDGFR Signaling Pathways.

Many this compound-based inhibitors are designed to block the ATP-binding site of receptor tyrosine kinases like VEGFR and PDGFR, thereby inhibiting downstream signaling cascades that are crucial for tumor angiogenesis and growth.[2] The cross-reactivity with other kinases, such as those in the PAK and GSK3 families, suggests that these inhibitors can have broader biological effects.[3]

Kinase_Inhibition_Workflow A 1. Reagent Preparation - Kinase - Substrate - ATP - Inhibitor Dilution Series B 2. Kinase Reaction Incubate Kinase, Substrate, ATP, and Inhibitor A->B C 3. Detection Add Detection Reagent (e.g., ADP-Glo™) B->C D 4. Signal Measurement Read Luminescence or Fluorescence C->D E 5. Data Analysis - Normalize Data - Plot Dose-Response Curve - Calculate IC50 D->E

Figure 2: General Experimental Workflow for an In Vitro Kinase Inhibition Assay.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are protocols for key assays used to determine the cross-reactivity of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced, which is directly proportional to enzyme activity.

Materials:

  • Purified recombinant kinase of interest

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • This compound based inhibitor (test compound)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well microplates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in 100% DMSO.

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • Test inhibitor or DMSO (vehicle control).

    • Kinase in reaction buffer.

    • Incubate for 10-15 minutes at room temperature to allow for compound binding.

  • Initiate Reaction: Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and consume the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection: Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control).

    • Normalize the data with the positive control (DMSO only) representing 100% kinase activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stability of a protein upon ligand binding.

Materials:

  • Cultured cells expressing the target kinase

  • This compound based inhibitor (test compound)

  • Cell lysis buffer

  • Phosphate-buffered saline (PBS)

  • Thermal cycler or heating block

  • SDS-PAGE and Western blot reagents

  • Primary antibody specific for the target protein

  • Secondary antibody conjugated to HRP

  • Chemiluminescence detection reagents

Procedure:

  • Cell Treatment: Treat cultured cells with the test inhibitor or vehicle control for a specified time.

  • Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend in PBS.

  • Heat Shock: Aliquot the cell suspension and heat the samples to a range of different temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Western Blot Analysis:

    • Collect the supernatant containing the soluble protein fraction.

    • Perform SDS-PAGE and Western blotting using an antibody specific for the target protein.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature for both the inhibitor-treated and vehicle-treated samples.

    • Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve indicates ligand binding and stabilization or destabilization of the target protein.

Conclusion

The this compound scaffold remains a highly valuable framework for the design of potent kinase inhibitors. However, achieving high selectivity is paramount to minimizing off-target effects and improving the therapeutic index. The data and protocols presented in this guide offer a comparative overview to aid researchers in the selection and development of next-generation inhibitors with improved selectivity profiles. A thorough understanding of the cross-reactivity landscape is essential for advancing these promising compounds from the laboratory to the clinic.

References

A Comparative Guide to the Synthesis of Indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indazole-3-carboxylic acid is a crucial building block in medicinal chemistry, forming the core scaffold of numerous pharmacologically active compounds. The development of efficient and scalable methods for its synthesis is of significant interest to the pharmaceutical industry. This guide provides an objective comparison of two prominent synthetic routes to this compound, offering detailed experimental protocols and quantitative data to inform methodological selection.

Comparison of Synthetic Routes

Two primary methods for the synthesis of this compound have been extensively documented: the classical approach starting from isatin (B1672199) and a more modern, scalable route utilizing phenylhydrazine (B124118) and benzaldehyde (B42025). The following table summarizes the key quantitative data for these two routes, allowing for a direct comparison of their performance.

ParameterMethod 1: From IsatinMethod 2: From Phenylhydrazine & Benzaldehyde
Starting Materials Isatin, Sodium Hydroxide, Sodium Nitrite (B80452), Tin(II) Chloride, Hydrochloric AcidPhenylhydrazine, Benzaldehyde, Oxalyl Chloride, Aluminum Chloride
Key Steps Isatin hydrolysis, diazotization, reduction, and cyclization.Formation of benzaldehyde phenylhydrazone, Friedel-Crafts reaction with oxalyl chloride, and subsequent hydrolysis/rearrangement.
Reported Overall Yield 25-43%76%
Reaction Time Multi-day processApproximately 3-4 hours for the main reaction sequence
Purity & Purification Can be heavily contaminated with tin, requiring extensive purification.The product can be isolated in pure form (Form B) by filtration and washing.
Scalability & Safety Not ideal for scale-up due to the use of an explosive diazonium salt intermediate and safety risks.Designed to be a safer and more easily scalable "diazonium-free" route.

Experimental Workflows and Signaling Pathways

To visualize the logical flow of the synthetic methods and the decision-making process for selecting a suitable route, the following diagrams are provided.

experimental_workflow cluster_method1 Method 1: From Isatin cluster_method2 Method 2: From Phenylhydrazine & Benzaldehyde Isatin Isatin Hydrolysis Alkaline Hydrolysis (NaOH) Isatin->Hydrolysis Intermediate1 Sodium 2-aminophenylglyoxylate Hydrolysis->Intermediate1 Diazotization Diazotization (NaNO2, HCl) Intermediate1->Diazotization Diazonium Diazonium Salt Intermediate Diazotization->Diazonium Reduction Reduction (SnCl2) Diazonium->Reduction ArylHydrazine Aryl Hydrazine (B178648) Intermediate Reduction->ArylHydrazine Cyclization Acidic Cyclization ArylHydrazine->Cyclization Product1 This compound Cyclization->Product1 Phenylhydrazine Phenylhydrazine HydrazoneFormation Hydrazone Formation Phenylhydrazine->HydrazoneFormation Benzaldehyde Benzaldehyde Benzaldehyde->HydrazoneFormation Hydrazone Benzaldehyde Phenylhydrazone HydrazoneFormation->Hydrazone FriedelCrafts Reaction with Oxalyl Chloride & AlCl3 (Friedel-Crafts) Hydrazone->FriedelCrafts Intermediate2 Benzylideneaminoisatin (B3341826) Intermediate FriedelCrafts->Intermediate2 HydrolysisRearrangement Hydrolysis & Ring Rearrangement Intermediate2->HydrolysisRearrangement Product2 This compound HydrolysisRearrangement->Product2

Caption: Comparative workflow of the two main synthetic routes to this compound.

decision_tree Start Choice of Synthetic Route Scalability Is large-scale synthesis required? Start->Scalability Safety Are there concerns about explosive intermediates? Scalability->Safety Yes YieldPurity Is high yield and purity a primary concern? Scalability->YieldPurity No Safety->YieldPurity No Method2 Method 2: Phenylhydrazine Route Safety->Method2 Yes YieldPurity->Method2 Yes Method1 Method 1: Isatin Route YieldPurity->Method1 No

Caption: Decision tree for selecting a synthetic route for this compound.

Experimental Protocols

Method 1: Synthesis from Isatin (Classical Method)

This method involves the hydrolysis of isatin, followed by diazotization, reduction of the resulting diazonium salt, and subsequent cyclization to form the indazole ring.

Step 1: Hydrolysis of Isatin

  • Isatin is dissolved in an aqueous solution of sodium hydroxide.

  • The mixture is heated to induce ring opening and formation of sodium 2-aminophenylglyoxylate.

Step 2: Diazotization and Reduction

  • The solution from Step 1 is cooled and acidified with hydrochloric acid.

  • A solution of sodium nitrite is added dropwise at low temperature (0-5 °C) to form the diazonium salt.

  • The diazonium salt solution is then treated with a reducing agent, such as tin(II) chloride, to form the corresponding aryl hydrazine.

Step 3: Cyclization

  • The aryl hydrazine intermediate is cyclized under acidic conditions to yield this compound.

  • The product is then isolated, often requiring significant purification to remove tin byproducts.

Note: The overall reported yield for this multi-step process is in the range of 25-43%.

Method 2: Synthesis from Phenylhydrazine and Benzaldehyde

This modern approach is designed to be safer and more scalable, avoiding the use of hazardous diazonium intermediates.

Step 1: Formation of Benzaldehyde Phenylhydrazone

  • Phenylhydrazine is reacted with benzaldehyde to form benzaldehyde phenylhydrazone. This reaction is typically straightforward and high-yielding.

Step 2: Friedel-Crafts Reaction and Cyclization

  • The benzaldehyde phenylhydrazone is reacted with oxalyl chloride.

  • The resulting intermediate is then treated with aluminum chloride in a Friedel-Crafts type reaction to yield a benzylideneaminoisatin intermediate.

Step 3: Hydrolysis and Ring Rearrangement

  • The intermediate from Step 2 is subjected to hydrolysis and ring rearrangement to afford this compound.

  • The final product is isolated by filtration and washing, yielding a pure crystalline solid.

A detailed protocol for this method reports a 76% yield for the final product, this compound.

Conclusion

The choice of synthetic route for this compound depends heavily on the specific requirements of the researcher or organization. The classical method starting from isatin, while historically significant, suffers from low yields, safety concerns due to the formation of an explosive diazonium salt, and challenges in purification and scalability. In contrast, the modern route commencing with phenylhydrazine and benzaldehyde offers a significantly higher yield, a safer reaction profile by avoiding diazonium intermediates, and is more amenable to large-scale production. For applications in drug development and manufacturing where scalability, safety, and efficiency are paramount, the phenylhydrazine-based method presents a clear advantage.

Comparative analysis of coupling agents for Indazole-3-carboxamide formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of indazole-3-carboxamides, a privileged scaffold in medicinal chemistry, relies on the critical step of amide bond formation between 1H-indazole-3-carboxylic acid and a desired amine. The choice of coupling agent for this transformation significantly impacts reaction efficiency, yield, purity, and scalability. This guide provides an objective comparison of common coupling agents, supported by experimental data and detailed protocols to aid in reagent selection and methods development.

Performance Comparison of Common Coupling Agents

The selection of a coupling agent is often a balance between reactivity, cost, and the complexity of the substrates. Uronium/aminium salt-based reagents like HATU are generally faster and more efficient, especially for challenging or sterically hindered amines, while carbodiimides such as EDC are a cost-effective choice for more straightforward couplings.

Parameter HATU HBTU EDC/HOBt T3P® (Propylphosphonic Anhydride)
Reagent Class Uronium/Aminium SaltUronium/Aminium SaltCarbodiimide / AdditivePhosphonic Anhydride
Activating Species OAt-ester (highly reactive)[1]OBt-ester (reactive)O-acylisourea (activated by HOBt)[2]Mixed Anhydride
Typical Reaction Time 2 - 6 hours[1]2 - 12 hours12 - 24 hours[2]1 - 16 hours
Reported Yields Good to Excellent (e.g., 78-85%)Good to ExcellentFair to Good (e.g., 55-85%)[3]Good to Excellent
Advantages - High efficiency, very fast reactions[1]- Effective for difficult/hindered amines[1]- Low risk of racemization- High efficiency- Widely used and well-established- Cost-effective[1]- Water-soluble urea (B33335) byproduct allows for easy removal during aqueous workup[2]- High reactivity- Byproducts are water-soluble, simplifying purification- Low epimerization risk
Disadvantages - Higher cost- Byproduct (tetramethylurea) can be difficult to remove without aqueous workup[1]- Can cause guanidinylation of primary amines as a side reaction- Less reactive than HATU[4]- Slower reaction times- HOBt has potential explosive properties, complicating storage and transport[1]- Can form N-acylurea byproduct[2]- Reagent is a solution, can be less convenient to handle than a solid- Can be more expensive than EDC

*Note: Yields are representative and can vary significantly based on the specific amine, solvent, and reaction conditions used. The cited yields are not from a single, direct comparative study.

Reaction Scheme and Experimental Workflow

The general process for forming an indazole-3-carboxamide involves the activation of the carboxylic acid group of 1H-indazole-3-carboxylic acid by a coupling agent, followed by nucleophilic attack from an amine to form the final amide product.

Indazole-3-carboxamide Formation cluster_reactants Reactants IndazoleAcid 1H-Indazole-3-carboxylic Acid ActivatedEster Activated Intermediate (e.g., OAt-ester) IndazoleAcid->ActivatedEster + Coupling Agent + Base Amine R-NH₂ (Amine) Product Indazole-3-carboxamide CouplingAgent Coupling Agent (e.g., HATU, EDC) Base Base (e.g., DIPEA, TEA) ActivatedEster->Product + Amine (R-NH₂)

Caption: General reaction for Indazole-3-carboxamide synthesis.

A typical experimental workflow for comparing coupling agents involves running parallel reactions where the coupling agent is the primary variable, ensuring all other parameters are held constant.

Experimental Workflow start Start prep Prepare stock solutions of 1H-Indazole-3-carboxylic acid, Amine, and Base start->prep setup Set up parallel reactions (e.g., Rxn A, Rxn B, Rxn C) prep->setup add_reagents Add Coupling Agents (A: HATU, B: HBTU, C: EDC/HOBt) setup->add_reagents reaction Stir at Room Temperature Monitor by TLC/LC-MS add_reagents->reaction workup Perform Aqueous Workup (Acid/Base Washes) reaction->workup purify Purify Crude Product (Column Chromatography) workup->purify analyze Analyze Results: Yield, Purity (HPLC), Structure (NMR, MS) purify->analyze end End analyze->end

Caption: Workflow for comparative analysis of coupling agents.

Experimental Protocols

Below are detailed protocols for a high-efficiency method using HATU and a standard, cost-effective method using EDC/HOBt.

Protocol 1: High-Efficiency Coupling with HATU

This protocol is recommended for most applications, including the coupling of less reactive or sterically hindered amines.[1]

  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 1H-indazole-3-carboxylic acid (1.0 equivalent).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M and stir until all solids have dissolved.

  • Amine & Base Addition: Add the desired amine (1.0-1.2 equivalents) to the solution, followed by N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents). Stir the mixture for 2 minutes.[1]

  • Coupling Agent Addition: Add HATU (1.0-1.1 equivalents) in a single portion.

  • Reaction: Stir the reaction mixture at room temperature for 2-6 hours.[1] Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, dilute the mixture with an organic solvent such as Ethyl Acetate. Perform sequential washes of the organic layer with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica (B1680970) gel to yield the final indazole-3-carboxamide.

Protocol 2: Standard Coupling with EDC/HOBt

This protocol is a common and cost-effective alternative, particularly suitable for more reactive amines.[3]

  • Preparation: To a round-bottom flask under an inert atmosphere, add 1H-indazole-3-carboxylic acid (1.0 equivalent), 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents), and the amine (1.1 equivalents).[2]

  • Dissolution: Add anhydrous DMF and stir to dissolve all components.

  • Base Addition: Add Triethylamine (TEA) or DIPEA (2.0-3.0 equivalents) to the mixture and stir at room temperature for 10-15 minutes.[2][3]

  • Coupling Agent Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equivalents) portion-wise to the reaction mixture.[2]

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.[2]

  • Workup: Upon completion, pour the reaction mixture into ice water and extract with an organic solvent (e.g., Ethyl Acetate or Dichloromethane). Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[2]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired indazole-3-carboxamide.[2]

References

A Head-to-Head Comparison of Indazole-3-carboxylic Acid and Pyrazole-3-carboxylic Acid Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indazole and pyrazole (B372694) are five-membered heterocyclic scaffolds that are considered "privileged structures" in medicinal chemistry. Their derivatives are integral to the development of a wide range of therapeutic agents due to their ability to form various interactions with biological targets. This guide provides a head-to-head comparison of analogs derived from Indazole-3-carboxylic acid and Pyrazole-3-carboxylic acid, focusing on their performance as inhibitors of key biological targets in inflammation, oncology, and virology. The comparison is supported by quantitative experimental data, detailed methodologies, and visualizations of relevant biological pathways.

Comparative Analysis of Biological Activity

The following tables summarize the biological activity of representative this compound and Pyrazole-3-carboxylic acid analogs against various biological targets.

Table 1: Inhibition of Calcium Release-Activated Calcium (CRAC) Channels

Calcium influx through CRAC channels is a critical signaling event in the activation of immune cells like mast cells and T-lymphocytes, making it an attractive target for inflammatory and autoimmune diseases.[1]

Compound IDScaffoldStructureTargetAssayIC₅₀ (µM)Reference
12d Indazole-3-carboxamide1-(2,4-dichlorobenzyl)-N-(3-fluoro-4-pyridinyl)-1H-indazole-3-carboxamideCRAC ChannelCalcium Influx (RBL cells)< 1[2]
9c Indazole-3-amide (Isomer)1-(2,4-dichlorobenzyl)-3-[(3-fluoro-4-pyridinyl)amido]-1H-indazoleCRAC ChannelCalcium Influx (RBL cells)> 100[2]
15c Fused Pyrazole-3-carboxamide1-(2,4-dichlorobenzyl)-N-(3-fluoro-4-pyridinyl)-4,5,6,7-tetrahydro-1H-pyrazole[4,3-c]pyridine-3-carboxamideCRAC ChannelCalcium Influx (RBL cells)1.1[2]
15f Fused Pyrazole-3-carboxamide1-(2,4-dichlorobenzyl)-N-(3-fluoro-4-pyridinyl)-4,5,6,7-tetrahydro-1H-benzo[d]pyrazole-3-carboxamideCRAC ChannelCalcium Influx (RBL cells)0.8[2]

A direct comparison of indazole-3-carboxamide 12d and its regioisomeric amide 9c highlights the critical importance of the carboxamide linker's orientation for CRAC channel inhibition.[2] The pyrazole analogs 15c and 15f , which share a similar substitution pattern to the active indazole 12d , also demonstrate potent inhibitory activity.[2]

Table 2: Anticancer Activity

Indazole and pyrazole scaffolds are found in numerous approved and investigational anticancer agents. Their derivatives have been shown to inhibit various cancer cell lines through diverse mechanisms of action.

Compound IDScaffoldCancer Cell LineAssayGI₅₀ (µM)Reference
2f (Indazole deriv.) Indazole4T1 (Breast)Proliferation0.23[3]
AuL (Indazole complex) Indazole-based Gold(III) CarboxamideMCF-7 (Breast)Cytotoxicity9[4]
8t (Pyrazole deriv.) Pyrazole-3-carboxamideMV4-11 (Leukemia)Anti-proliferative0.00122[5]
5d (Pyrazole deriv.) 1,5-Diaryl-pyrazoleBreast and Leukemia cellsCell ViabilityNot specified[6]

While a direct head-to-head comparison of structurally analogous compounds is not available in the literature, both indazole and pyrazole derivatives have demonstrated potent anticancer activity. The indazole derivative 2f shows sub-micromolar growth inhibitory activity against breast cancer cells.[3] The pyrazole-3-carboxamide 8t exhibits remarkable potency against acute myeloid leukemia cells.[5]

Table 3: Antiviral Activity (Dengue Virus)

The Dengue Virus (DENV) NS2B-NS3 protease is a key enzyme in the viral replication cycle and a prime target for antiviral drug development.

Compound IDScaffoldTargetAssayEC₅₀ (µM)Reference
6A1HI (Indazole deriv.) 6-acetyl-1H-indazoleDENV ReplicationReporter Virus6.5[7]
30 (Pyrazole deriv.) Pyrazole-3-carboxylic acidDENV-2 AntiviralCell-based4.1[8]
53 (Pyrazole deriv.) Pyrazole-3-carboxylic acidDENV2proHeLaReporter Gene2.2[8]

Both indazole and pyrazole scaffolds have been utilized in the development of DENV inhibitors. The indazole derivative 6A1HI inhibits DENV replication with an EC₅₀ of 6.5 µM.[7] Several pyrazole-3-carboxylic acid derivatives, such as 30 and 53 , have shown potent antiviral and protease inhibitory activity against DENV.[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

CRAC Channel Inhibition Assay (Calcium Influx)

This assay measures the ability of a compound to block the influx of extracellular calcium into cells following the depletion of intracellular calcium stores.

  • Cell Culture: Rat basophilic leukemia (RBL-1) cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal calf serum, 2 mM L-glutamine, and 1% penicillin/streptomycin.

  • Calcium Imaging:

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for a specified time at room temperature.

    • The cells are then washed and incubated in a physiological salt solution.

    • Intracellular calcium stores are depleted by adding thapsigargin (B1683126) (Tg), an inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump, in a calcium-free solution.

    • The test compound is added at various concentrations.

    • Extracellular calcium is then added back to the solution to initiate calcium influx through the CRAC channels.

    • The change in fluorescence intensity, which corresponds to the intracellular calcium concentration, is measured over time using a fluorescence plate reader or microscope.

  • Data Analysis: The IC₅₀ value is calculated by plotting the inhibition of calcium influx against the concentration of the test compound.

Anticancer Activity Assay (NCI-60 Screen)

The National Cancer Institute's 60 human tumor cell line screen is a widely used method to assess the anticancer activity of novel compounds.

  • Cell Lines: A panel of 60 human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney are used.

  • Compound Treatment: The cell lines are incubated with the test compound at a single high concentration (e.g., 10⁻⁵ M) for 48 hours.

  • Growth Inhibition Measurement: After the incubation period, cell viability is determined using a sulforhodamine B (SRB) protein assay.

  • Data Analysis: The percentage of growth inhibition is calculated. If a compound shows significant growth inhibition, it is further tested in a five-dose assay to determine the GI₅₀ (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC₅₀ (concentration causing a net loss of 50% of cells).

Dengue Virus NS2B-NS3 Protease Inhibition Assay (FRET-based)

This assay measures the inhibition of the DENV protease by monitoring the cleavage of a fluorescently labeled peptide substrate.

  • Reagents:

    • Recombinant DENV NS2B-NS3 protease.

    • A Förster Resonance Energy Transfer (FRET) peptide substrate containing a fluorophore and a quencher.

    • Assay buffer (e.g., 200 mM Tris-HCl, pH 8.5).

  • Assay Procedure:

    • The DENV protease is pre-incubated with the test compound at various concentrations in a 96-well plate.

    • The enzymatic reaction is initiated by adding the FRET substrate.

    • The increase in fluorescence, resulting from the cleavage of the substrate and separation of the fluorophore and quencher, is monitored over time using a fluorescence plate reader.

  • Data Analysis: The initial reaction velocity is calculated from the linear portion of the fluorescence versus time plot. The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.

General Synthesis of Indazole-3-carboxamides

A common synthetic route to indazole-3-carboxamides is outlined below.

  • N-Alkylation of this compound: this compound is treated with a suitable alkylating agent (e.g., 2,4-dichlorobenzyl chloride) in the presence of a base like sodium hydride (NaH) to selectively alkylate the N1 position of the indazole ring.[2]

  • Acid Chloride Formation: The resulting N-alkylated this compound is converted to its corresponding acid chloride using a chlorinating agent such as oxalyl chloride or thionyl chloride.[2]

  • Amide Coupling: The acid chloride is then reacted with the desired amine in the presence of a base (e.g., triethylamine) to form the final indazole-3-carboxamide product.[9]

General Synthesis of Pyrazole-3-carboxamides

A representative synthesis of pyrazole-3-carboxamides is as follows.

  • Pyrazole Carboxylic Acid Formation: Substituted pyrazole-3-carboxylic acids can be synthesized through various methods, including the reaction of furandiones with hydrazones.[10]

  • Acid Chloride Formation: The pyrazole-3-carboxylic acid is converted to the corresponding acid chloride using a reagent like thionyl chloride.[10]

  • Amide Coupling: The acid chloride is then coupled with a desired amine or sulfonamide to yield the final pyrazole-3-carboxamide derivative.[10]

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows provide a deeper understanding of the mechanisms of action and the methods used to evaluate these compounds.

Caption: CRAC Channel Signaling Pathway in Immune Cells.

DENV_Protease_Cleavage DENV_Polyprotein NS2B NS3 NS4A NS4B NS5 NS2B_NS3_Protease NS2B-NS3 Protease Complex DENV_Polyprotein:NS2B->NS2B_NS3_Protease cis-cleavage Cleavage_Products NS2A/NS2B NS2B/NS3 NS3/NS4A NS4B/NS5 NS2B_NS3_Protease->Cleavage_Products trans-cleavage Pyrazole_Analogs Pyrazole_Analogs Pyrazole_Analogs->NS2B_NS3_Protease Inhibition Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Scaffold_Selection Scaffold Selection (Indazole vs. Pyrazole) Analog_Synthesis Analog Synthesis Scaffold_Selection->Analog_Synthesis Purification_Characterization Purification & Characterization Analog_Synthesis->Purification_Characterization Primary_Assay Primary Assay (e.g., CRAC, Protease, NCI-60) Purification_Characterization->Primary_Assay Dose_Response Dose-Response & IC₅₀/EC₅₀ Determination Primary_Assay->Dose_Response Selectivity_Profiling Selectivity Profiling Dose_Response->Selectivity_Profiling SAR_Analysis Structure-Activity Relationship (SAR) Analysis Selectivity_Profiling->SAR_Analysis SAR_Analysis->Analog_Synthesis Iterative Design ADMET_Profiling ADMET Profiling SAR_Analysis->ADMET_Profiling Lead_Candidate Lead_Candidate ADMET_Profiling->Lead_Candidate

References

Safety Operating Guide

Proper Disposal of Indazole-3-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe handling and disposal of chemical reagents such as Indazole-3-carboxylic acid are critical for ensuring a secure laboratory environment and minimizing environmental impact. This guide provides essential, step-by-step procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for regulatory compliance and laboratory safety.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[2][3] Ensure that eyewash stations and safety showers are readily accessible.[1]

Waste Segregation: The First Step to Compliance

Proper segregation of chemical waste is fundamental to safe and compliant disposal. This compound waste should be collected in a designated and clearly labeled "Non-Halogenated Organic Waste" container.

Key Principles of Waste Segregation:

  • Do Not Mix: Never combine non-halogenated organic waste with halogenated waste streams.[2] Mixing different waste types increases the complexity and cost of disposal.

  • Original Containers: Whenever feasible, keep the chemical in its original container to prevent misidentification.[2]

  • Container Compatibility: Ensure the waste container is chemically compatible with this compound. High-density polyethylene (B3416737) (HDPE) containers are often recommended for organic waste.[2][4]

Step-by-Step Disposal Protocol

The following protocol outlines the standard operating procedure for the disposal of pure this compound and materials contaminated with it.

  • Pure or Unused this compound:

    • Carefully transfer the solid chemical into a designated "Non-Halogenated Organic Waste" container.

    • Avoid generating dust during the transfer.[4][5]

    • Ensure the container is properly sealed and labeled with "Hazardous Waste," the full chemical name, and the approximate quantity.[3]

  • Contaminated Labware and Materials (e.g., gloves, weighing paper):

    • Solid contaminated materials should be placed in a sealed bag and then deposited into the solid "Non-Halogenated Organic Waste" container.[2]

    • Glassware should be decontaminated before washing. Rinse the glassware with a suitable solvent (e.g., ethanol (B145695) or acetone), and collect the rinsate in the liquid "Non-Halogenated Organic Waste" container.[2] After this initial rinse, the glassware can be washed according to standard laboratory procedures.

  • Final Disposal:

    • Final disposal of this compound waste must be carried out by a licensed and approved waste disposal facility.[2][4]

    • The preferred method of disposal is controlled incineration in a chemical waste incinerator.[2][6]

    • Crucially, do not dispose of this compound down the drain or in regular trash. [2][7] Such actions can lead to environmental contamination and are a violation of regulatory standards.

Quantitative Data Summary

While specific quantitative disposal parameters for this compound are not extensively detailed in available safety data sheets, the following table summarizes its key chemical and safety information.

ParameterValue
Chemical Formula C₈H₆N₂O₂
Molecular Weight 162.15 g/mol
CAS Number 4498-67-3
Appearance Off-white to yellow crystalline powder
GHS Hazard Statements H302 (Harmful if swallowed), H319 (Causes serious eye irritation)[1]
Disposal Method Incineration by a licensed hazardous waste disposal company[2][6]
Drain Disposal Limits No data available; not recommended[7]
Neutralization Protocols No specific protocols available; on-site treatment is not advised[4]

Experimental Protocols

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Waste Generation (this compound) B Is the waste pure solid, contaminated solid, or contaminated liquid? A->B C Collect in labeled 'Solid Non-Halogenated Organic Waste' container B->C Pure or Contaminated Solid D Collect rinsate in labeled 'Liquid Non-Halogenated Organic Waste' container B->D Contaminated Liquid (rinsate) E Ensure container is sealed and properly labeled (Chemical name, 'Hazardous Waste') C->E D->E F Store in designated Satellite Accumulation Area (SAA) E->F G Contact Environmental Health & Safety (EHS) or licensed waste disposal contractor F->G H Arrange for pickup and disposal via incineration G->H

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling Indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Indazole-3-carboxylic acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 4498-67-3

  • Molecular Formula: C₈H₆N₂O₂

Hazard Summary: this compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[1][2][3][4] It may also lead to respiratory irritation.[3][4][5][6] Adherence to strict safety measures is crucial to prevent adverse health effects.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure. The following table summarizes the required protective gear.

Body PartPersonal Protective EquipmentStandard/Specification
Eyes/Face Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US)[7]
Skin Fire/flame resistant and impervious clothing; Protective glovesEU Directive 89/686/EEC and EN 374 compliant gloves[7]
Respiratory Dust respirator or a full-face respiratorFollow local and national regulations[2]

Operational Plan: Step-by-Step Handling Procedure

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.[1][7]

  • Use a laboratory fume hood or a glove box to minimize inhalation of dust particles.

  • Ensure that an eyewash station and a safety shower are readily accessible.[1][5][6]

2. Personal Preparation:

  • Wash hands thoroughly before and after handling the compound.[1][2][3]

  • Don the appropriate PPE as specified in the table above. Gloves must be inspected for integrity before use.[7]

3. Handling the Compound:

  • Avoid the formation of dust and aerosols during handling.[7][8]

  • Carefully weigh and transfer the solid material within a contained environment like a fume hood.

  • Avoid contact with skin, eyes, and clothing.[2][7]

  • Do not eat, drink, or smoke in the handling area.[1]

4. Storage:

  • Store this compound in a tightly closed container.[2][7]

  • Keep the container in a dry, cool, and well-ventilated place.[7]

  • Store away from incompatible materials such as strong oxidizing agents.[5][6]

Emergency Procedures

First-Aid Measures:

Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Consult a physician if irritation persists.[1][2][3][7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2][3]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]

Spill Response:

  • Evacuate personnel from the spill area.[7]

  • Wear full PPE, including respiratory protection.[1]

  • Prevent further leakage or spillage if it is safe to do so.[7]

  • Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[8]

  • Clean the spill area thoroughly.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Collect waste material in a clearly labeled, sealed container.

  • Dispose of the waste in accordance with all applicable local, state, and federal regulations.[1] Do not allow the chemical to enter drains or waterways.[7]

Experimental Workflow for Safe Handling

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Inspect and Don Personal Protective Equipment (PPE) B->C D Weigh and Transfer Compound in Fume Hood C->D E Perform Experimental Procedure D->E F Store Compound in a Tightly Sealed Container E->F G Decontaminate Work Area and Equipment F->G H Dispose of Waste in Labeled Hazardous Waste Container G->H I Remove and Dispose of PPE Properly H->I J Wash Hands Thoroughly I->J K Safe Completion J->K End of Process

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indazole-3-carboxylic acid
Reactant of Route 2
Indazole-3-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.